molecular formula C5H12ClNO B1592392 3-Ethoxyazetidine hydrochloride CAS No. 535924-73-3

3-Ethoxyazetidine hydrochloride

Cat. No.: B1592392
CAS No.: 535924-73-3
M. Wt: 137.61 g/mol
InChI Key: FZVFBLJKNJAJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyazetidine hydrochloride (CAS 535924-73-3) is an organic compound with the molecular formula C 5 H 11 NO·HCl and a molecular weight of 137.61 . It belongs to the class of azetidines, which are strained four-membered nitrogen-containing heterocycles of significant interest in synthetic and medicinal chemistry . The azetidine scaffold is recognized for its utility in agrochemistry and pharmaceutical research, often serving as a key building block in the development of novel active molecules . While the specific biological profile of this compound is not detailed in the literature from this search, related azetidine derivatives have been explored for their potential neuroprotective properties and other biological activities . This compound is provided exclusively for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

3-ethoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVFBLJKNJAJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626365
Record name 3-Ethoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535924-73-3
Record name Azetidine, 3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535924-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethoxyazetidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of 3-ethoxyazetidine hydrochloride, a versatile building block in modern medicinal chemistry. While specific experimental data for this particular derivative remains limited in publicly accessible literature, this document synthesizes information from closely related analogues, general principles of azetidine chemistry, and supplier-provided data to offer a robust working knowledge of its expected properties and reactivity. This guide emphasizes the causality behind experimental choices and provides a framework for its application in research and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring substituted with an ethoxy group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for various chemical transformations.[1][2] The azetidine motif is of significant interest in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The ethoxy group further modulates these properties, offering a distinct advantage in the synthesis of novel therapeutic agents.[1][3] This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery.[3]

Physicochemical Properties

PropertyPredicted/Inferred Value for this compoundData from AnaloguesSource
Molecular Formula C₅H₁₂ClNOC₄H₁₀ClNO (methoxy) C₃H₈ClNO (hydroxy)[4]
Molecular Weight 137.61 g/mol 123.58 g/mol (methoxy) 109.55 g/mol (hydroxy)[4]
Appearance White to off-white solidWhite solid (methoxy/hydroxy)[5][6]
Melting Point Not available85-90 °C (hydroxy)N/A
Boiling Point Not available143-149 °C (methoxy)[5]
Solubility Expected to be soluble in water, methanol, and DMSO.Soluble in water, DMSO, methanol (hydroxy)N/A
Stability Stable under standard conditions; hygroscopic.Stable; hygroscopic (hydroxy)N/A

Synthesis and Reactivity

The synthesis of this compound would likely follow established methods for the preparation of 3-alkoxyazetidines. A common strategy involves the N-protection of a suitable azetidine precursor, followed by functionalization at the 3-position and subsequent deprotection.

General Synthetic Approach

A plausible synthetic route to this compound is outlined below. This pathway is based on known transformations in azetidine chemistry.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection A 1-Boc-3-hydroxyazetidine D 1-Boc-3-ethoxyazetidine A->D Williamson Ether Synthesis B Sodium Hydride (NaH) B->D C Ethyl Iodide (CH3CH2I) C->D F 3-Ethoxyazetidine hydrochloride D->F Acidic Cleavage of Boc Group E Hydrochloric Acid (HCl) E->F

Caption: Proposed synthesis of this compound.

Reactivity of the Azetidine Ring

The reactivity of azetidines is largely governed by their ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines. This unique characteristic allows for controlled ring-opening reactions under specific conditions, making them valuable synthetic intermediates. The nitrogen atom of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, and N-arylation reactions, providing a versatile handle for introducing molecular diversity.

Applications in Drug Discovery

3-Substituted azetidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of an ethoxy group at the 3-position can influence a molecule's pharmacokinetic profile by modulating its polarity and hydrogen bonding capacity.

Role as a Bioisostere

The 3-ethoxyazetidine moiety can serve as a bioisosteric replacement for other functional groups, such as morpholines or piperidines, in drug candidates. This substitution can lead to improved properties, including:

  • Reduced Lipophilicity (logP): The introduction of the polar ether and amine functionalities can decrease the overall lipophilicity of a molecule, potentially improving its solubility and reducing off-target effects.

  • Enhanced Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger heterocyclic systems.

  • Improved Ligand Efficiency: The compact nature of the azetidine ring allows for efficient binding to target proteins, leading to higher potency with a lower molecular weight.

Key Therapeutic Areas

As a building block, this compound is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS) and inflammatory pathways.[3] Its structural features can facilitate blood-brain barrier penetration and interaction with specific receptor subtypes.

G cluster_0 Drug Development Pipeline A 3-Ethoxyazetidine HCl Building Block B Lead Compound Synthesis Introduction of Azetidine Moiety A->B Versatile Intermediate C Lead Optimization Fine-tuning of Properties B->C Structure-Activity Relationship (SAR) Studies D Candidate Drug Improved Pharmacokinetics C->D Enhanced Drug-like Properties

Sources

Technical Monograph: 3-Ethoxyazetidine Hydrochloride

[1][2]

Compound Identity

  • IUPAC Name: 3-Ethoxyazetidinium chloride

  • CAS Number: 535924-73-3[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    ClNO (Salt) / C
    
    
    H
    
    
    NO (Free Base)
  • Molecular Weight: 137.61 g/mol (Salt) / 101.15 g/mol (Free Base)

Part 1: Physicochemical Profile & Stoichiometry

In medicinal chemistry, the shift from a free base to a hydrochloride salt alters the molecular weight (MW) significantly, impacting molarity calculations during library synthesis. For 3-ethoxyazetidine, this transformation represents a 36% mass increase , a critical factor when calculating equivalents for nucleophilic substitution reactions.

Molecular Weight Breakdown

The theoretical molecular weight of 137.61 g/mol assumes a perfect 1:1 stoichiometry between the azetidine amine and the chloride counter-ion. However, practical application requires correcting for hygroscopicity . Azetidine salts are prone to absorbing atmospheric moisture, often resulting in an "Effective Molecular Weight" (MW

ComponentFormulaContribution ( g/mol )Mass Fraction (%)
Cation (Free Base) C

H

NO

101.1573.5%
Anion (Counter-ion) Cl

35.4525.8%
Proton (Acid) H

1.010.7%
Total (Salt) C

H

ClNO
137.61 100.0%

Critical Note: If the water content (determined by Karl Fischer titration) is >1.0%, the MW


 must be adjusted:

Part 2: Synthesis & Manufacturing Logic

The synthesis of this compound typically proceeds via the functionalization of a protected 3-hydroxyazetidine core. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic, as it remains stable during the basic O-alkylation step but is cleanly removed under acidic conditions that simultaneously generate the desired HCl salt.

Synthetic Pathway[1]
  • O-Alkylation: N-Boc-3-hydroxyazetidine is deprotonated (typically with NaH) and alkylated with ethyl iodide.

  • Deprotection/Salt Formation: The Boc group is cleaved using HCl in an organic solvent (e.g., 1,4-dioxane or IPA). This step is thermodynamically driven by the formation of the stable ammonium salt and the evolution of CO

    
     and isobutylene gas.
    
Workflow Diagram

The following diagram illustrates the chemical transformation and the critical process controls (CPCs) at each stage.

SynthesisPathcluster_0Critical Process ControlsStartN-Boc-3-hydroxyazetidine(Starting Material)Step1O-Alkylation(NaH, Et-I, DMF)Start->Step1ActivationInterN-Boc-3-ethoxyazetidine(Intermediate)Step1->InterSubstitution (S_N2)Step2Acidic Deprotection(4M HCl in Dioxane/IPA)Inter->Step2CleavageFinal3-Ethoxyazetidine HCl(Product, MW 137.61)Step2->FinalSalt Precip.

Caption: Synthetic route from protected alcohol to hydrochloride salt, highlighting the key S

Part 3: Analytical Characterization & Verification

Trusting the label on a reagent bottle is insufficient for high-precision binding assays or fragment-based drug discovery (FBDD). The following protocols provide a self-validating system to confirm identity and purity.

Chloride Content Titration (Stoichiometry Check)

To ensure the compound is a mono-hydrochloride and not a free base or dihydrochloride, perform a potentiometric titration with Silver Nitrate (AgNO

  • Theoretical Cl Content: 25.76%

  • Protocol: Dissolve ~30 mg of sample in HNO

    
     acidified water. Titrate with 0.01 M AgNO
    
    
    using a silver electrode.
  • Calculation:

    
    
    A result deviating >0.5% from theoretical suggests the presence of excess HCl or inorganic salts.
    
Quantitative NMR (qNMR) for Absolute Purity

Standard HPLC may not detect inorganic impurities (like NaCl) or residual solvents that inflate the mass. qNMR is the gold standard for determining the "active" mass fraction.

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (traceable standard).

  • Solvent: D

    
    O (to prevent exchange of the ammonium protons, though exchange may still occur; DMSO-
    
    
    is an alternative if solubility permits).
  • Diagnostic Signal: The methine proton at the 3-position of the azetidine ring (typically

    
     4.2–4.5 ppm) or the ethoxy methylene quartet (
    
    
    3.4–3.5 ppm).
Analytical Decision Matrix

AnalysisTreeSampleRaw Sample(3-Ethoxyazetidine HCl)Test11. Chloride Titration(Target: 25.7% Cl)Sample->Test1Test22. qNMR w/ Int. Std.(Target: >95% wt/wt)Sample->Test2Test33. Karl Fischer(Target: <1% H2O)Sample->Test3PassValidated ReagentUse Theoretical MW (137.61)Test1->Pass25.5-26.0%Fail_ClStoichiometry ErrorRecrystallizeTest1->Fail_Cl<25% or >27%Test2->Pass>95%Test2->Fail_Cl<90%Test3->Pass<1%Fail_H2OHygroscopicUse Corrected MWTest3->Fail_H2O>1%

Caption: Analytical workflow to validate molecular weight integrity before use in critical experiments.

Part 4: Applications in Drug Discovery

3-Ethoxyazetidine is a valuable "fragment" in modern drug design. It serves as a proline isostere , offering a rigid, four-membered ring scaffold that can position the ethoxy ether oxygen to accept hydrogen bonds in a protein active site, while the amine participates in salt bridges.

  • Solubility Enhancement: The ether oxygen increases polarity compared to a simple alkyl azetidine, potentially improving the metabolic stability and aqueous solubility of the final drug candidate.

  • Vector Positioning: The 3-substitution vector is distinct from pyrrolidine or piperidine analogs, allowing exploration of unique chemical space in the enzyme pocket.

Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly, or the container should be allowed to equilibrate to room temperature before opening to prevent condensation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22507732, this compound. Retrieved from [Link]

  • World Intellectual Property Organization (2021). Patent WO2021250521A1: 4-oxo-3,4-dihydroquinazolinon compounds. (Describes synthesis via Boc-deprotection). Retrieved from [Link][7]

  • Stahl, P. H., & Wermuth, C. G. (2011).Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for HCl salt stoichiometry and hygroscopicity).

An In-depth Technical Guide to the Synthesis of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust synthetic route to 3-Ethoxyazetidine hydrochloride, a valuable building block in contemporary medicinal chemistry. The synthesis is presented in a multi-step sequence, commencing with the formation of the core azetidine ring, followed by strategic N-protection, O-alkylation, and final deprotection to yield the target compound. The rationale behind the choice of reagents and reaction conditions is discussed in detail, emphasizing reaction mechanisms and potential side reactions. This document is intended to serve as a practical resource for chemists in research and development, offering detailed experimental protocols and insights into the synthesis of this important heterocyclic scaffold.

Introduction

The azetidine ring system is a privileged scaffold in drug discovery, prized for its ability to impart unique conformational constraints and improve physicochemical properties such as solubility and metabolic stability. Substituted azetidines, particularly those with alkoxy groups at the 3-position, are key intermediates in the synthesis of a wide range of biologically active molecules. This compound serves as a crucial precursor for introducing the 3-ethoxyazetidine moiety into larger molecules, making its efficient and scalable synthesis a topic of significant interest to the pharmaceutical industry.

This guide will delineate a common and reliable synthetic pathway to this compound, starting from readily available precursors. The overall strategy involves the initial synthesis of a 3-hydroxyazetidine derivative, protection of the azetidine nitrogen to prevent undesired side reactions, subsequent etherification of the hydroxyl group, and finally, deprotection to afford the target hydrochloride salt.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals a straightforward strategy. The target molecule can be obtained by the deprotection of an N-protected 3-ethoxyazetidine. The ethoxy group can be installed via an O-alkylation of the corresponding N-protected 3-hydroxyazetidine. This key intermediate, in turn, can be synthesized from a protected azetidine precursor, which is ultimately derived from the cyclization of an appropriate acyclic precursor.

A common and effective protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions typically employed for Williamson ether synthesis and can be readily removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

The overall forward synthetic strategy is therefore as follows:

  • Synthesis of a suitable 3-hydroxyazetidine precursor.

  • N-protection of the azetidine nitrogen with a Boc group.

  • O-ethylation of the hydroxyl group.

  • Acid-mediated deprotection of the Boc group and formation of the hydrochloride salt.

Synthetic Pathway 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc₂O N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-ethoxyazetidine Base, Et-X 3-Ethoxyazetidine HCl 3-Ethoxyazetidine HCl N-Boc-3-ethoxyazetidine->3-Ethoxyazetidine HCl HCl

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 1-N-Boc-3-hydroxyazetidine

The synthesis of the key intermediate, 1-N-Boc-3-hydroxyazetidine, is crucial for the subsequent etherification step. A reliable method involves the protection of commercially available 3-hydroxyazetidine or its precursor. A common route starts from 1-diphenylmethyl-3-hydroxyazetidine, which undergoes hydrogenolysis to remove the diphenylmethyl group, followed by in-situ protection with di-tert-butyl dicarbonate (Boc₂O).[1]

Protocol 1: Synthesis of 1-N-Boc-3-hydroxyazetidine [1]

  • Hydrogenolysis: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

  • Add 10% palladium on carbon (10.0 g) to the solution.

  • Carry out catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter off the catalyst.

  • N-Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir the mixture at room temperature for 1 hour.[1]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine as a white powder.

Reactant/Reagent Molar Mass ( g/mol ) Amount Equivalents
1-diphenylmethyl-3-hydroxyazetidine239.3110.0 g1.0
10% Palladium on Carbon-10.0 g-
Di-tert-butyl dicarbonate218.2518.2 g2.0
Methanol32.04300 ml-
Part B: O-Ethylation of 1-N-Boc-3-hydroxyazetidine

The introduction of the ethyl group onto the hydroxyl moiety is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent. Sodium hydride is a commonly used strong base for this transformation, and ethyl iodide or ethyl bromide can serve as the ethylating agent.

Williamson Ether Synthesis cluster_0 Deprotonation cluster_1 Nucleophilic Attack N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-azetidinoxide N-Boc-3-azetidinoxide N-Boc-3-hydroxyazetidine->N-Boc-3-azetidinoxide NaH N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine N-Boc-3-azetidinoxide->N-Boc-3-ethoxyazetidine Ethyl Iodide

Caption: Mechanism of Williamson ether synthesis for O-ethylation.

Protocol 2: Synthesis of 1-N-Boc-3-ethoxyazetidine

  • Reaction Setup: To a solution of 1-N-Boc-3-hydroxyazetidine (7.0 g, 40.4 mmol) in anhydrous dimethylformamide (DMF, 100 ml) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.78 g, 44.4 mmol) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Ethylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (3.9 ml, 48.5 mmol) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 1-N-Boc-3-ethoxyazetidine.

Reactant/Reagent Molar Mass ( g/mol ) Amount Equivalents
1-N-Boc-3-hydroxyazetidine173.217.0 g1.0
Sodium Hydride (60%)24.001.78 g1.1
Ethyl Iodide155.973.9 ml1.2
Anhydrous DMF-100 ml-
Part C: Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid, in a suitable solvent.[2]

Boc Deprotection N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine Carbamic acid intermediate Carbamic acid intermediate N-Boc-3-ethoxyazetidine->Carbamic acid intermediate H⁺ 3-Ethoxyazetidine 3-Ethoxyazetidine Carbamic acid intermediate->3-Ethoxyazetidine -CO₂ 3-Ethoxyazetidine HCl 3-Ethoxyazetidine HCl 3-Ethoxyazetidine->3-Ethoxyazetidine HCl HCl

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 3: Synthesis of this compound

  • Reaction Setup: Dissolve 1-N-Boc-3-ethoxyazetidine (e.g., 5.0 g, 24.8 mmol) in a suitable solvent such as dioxane or diethyl ether (100 ml).

  • Acidification: To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 2 equivalents, 12.4 ml) at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound.

Reactant/Reagent Molar Mass ( g/mol ) Amount Equivalents
1-N-Boc-3-ethoxyazetidine201.265.0 g1.0
4M HCl in Dioxane-12.4 ml2.0
Dioxane/Diethyl Ether-100 ml-

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The disappearance of the Boc protons (a singlet at ~1.4 ppm) and the appearance of the ethoxy protons (a triplet and a quartet) are key indicators of successful reactions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle with care under an inert atmosphere.

  • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a fume hood.

  • Hydrochloric Acid: A corrosive acid. Handle with appropriate care to avoid skin and respiratory tract exposure.

  • Azetidine Derivatives: The toxicological properties of many azetidine derivatives are not fully characterized. Treat all intermediates and the final product as potentially hazardous.[3][4]

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence involving N-protection of a 3-hydroxyazetidine precursor, Williamson ether synthesis, and subsequent acid-mediated deprotection. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this valuable building block. Careful attention to reaction conditions, purification techniques, and safety precautions is essential for a successful outcome.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
  • azetidine - Organic Syntheses Procedure. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • 3-Hydroxyazetidine | C3H7NO | CID 1514290 - PubChem - NIH. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem - NIH. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem. Available at: [Link]

  • N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers - R&D Chemicals. Available at: [Link]

Sources

Technical Guide: Scalable Synthesis of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxyazetidine hydrochloride (CAS: 933744-89-9) is a high-value saturated heterocycle used extensively in medicinal chemistry as a fragment to modulate lipophilicity (LogP) and metabolic stability. Unlike its cyclobutane analogs, the azetidine ring introduces specific vector constraints and lowers the basicity of the amine, making it a critical bioisostere for morpholine or piperidine rings.

This guide details the most robust, scalable synthesis pathway: Williamson ether synthesis via an N-Boc protected intermediate . This route is superior to direct cyclization methods due to higher functional group tolerance, ease of purification, and the avoidance of heavy metal hydrogenation steps often required when using benzyl-protected precursors.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the azetidine ring under basic alkylation conditions and acidic deprotection conditions.

  • Target Molecule (TM): 3-Ethoxyazetidine HCl[1]

  • Disconnection 1 (N-Deprotection): Removal of the tert-butyloxycarbonyl (Boc) group using anhydrous HCl.

  • Disconnection 2 (C-O Bond Formation): Alkylation of the secondary alcohol.

  • Starting Material (SM): tert-butyl 3-hydroxyazetidine-1-carboxylate (commercially available).

Pathway Logic Diagram

SynthesisPathway SM 1-Boc-3-hydroxyazetidine (Starting Material) Inter 1-Boc-3-ethoxyazetidine (Intermediate) SM->Inter Step 1: NaH, EtI DMF, 0°C to RT Product 3-Ethoxyazetidine HCl (Final Salt) Inter->Product Step 2: 4N HCl in Dioxane

Figure 1: Two-step linear synthesis pathway from N-Boc-3-hydroxyazetidine.

Detailed Experimental Protocols

Stage 1: O-Ethylation (Williamson Ether Synthesis)

Objective: Conversion of the secondary alcohol to the ethyl ether while maintaining N-protection.

Reaction Scheme:



Reagents & Materials:

Reagent Equiv. Role
1-Boc-3-hydroxyazetidine 1.0 Substrate
Sodium Hydride (60% in oil) 1.5 Base (Deprotonation)
Iodoethane (Ethyl Iodide) 1.5 Alkylating Agent

| DMF (Anhydrous) | 10 Vol | Solvent |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Base Suspension: Charge Sodium Hydride (NaH) into the flask under nitrogen flow. Add anhydrous DMF (5 Vol) and cool the suspension to 0 °C using an ice/water bath.

  • Substrate Addition: Dissolve 1-Boc-3-hydroxyazetidine in the remaining DMF (5 Vol). Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution will occur.[2]

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add Iodoethane dropwise via syringe or addition funnel.

  • Reaction: Remove the ice bath and stir at RT for 12–16 hours. Monitor by TLC (Visualize with Ninhydrin or KMnO4) or LC-MS.

  • Quench: Cool to 0 °C. Carefully quench excess NaH by dropwise addition of saturated aqueous NH₄Cl. Note: Vigorous bubbling indicates unreacted hydride.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash the organic layer with water (3x) to remove DMF, followed by brine (1x).[3]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/EtOAc gradient, typically 10-30% EtOAc).

Critical Process Parameter (CPP):

  • Temperature Control: Maintaining 0 °C during NaH addition is critical to prevent thermal runaway.

  • Water Removal: DMF must be anhydrous; water competes with the alcohol for the alkyl halide, reducing yield.

Stage 2: N-Boc Deprotection & Salt Formation

Objective: Cleavage of the carbamate protecting group and isolation of the hydrochloride salt.

Reaction Scheme:



Reagents & Materials:

Reagent Equiv. Role
1-Boc-3-ethoxyazetidine 1.0 Substrate
4.0 M HCl in Dioxane 5-10 Acid/Reagent

| Diethyl Ether (Et₂O) | N/A | Anti-solvent |

Protocol:

  • Dissolution: Dissolve the purified 1-Boc-3-ethoxyazetidine in a minimal amount of dry Dioxane or Dichloromethane (DCM) in a round-bottom flask.

  • Acidification: Cool to 0 °C. Add 4.0 M HCl in Dioxane dropwise.

  • Reaction: Stir at RT for 2–4 hours. Observation: A white precipitate often begins to form as the reaction proceeds.

  • Monitoring: Check for the disappearance of the starting material by TLC (the product will stay at the baseline) or LC-MS (mass ion M+1 = 102 for free base).

  • Isolation:

    • If solid precipitates:[4] Filter the solid under nitrogen (hygroscopic). Wash with cold Diethyl Ether.

    • If no precipitate: Concentrate the solvent to ~20% volume, then add excess Diethyl Ether to induce precipitation. Triturate vigorously.

  • Drying: Dry the white solid in a vacuum oven at 40 °C for 12 hours.

Self-Validating Check:

  • Solubility: The product should be soluble in water and methanol but insoluble in ether/hexanes.

  • Hygroscopicity: Azetidine salts are hygroscopic. Rapid handling during filtration is required.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

1H NMR (400 MHz, D₂O)
  • δ 4.45 (m, 1H): Methine proton at C3 (shifted downfield due to ether oxygen).

  • δ 4.20 – 3.90 (m, 4H): Azetidine ring protons (C2 and C4). These typically appear as two sets of multiplets due to ring puckering.

  • δ 3.55 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).

  • δ 1.15 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃ ).

Mass Spectrometry (ESI)
  • [M+H]⁺: Calculated for C₅H₁₂NO: 102.09; Found: 102.1.

Process Safety & Scale-Up Considerations

Workflow Logic Diagram

SafetyWorkflow cluster_notes Safety Criticals Start Start Scale-Up NaH_Handling NaH Handling (Inert Atmosphere Box or Stream) Start->NaH_Handling Exotherm Exotherm Control (Active Cooling < 5°C) NaH_Handling->Exotherm Gas_Scrub Gas Scrubbing (H2 Venting) Exotherm->Gas_Scrub During Reaction Quench Quench Protocol (Slow NH4Cl Addition) Gas_Scrub->Quench Post Reaction Note1 NaH is pyrophoric. Avoid moisture. Note2 HCl/Dioxane is corrosive. Fume hood mandatory.

Figure 2: Safety workflow for handling hazardous reagents (NaH and HCl) during scale-up.

Key Safety Data
  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. On a large scale, use oil-dispersed NaH or wash with hexanes under strict inert conditions.

  • Exotherm Management: The deprotection step (Boc removal) releases isobutylene gas and CO₂. Ensure the reaction vessel is vented to a scrubber, not sealed, to prevent pressure buildup.

References

  • Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry for Step 1).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc deprotection).
  • ChemicalBook. (n.d.). Synthesis of 1-N-Boc-3-hydroxyazetidine. Retrieved from (Specific precursor handling).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from (Mechanistic validation).

  • Vertex AI Search. (2023). Patent CN102827052A - Method for synthesizing 3-hydroxy-azetidine hydrochloride.

Sources

Technical Whitepaper: Strategic Synthesis & Sourcing of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxyazetidine hydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry. As a constrained ether, it serves as a critical bioisostere for morpholine or piperidine rings, often improving metabolic stability and lowering logD in drug candidates.

This technical guide moves beyond basic literature preparations to provide a robust, scalable protocol. It focuses on the functionalization of 3-hydroxyazetidine derivatives, which offers the highest reproducibility for research and early-phase development compared to de novo cyclization strategies.

Strategic Sourcing: Critical Starting Materials

The efficiency of this synthesis relies heavily on the quality of the nitrogen-protecting group on the azetidine ring. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to the basic alkylation conditions and facile removal under anhydrous acidic conditions.

Primary Starting Material
Compound Name1-Boc-3-hydroxyazetidine
CAS Number 141699-55-0
Role Core Scaffold
Purity Requirement ≥ 97% (NMR)
Physical Form White to off-white solid
Melting Point 36–43 °C
Critical Impurity 1-Boc-3-azetidinone (Oxidation byproduct) < 0.5%
Rationale The hydroxyl group at C3 is pre-installed with the correct stereochemistry (achiral in this case, but geometry matters). The Boc group prevents N-alkylation (quaternization) during the ether synthesis.
Reagents & Solvents
ReagentFunctionGrade/SpecRationale
Ethyl Iodide (EtI) Alkylating Agent99%, Stabilized with CuSuperior leaving group compared to bromide; faster reaction kinetics at lower temperatures to minimize elimination.
Sodium Hydride (NaH) Base60% dispersion in mineral oilIrreversible deprotonation of the alcohol. Mineral oil dispersion is safer to handle than dry powder.
THF (Tetrahydrofuran) SolventAnhydrous, Inhibitor-freeMust be dry (<50 ppm H₂O) to prevent quenching of NaH and hydrolysis of EtI.
4M HCl in Dioxane DeprotectionAnhydrousFacilitates simultaneous Boc-removal and salt formation, precipitating the product directly.

Technical Workflow: The "Functionalization" Route

This protocol describes the O-alkylation of 1-Boc-3-hydroxyazetidine followed by acid-mediated deprotection. This route minimizes ring-opening side reactions common in de novo syntheses starting from epichlorohydrin.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Mechanism: Irreversible deprotonation of the hydroxyl group followed by an


 attack on ethyl iodide.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Charge NaH (1.2 equiv) (washed with hexanes if oil-free product is required, otherwise use directly) into the flask.

    • Add Anhydrous THF (10 mL/g substrate) and cool to 0 °C (ice bath).

    • Critical: Add 1-Boc-3-hydroxyazetidine (1.0 equiv) dropwise as a solution in THF. Evolution of

      
       gas will be vigorous.
      
    • Stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation:

    • Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (20–25 °C) .

    • Process Control: Stir for 12–16 hours. Monitor by TLC (stained with KMnO₄) or LC-MS. The starting alcohol is polar; the product is less polar.

  • Quench & Workup:

    • Cool back to 0 °C. Carefully quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1]

Step 2: Boc-Deprotection & Salt Formation

Mechanism: Acid-catalyzed cleavage of the carbamate to release isobutylene and


.
  • Dissolution: Dissolve the purified 1-Boc-3-ethoxyazetidine in minimal dry DCM or Dioxane.

  • Acidolysis:

    • Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

    • Warm to room temperature and stir for 2–4 hours.

  • Isolation:

    • The hydrochloride salt often precipitates as a white solid.

    • Add Diethyl Ether (

      
      )  to drive precipitation if necessary.
      
    • Filter the solid under nitrogen (hygroscopic) and wash with cold ether.

    • Dry under high vacuum to obtain This compound .

Process Logic & Reaction Pathway

The following diagram illustrates the synthetic logic and critical decision nodes to avoid common pitfalls like elimination (formation of azetine).

G Start Start: 1-Boc-3-hydroxyazetidine Step1 Step 1: Deprotonation (NaH, THF, 0°C) Start->Step1 Check1 Decision: Temperature Control Step1->Check1 Route_Elim Risk: Elimination (Formation of Azetine) Check1->Route_Elim Temp > 40°C Route_Sub Step 2: Alkylation (EtI, RT, 16h) Check1->Route_Sub Temp < 25°C Intermediate Intermediate: 1-Boc-3-ethoxyazetidine Route_Sub->Intermediate Step3 Step 3: Deprotection (4M HCl/Dioxane) Intermediate->Step3 Final Product: 3-Ethoxyazetidine HCl Step3->Final

Caption: Synthetic workflow emphasizing temperature control to favor substitution (


) over elimination.

Quality Control & Impurity Profile

When characterizing the final salt, researchers must validate the integrity of the azetidine ring, which is prone to opening under stress.

ParameterSpecificationMethodNote
Appearance White crystalline solidVisualYellowing indicates amine oxidation.
¹H NMR Consistent structureDMSO-d₆Check for disappearance of Boc singlet (~1.4 ppm) and presence of ethyl triplet/quartet.
¹H NMR (Ring) Integration 4HDMSO-d₆Azetidine ring protons typically appear as multiplets around 3.8–4.5 ppm.
Water Content < 1.0%Karl FischerThe HCl salt is highly hygroscopic; store under Argon.
Residual Solvent < 5000 ppm (THF/Dioxane)GC-HSDioxane is a Class 2 solvent; strict removal is required for biological assays.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to release hydrogen gas (explosion hazard). Use only in a well-ventilated fume hood. Quench excess NaH with solid ammonium chloride or ethyl acetate before adding water.

  • Ethyl Iodide: A potent alkylating agent and suspected carcinogen. It causes blistering on skin contact. Double-gloving (Nitrile) is recommended.

  • Azetidine Ring Strain: While 3-ethoxyazetidine is relatively stable, the ring strain (~26 kcal/mol) makes it susceptible to acid-catalyzed ring opening (polymerization) if heated excessively during deprotection. Avoid heating the HCl/Dioxane mixture above 40 °C.

References

  • Organic Chemistry Portal. (n.d.). O-Alkylation Protocols and Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine Hydrochloride Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic characterization of 3-Ethoxyazetidine Hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this saturated heterocycle.

Executive Summary & Chemical Identity

This compound is a high-value building block in medicinal chemistry, offering a constrained, four-membered azetidine scaffold that lowers lipophilicity (LogP) compared to larger rings while maintaining metabolic stability. The ethoxy group at the 3-position introduces a specific polarity vector and steric bulk, often used to probe the "ethoxy effect" in receptor binding pockets.

Core Chemical Properties
PropertyValueNotes
IUPAC Name This compound
CAS Number 935669-39-1 (HCl salt)Free base: 3333-67-3
Formula C

H

NO

HCl
Molecular Weight 137.61 g/mol Free base: 101.15 g/mol
Solubility High: H

O, DMSO, MeOH
Insoluble: Hexanes, Et

O
Appearance White to off-white hygroscopic solidStore under inert atmosphere

Spectroscopic Profile: Nuclear Magnetic Resonance (NMR)

Experimental Strategy: Solvent Selection

The choice of solvent critically alters the observed spectrum due to the exchangeable protons on the azetidine nitrogen.

  • Deuterium Oxide (D

    
    O):  Best for resolution. The ammonium protons (NH
    
    
    
    ) exchange rapidly with D
    
    
    O and will not appear. The HDO peak appears ~4.79 ppm.[1]
  • DMSO-d

    
    :  Essential for confirming the salt form. The NH
    
    
    
    protons appear as a broad signal downfield (~9.0 ppm).
H-NMR Data (400 MHz, DMSO-d )

The 3-ethoxyazetidine molecule possesses a plane of symmetry passing through the Nitrogen and C3, rendering the protons at C2 and C4 chemically equivalent (isochronous) in most achiral environments.

PositionShift (

ppm)
Mult.Integ.

(Hz)
Assignment Logic
NH

9.0 - 9.4br s2H-Ammonium protons (Salt confirmation).
H-3 4.35 - 4.45m (tt)1H~6.5Deshielded by Oxygen and Nitrogen induction.
H-2, H-4 3.80 - 4.10m4H-Ring methylene protons. Often appear as complex multiplets due to ring puckering.
O-CH

3.42q2H7.0Characteristic quartet of the ethoxy ether.
CH

1.13t3H7.0Terminal methyl group.

Technical Insight: The azetidine ring is not planar; it puckers to relieve torsional strain. This can cause the protons on the same face (cis) and opposite face (trans) of the ring to exhibit complex second-order coupling effects, often broadening the signals at 3.8–4.1 ppm into a "blob" rather than a clean doublet of doublets.

C-NMR Data (100 MHz, DMSO-d )
Carbon TypeShift (

ppm)
Assignment
C-3 (Methine) 66.5 - 68.0Directly attached to Oxygen; most deshielded ring carbon.
O-CH

64.5 - 65.5Ethoxy methylene.
C-2, C-4 50.0 - 52.0Ring methylenes (Alpha to Nitrogen).
CH

15.0 - 15.5Terminal methyl.

Visualization: Structural Connectivity & Assignment

The following diagram maps the spectroscopic signals to the physical structure, illustrating the symmetry and inductive effects.

G Fig 1. Spectroscopic Connectivity Map for 3-Ethoxyazetidine HCl cluster_mol Molecular Structure N N (Amine) C2 C2/C4 (Ring CH2) N->C2 C3 C3 (Methine) C2->C3 H_Ring H-NMR: 3.8-4.1 ppm (Multiplet, 4H) C2->H_Ring C3->C2 Ring Close O O (Ether) C3->O H_Methine H-NMR: ~4.4 ppm (Quint/Mult, 1H) C3->H_Methine Eth Ethyl Group (CH2-CH3) O->Eth H_Ethyl H-NMR: 3.42 (q) & 1.13 (t) (Ethoxy Pattern) Eth->H_Ethyl

Caption: Correlation of structural moieties to specific


H-NMR chemical shifts. Note the symmetry of C2/C4.

Mass Spectrometry (MS) & Infrared (IR)[2]

Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive).

  • Theoretical Mass (Free Base): 101.15 Da.

  • Observed Signal:

    • [M+H]

      
      :  m/z 102.1 (Base Peak).
      
    • [2M+H]

      
      :  m/z 203.2 (Dimer, concentration dependent).
      
  • Fragmentation: High collision energy may show loss of ethylene (28 Da) from the ethoxy tail or ring opening.

Infrared Spectroscopy (FT-IR, ATR)
  • 2400 – 3000 cm

    
    :  Broad, strong absorption. Characteristic of N-H stretching  in amine salts (ammonium). Overlaps with C-H stretches.
    
  • ~1100 – 1150 cm

    
    :  Strong C-O-C stretching  (Ether linkage).
    
  • ~1450 cm

    
    :  CH
    
    
    
    bending (scissoring).

Quality Control Workflow

To ensure the integrity of this building block before use in synthesis, follow this self-validating logic flow.

QC Start Start: Raw Material Analysis LCMS Step 1: LC-MS (ESI+) Start->LCMS MassCheck Major Peak m/z = 102? LCMS->MassCheck NMR Step 2: H-NMR (DMSO-d6) MassCheck->NMR Yes Fail_Mass FAIL: Incorrect Identity MassCheck->Fail_Mass No IntegCheck Integration Ratio Check Ethyl (5H) : Ring (5H) : NH (2H) NMR->IntegCheck SaltCheck Check NH Peak (~9 ppm) Is it present? IntegCheck->SaltCheck Ratio Correct Fail_Purity FAIL: Impurity/Solvent IntegCheck->Fail_Purity Ratio Off Pass PASS: Validated Material SaltCheck->Pass Yes Fail_Salt FAIL: Free Base Form SaltCheck->Fail_Salt No (Peak Missing)

Caption: Decision tree for validating 3-ethoxyazetidine HCl identity and salt formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. (Used as primary analog for ring shift derivation). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: Characteristic NMR Absorptions. University of Wisconsin-Madison. (Source for substituent effect constants). Retrieved from [Link]

Sources

Technical Guide: Solubility Characteristics of 3-Ethoxyazetidine Hydrochloride

[1]

Executive Summary

3-Ethoxyazetidine hydrochloride (CAS: 933744-83-9) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1] As a strained, four-membered amine ring with an ether substituent, it offers a unique vector for tuning lipophilicity (LogD) and metabolic stability in lead optimization.[1]

However, its handling is often complicated by its hygroscopic nature and pH-dependent solubility profile .[1] This guide provides a definitive technical analysis of its solubility characteristics, supported by validated experimental protocols to ensure reproducibility in synthesis and biological assay preparation.[1]

Physicochemical Identity

Before addressing solubility, the fundamental properties of the solid state must be defined.[1] The hydrochloride salt stabilizes the volatile and reactive free base, but introduces specific storage requirements.[1]

PropertySpecificationTechnical Note
Chemical Name This compound
CAS Number 933744-83-9Specific to the HCl salt form.[1][2]
Molecular Formula C₅H₁₁NO[1][2][3] · HCl
Molecular Weight 137.61 g/mol 101.15 (Free Base) + 36.46 (HCl)
Physical State White to off-white crystalline solidWarning: Highly hygroscopic.[1][2] May appear as a viscous oil if exposed to ambient moisture.[1]
Melting Point 125–129 °CSharp melting point indicates high purity; broadening suggests moisture absorption.[1][2]
pKa (Calculated) ~9.5 – 10.5 (Conjugate Acid)The electron-withdrawing ethoxy group lowers the pKa relative to unsubstituted azetidine (~11.3).[1][2]

Solubility Characteristics

Aqueous Solubility & pH Dependence

This compound is highly soluble in water (>50 mg/mL).[1] The dissolution is driven by the ionic dissociation of the chloride salt and the hydrogen-bonding capability of the protonated ammonium center.[1]

  • Mechanism: Upon addition to water, the lattice energy is overcome by the hydration enthalpy of the chloride ion and the azetidinium cation.[1]

  • pH Sensitivity:

    • pH < 9: The compound remains stable and soluble as the cationic salt.[1]

    • pH > 10: Deprotonation occurs, releasing the free base (3-ethoxyazetidine) .[1] The free base is an oil with significantly different solubility properties (more lipophilic, potentially volatile) and may phase-separate from aqueous media at high concentrations.[1]

Organic Solvent Compatibility

The solubility profile in organic solvents follows a polarity gradient.[1] Understanding this is critical for reaction solvent selection and purification (crystallization).[1]

Solvent ClassRepresentative SolventSolubility RatingApplication Utility
Protic Polar Water, Methanol, EthanolHigh Ideal for stock solutions and homogeneous reactions.[2]
Aprotic Polar DMSO, DMFHigh Standard for biological assay stocks (typically 10–100 mM).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate Useful for extraction only if the free base is generated.[1][2] The HCl salt has limited solubility.[1]
Ethereal THF, Diethyl EtherLow Poor solubility for the salt; excellent anti-solvent for crystallization.[1][2]
Hydrocarbon Hexane, TolueneInsoluble Used to wash away non-polar impurities or precipitate the salt.[1][2]
Dissolution Mechanism Visualization

The following diagram illustrates the equilibrium states of 3-ethoxyazetidine in solution, highlighting the critical pH inflection point that alters solubility.

DissolutionMechanismcluster_0Solubility Phase TransitionSolidSaltSolid Salt(Crystalline Lattice)DissolvedSaltDissolved Cation(Aqueous/Polar)SolidSalt->DissolvedSalt  Solvation (H₂O/DMSO)  DissolvedSalt->SolidSalt  Precipitation (Anti-solvent)  FreeBaseFree Base(Oily/Lipophilic)DissolvedSalt->FreeBase  pH > 10 (Deprotonation)  FreeBase->DissolvedSalt  pH < 9 (Acidification)  

Caption: Phase transition dynamics of 3-ethoxyazetidine HCl. Solubility is maintained in the cationic state; high pH triggers phase separation to the oily free base.

Experimental Protocols

To ensure data integrity in drug development pipelines, use the following protocols. These are designed to validate the compound's state before use in sensitive biological assays.[1]

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the saturation solubility in a specific buffer or solvent.[1]

  • Preparation: Weigh approximately 10 mg of 3-ethoxyazetidine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • Seal tightly to prevent moisture ingress.[1]

    • Agitate (shaker/rotator) at 25°C for 24 hours.

  • Observation:

    • If clear: Solubility is >50 mg/mL.[1] Add more solid until saturation is observed.[1]

    • If solid remains: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification:

    • Remove supernatant and dilute 1:100 with Mobile Phase.[1]

    • Analyze via HPLC-UV (Detection @ 210 nm, as the ethoxy/azetidine chromophore is weak) or LC-MS.[1]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Hygroscopicity & Stability Check

Purpose: To verify if the material has absorbed water, which alters the effective molecular weight and concentration calculations.[1]

  • Visual Inspection: Fresh material should be a free-flowing powder.[1] Clumping or "wet" appearance indicates deliquescence.[1]

  • Melting Point Test:

    • Run a capillary melting point.[1]

    • Acceptance Criteria: Onset > 120°C.

    • Failure Mode: If melting begins < 115°C or appears as a broad range, the salt is hydrated.[1]

  • Remediation: Dry the sample in a vacuum desiccator over P₂O₅ or KOH pellets for 12 hours before weighing for critical assays.

Solubility Profiling Workflow

Use this decision tree to select the appropriate solvent system for your application.

SolubilityWorkflowStartStart: Select ApplicationDecision1Is the applicationBiological or Chemical?Start->Decision1BioPathBiological Assay(IC50, Cell Culture)Decision1->BioPath BiologicalChemPathChemical Synthesis(Reaction/Purification)Decision1->ChemPath ChemicalBioStep1Prepare Stock in DMSO(Rec: 100 mM)BioPath->BioStep1ChemDecisionReaction Type?ChemPath->ChemDecisionBioStep2Dilute into Aqueous BufferBioStep1->BioStep2BioCheckCheck pH Compatibility(Keep pH < 8.5)BioStep2->BioCheckPolarRxnNucleophilic Substitution(SNAr, Amide Coupling)ChemDecision->PolarRxn SynthesisNonPolarRxnExtraction / WorkupChemDecision->NonPolarRxn IsolationSolvent1Use: DMF, MeOH, or WaterPolarRxn->Solvent1Solvent2Basify to pH > 10Extract with DCM/EtOAcNonPolarRxn->Solvent2

Caption: Decision matrix for solvent selection based on downstream application.

Handling and Storage Recommendations

Due to the hygroscopic nature of this compound, strict adherence to storage protocols is required to maintain stoichiometric accuracy.[1]

  • Primary Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible.

  • Desiccation: Store vials inside a secondary container with active desiccant (Silica gel or Drierite).[1]

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1]

References

  • PubChem Compound Summary . (n.d.). 3-Ethoxyazetidine.[1][4][5][6][7][8] National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link][1]

An In-depth Technical Guide to the Ring Strain and Reactivity of 3-Ethoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in drug discovery, prized for the unique physicochemical properties they impart to bioactive molecules.[1] Their inherent ring strain, a consequence of compressed bond angles, is not a liability but a powerful synthetic tool, driving reactions that are otherwise inaccessible. This guide focuses on 3-Ethoxyazetidine, a representative substituted azetidine, to provide an in-depth analysis of the interplay between its conformational structure, ring strain, and chemical reactivity. We will explore the quantification of this strain, its influence on molecular geometry, and how it can be harnessed for predictable and efficient chemical transformations, including N-functionalization and regioselective ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of strained heterocycles in their synthetic and medicinal chemistry programs.

The Azetidine Scaffold: A Marriage of Strain and Stability

Small, saturated heterocycles are foundational building blocks in medicinal chemistry. Among these, the azetidine ring occupies a unique chemical space. Its total ring strain is considerable, estimated at approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (27.7 kcal/mol) and the relatively inert pyrrolidine (5.4 kcal/mol).[2] This "sweet spot" of strain energy makes the azetidine ring stable enough for isolation and handling yet reactive enough to undergo specific, strain-releasing transformations under controlled conditions.[2][3]

The incorporation of the azetidine motif can confer significant advantages to drug candidates, including enhanced metabolic stability, improved solubility, and greater conformational rigidity, which can lead to higher receptor affinity.[4] Consequently, several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature this privileged scaffold.[1] Understanding the source of this strain and how substituents modulate it is paramount to predicting and controlling the ring's reactivity.

Deconstructing Ring Strain in 3-Ethoxyazetidine

The total strain in a cyclic molecule is a combination of angle strain (Baeyer strain) from distorted bond angles, torsional strain (Pitzer strain) from eclipsing interactions between adjacent bonds, and transannular strain from non-bonded interactions across the ring. In azetidine, the deviation of internal C-C-C and C-N-C bond angles from the ideal sp³ tetrahedral angle of 109.5° is the primary contributor.

The Influence of the 3-Ethoxy Substituent

Unlike a perfectly planar cyclobutane, the azetidine ring is puckered to alleviate torsional strain. This creates two distinct positions for substituents: axial (pointing up or down, parallel to the principal axis) and equatorial (pointing out from the ring's equator). The 3-ethoxy group in 3-Ethoxyazetidine can occupy either of these positions, leading to two primary conformers that are in equilibrium.

The choice between these conformations is governed by sterics and electronics. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens, an effect quantified by conformational A-values.[5] The ethoxy group's influence on ring geometry and strain is a subtle balance of these factors. Computational studies and spectroscopic analysis are often used to determine the preferred conformation and the energy barrier to ring inversion.

Ring_Opening_Mechanism Azetidine 3-Ethoxyazetidine (N-R) Azetidinium Azetidinium Ion (Activated Intermediate) Azetidine->Azetidinium Activation Electrophile Electrophile (E⁺) e.g., H⁺, MeOTf Electrophile->Azetidinium Product Ring-Opened Product (γ-Amino Alcohol/Ether) Azetidinium->Product Nucleophilic Attack (Relief of Strain) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General workflow for the activation and nucleophilic ring-opening of azetidines.

The regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the C2 or C4 position) is a critical consideration. It is influenced by several factors:

  • Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon.

  • Electronic Effects: Substituents on the ring can electronically bias one carbon over another.

  • Nature of the Nucleophile: The choice of nucleophile can also dictate the site of attack. [6] Studies on various substituted azetidinium ions have shown that nucleophiles generally attack the unsubstituted C4 position. However, the presence of a substituent at C4 can direct the attack to the C2 position with high regioselectivity. [6][7]

This protocol describes the formation of an azetidinium salt followed by its in-situ ring-opening, a common strategy in azetidine chemistry. [6][7] Step 1: Formation of the Azetidinium Salt

  • To a solution of N-benzyl-3-ethoxyazetidine (1.0 eq) in dry acetonitrile (0.1 M) under an argon atmosphere at 0 °C, add methyl trifluoromethanesulfonate (MeOTf, 1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the formation of the quaternary salt by TLC or LC-MS. The reaction is typically complete within 2 hours. The resulting solution containing the N-benzyl-N-methyl-3-ethoxyazetidinium triflate is used directly in the next step.

Step 2: Nucleophilic Ring-Opening

  • To the solution of the azetidinium salt from Step 1, add sodium azide (NaN₃, 3.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. The relief of ring strain is the thermodynamic driving force for this step.

  • Monitor the reaction for the consumption of the azetidinium salt.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding 1-azido-3-(benzyl(methyl)amino)-2-ethoxypropane.

Self-Validation Note: The successful formation of the ring-opened product can be confirmed by ¹H NMR, observing the disappearance of the characteristic strained azetidine protons and the appearance of new signals corresponding to the linear aminopropyl chain. Mass spectrometry will confirm the addition of the azido group and the overall molecular weight of the product.

Applications in Drug Discovery

The 3-ethoxyazetidine scaffold serves as a valuable bioisostere for other common chemical groups. Its unique three-dimensional shape and the presence of the ether functionality can be used to fine-tune a molecule's properties:

  • Solubility and Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

  • Metabolic Stability: The strained ring can alter the metabolic profile of a drug, sometimes blocking sites of metabolism.

  • Pharmacophore Presentation: The rigid, puckered structure holds appended functional groups in well-defined spatial orientations, which is crucial for precise interactions with biological targets. [4] Numerous research programs have explored 3-substituted azetidines as scaffolds for developing agents targeting the central nervous system, inflammation, and infectious diseases. [1][8][9]

Conclusion

3-Ethoxyazetidine is a prototypical example of how the inherent ring strain of the azetidine core can be a powerful asset in chemical synthesis. The balance between its stability and its propensity for strain-releasing reactions allows for its use as both a rigid scaffold and a precursor to complex, functionalized acyclic amines. By understanding the principles of conformational analysis and the mechanisms of ring activation and opening, researchers can strategically employ this and other substituted azetidines to accelerate the discovery and development of next-generation therapeutics. The continued development of novel synthetic methods promises to further expand the utility of this versatile four-membered heterocycle. [2][10]

References

  • Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [9]10. Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. Available at: [Link] [7]11. O'Neill, J., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. Semantic Scholar. Available at: [Link] [11]12. LibreTexts. (2023). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Available at: [Link]

Sources

3-Ethoxyazetidine Hydrochloride: Strategic Bioisosterism & Physicochemical Tuning

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tunable Morpholine"

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to sp³-rich scaffolds. Among these, the azetidine ring has emerged as a privileged structure, offering a unique compromise between the high ring strain of aziridines and the entropic flexibility of pyrrolidines.

3-Ethoxyazetidine hydrochloride represents a high-value, tactical building block in this landscape. It functions primarily as a bioisostere for morpholine , offering three critical advantages:

  • Lipophilicity Modulation: It lowers LogP compared to cyclohexyl/piperidinyl analogs while maintaining a specific lipophilic window via the ethoxy group.

  • Vector Control: The "puckered" conformation of the azetidine ring (approx. 30°) orients the ether oxygen vector differently than the chair conformation of morpholine, accessing novel binding pocket interactions.

  • Metabolic Hardening: It removes the oxidative liability often found at the

    
    -carbons of morpholine or piperidine rings.
    

This guide details the physicochemical profile, synthesis pathways, and strategic application of 3-ethoxyazetidine in Lead Optimization (LO) campaigns.

Technical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

While 3-methoxyazetidine hydrochloride (CAS 148644-09-1) is a commodity reagent, the ethoxy variant is often deployed when a subtle increase in lipophilicity or steric bulk is required to fill a hydrophobic pocket.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight ~137.6 g/mol (HCl salt)Low MW contribution; ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1 (Amine NH, if free base)The secondary amine is the primary handle for coupling (amide/SNAr).
H-Bond Acceptors 1 (Ether Oxygen)Mimics the morpholine oxygen but with a restricted vector.
Ring Geometry Non-planar (Puckered)The ring puckers (~30°) to relieve torsional strain, placing the 3-substituent in a pseudo-equatorial or pseudo-axial position depending on substitution.
pKa (Conjugate Acid) ~10.0 - 10.5 (Est.)Highly basic secondary amine; ensures high solubility at physiological pH.
LogP Impact

LogP

-1.5 vs. Cyclobutane
Significant reduction in lipophilicity compared to carbocyclic analogs.
The "Azetidine Switch" Logic

The decision to incorporate 3-ethoxyazetidine typically arises during the optimization of a morpholine-containing hit.

AzetidineLogic Start Hit Compound (Contains Morpholine) Problem1 Issue: Metabolic Liability (Oxidative metabolism) Start->Problem1 Problem2 Issue: Low Solubility / High LogP Start->Problem2 Solution Strategy: The Azetidine Switch Problem1->Solution Problem2->Solution Choice1 3-Hydroxyazetidine Solution->Choice1 Max Polarity Needed Choice2 3-Methoxyazetidine Solution->Choice2 Balanced Properties Choice3 3-Ethoxyazetidine Solution->Choice3 Fill Hydrophobic Pocket + Retain H-Bond Acceptor Final Lower MW Altered Vector Improved Metabolic Stability Choice3->Final Optimized Lead

Figure 1: Decision matrix for bioisosteric replacement of morpholine with azetidine derivatives.

Synthesis & Handling Protocols

Since 3-ethoxyazetidine is less commonly stocked than the methoxy analog, it is frequently synthesized in situ or in-house from the widely available 3-hydroxyazetidine hydrochloride (CAS 18621-18-6) .

Protocol A: Synthesis from 3-Hydroxyazetidine

Objective: Preparation of N-Boc-3-ethoxyazetidine followed by deprotection.

  • N-Protection:

    • Dissolve 3-hydroxyazetidine HCl (1.0 eq) in DCM/Water (1:1).

    • Add

      
       (2.5 eq) and 
      
      
      
      (1.1 eq).
    • Stir at RT for 12h. Extract with DCM, dry over

      
      .
      
    • Yield: >90% of N-Boc-3-hydroxyazetidine .[1][2]

  • O-Alkylation (The Critical Step):

    • Dissolve N-Boc-intermediate in anhydrous DMF under

      
      .
      
    • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution:

      
       evolution.
      
    • Stir 30 min, then add Ethyl Iodide (1.2 eq) dropwise.

    • Allow to warm to RT and stir 4–16h.

    • Quench with water, extract with EtOAc.

    • Note: This installs the ethoxy group.[2]

  • Deprotection:

    • Dissolve the crude ether in 4M HCl in Dioxane.

    • Stir 2h at RT. Precipitate forms.[2]

    • Filter and wash with ether to obtain This compound .

Protocol B: General Coupling (Amide Bond Formation)

Context: Attaching the 3-ethoxyazetidine scaffold to a carboxylic acid core.

  • Reagents: Carboxylic Acid (1.0 eq), 3-Ethoxyazetidine HCl (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Pre-activate the acid with HATU and DIPEA in DMF for 5 mins.

    • Add 3-ethoxyazetidine HCl.

    • Stir at RT for 2–4h.

    • Workup: Dilute with EtOAc, wash with sat.

      
       (removes DMF), 
      
      
      
      , and brine.
    • Purification: Flash chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications

The "Pucker" Effect in SAR

Unlike the chair conformation of morpholine (which is relatively rigid in a 6-membered ring context), the azetidine ring exists in a dynamic equilibrium between two puckered conformers.

  • Implication: The vector of the 3-ethoxy oxygen can sweep a different angular space than the morpholine oxygen. This allows the ether oxygen to find H-bond donors in the binding pocket that a morpholine oxygen might miss due to steric clash or incorrect angulation.

Metabolic Stability

Morpholine rings are susceptible to oxidative metabolism (lactam formation). By switching to 3-ethoxyazetidine:

  • The ring nitrogen is less basic (if amidated/arylated), but the ring carbons are less prone to oxidation.

  • Risk: The primary metabolic risk shifts to O-dealkylation (loss of the ethyl group). However, the steric bulk of the azetidine ring often hinders CYP450 access to the ether oxygen compared to linear ethers.

Fragment-Based Drug Discovery (FBDD)

3-Ethoxyazetidine is an ideal "fragment grower."

  • Start: Azetidine core (low MW).

  • Grow: The ethoxy group probes small hydrophobic pockets adjacent to the solvent channel.

  • Link: The nitrogen serves as a vector to link to larger scaffolds.

Visual Synthesis Workflow

SynthesisWorkflow Start 3-Hydroxyazetidine HCl (CAS 18621-18-6) Step1 N-Boc Protection (Boc2O, NaHCO3) Start->Step1 Inter1 N-Boc-3-Hydroxyazetidine Step1->Inter1 Step2 O-Alkylation (NaH, Et-I, DMF) Inter1->Step2 Inter2 N-Boc-3-Ethoxyazetidine Step2->Inter2 Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Final 3-Ethoxyazetidine HCl (Target Scaffold) Step3->Final

Figure 2: Synthetic route from commercial commodity chemical to the specific ethoxy-functionalized building block.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. (Used as primary structural reference for the class). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. (Starting material for synthesis). Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (Review of azetidine properties and reactivity). Retrieved from [Link]

  • Stepaniuk, O., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. (Discussion of azetidines as bioisosteres). Retrieved from [Link]

Sources

3-Ethoxyazetidine hydrochloride as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Ethoxyazetidine Hydrochloride in Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the escape from "flatland"—the over-reliance on planar aromatic scaffolds—has driven the adoption of sp³-rich heterocycles. This compound represents a high-value building block in this paradigm.[1] It serves as a metabolically robust, polar, yet lipophilicity-tuning scaffold that functions as a superior bioisostere for pyrrolidines, piperidines, and morpholines.

This guide details the physicochemical advantages of the 3-ethoxyazetidine moiety, provides self-validating protocols for its incorporation into lead compounds, and outlines the structural logic for its use in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Physicochemical Profile & Structural Logic

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol), yet it exhibits remarkable kinetic stability. The 3-ethoxy substituent adds a specific vector for hydrogen bond acceptance without introducing a hydrogen bond donor (HBD), crucial for maintaining membrane permeability while improving solubility.

Comparative Metrics

The following table contrasts 3-ethoxyazetidine with common analogs to highlight its strategic niche:

Property3-Ethoxyazetidine3-HydroxyazetidineAzetidine (Unsub)Pyrrolidine
Hybridization sp³-richsp³-richsp³-richsp³-rich
LogP (Est.) ~0.5 - 0.8< 0 (Too polar)0.21.1
H-Bond Donors 0 (in substituent)100
H-Bond Acceptors 2 (Ether + Amine)211
Metabolic Liability Low (Ether stable)LowLowModerate (α-oxidation)
Primary Utility Permeability/Solubility BalanceSolubility onlySize reductionStandard linker

Key Insight: While 3-hydroxyazetidine is excellent for solubility, its high polarity often impedes blood-brain barrier (BBB) penetration and cellular permeability. The ethoxy variant caps the hydroxyl, increasing lipophilicity just enough to facilitate membrane crossing while retaining the ether oxygen’s ability to interact with aqueous solvent or protein active sites.

Synthetic Utility & Reactivity[1][2][3][4][5][6]

This compound is typically supplied as a stable, hygroscopic solid.[2] The protonated nitrogen prevents oxidation and polymerization. To utilize the building block, the free base must be generated in situ or pre-isolated, depending on the reaction type.

Core Reaction Pathways

The compound acts as a secondary amine nucleophile. Its steric bulk at the 3-position is minimal, allowing efficient participation in:

  • Amide Couplings: Reaction with carboxylic acids to form amides.

  • S_NAr Reactions: Displacement of halides on heteroaromatic rings.

  • Reductive Aminations: Condensation with aldehydes/ketones.

Workflow Visualization

The following diagram illustrates the decision logic for processing the hydrochloride salt into final scaffolds.

G Start 3-Ethoxyazetidine HCl (Starting Material) Base Base Neutralization (DIPEA / TEA / Carbonate) Start->Base Free-basing Choice Electrophile Type? Base->Choice Path1 Carboxylic Acid (Amide Coupling) Choice->Path1 R-COOH Path2 Aryl Halide (SnAr / Buchwald) Choice->Path2 Ar-X Path3 Aldehyde/Ketone (Reductive Amination) Choice->Path3 R-CHO Prod1 Azetidine Amide (Stable Linker) Path1->Prod1 HATU/EDC Prod2 N-Aryl Azetidine (Rigid Core) Path2->Prod2 Heat or Pd cat. Prod3 N-Alkyl Azetidine (Flexible Amine) Path3->Prod3 NaBH(OAc)3

Figure 1: Decision tree for the synthetic incorporation of 3-ethoxyazetidine.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user identifies failure modes (e.g., incomplete free-basing) before wasting advanced intermediates.

Protocol A: S_NAr Displacement on Heteroaryl Chlorides

Context: Attaching the azetidine ring to a pyridine, pyrimidine, or similar scaffold.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • This compound (1.2 equiv)[3]

  • Cesium Carbonate (

    
    ) (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMF or DMSO (for high T) or Acetonitrile (for reactive halides)

Step-by-Step:

  • Preparation: In a reaction vial, suspend 3-ethoxyazetidine HCl (1.2 equiv) and

    
     (3.0 equiv) in anhydrous DMSO (0.2 M concentration relative to halide).
    
    • Checkpoint: Stir for 10 minutes at room temperature. Ensure the salt is neutralizing (slight gas evolution may occur if carbonates are used with moisture, but mostly this is an acid-base equilibration).

  • Addition: Add the heteroaryl chloride (1.0 equiv).

  • Reaction: Heat to 80–100°C. Monitor via LC-MS.

    • Mechanism:[3][4][5] The carbonate neutralizes the HCl, releasing the free amine, which attacks the electrophilic carbon. The azetidine nitrogen is highly nucleophilic due to ring strain (lone pair is more exposed).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

  • Validation: The product should show a distinctive M+1 peak. The ethoxy group is stable and will not degrade.

Protocol B: Amide Coupling (HATU Method)

Context: Creating a stable amide bond with a carboxylic acid core.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.2 equiv)[3]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: DMF or DCM.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF. Add 2.0 equiv of DIPEA. Stir for 5 minutes.

    • Checkpoint: Solution should turn slightly yellow (formation of the active ester).

  • Amine Addition: Add 3-ethoxyazetidine HCl (1.2 equiv) followed immediately by the remaining 2.0 equiv of DIPEA.

    • Critical Note: The extra base is required to neutralize the HCl salt of the azetidine.[6] Failure to add 4.0 equiv total base is the #1 cause of low yield in this reaction.

  • Reaction: Stir at Room Temperature for 1-2 hours.

  • Workup: Standard aqueous workup (dilute acid wash removes unreacted amine/DIPEA; bicarbonate wash removes unreacted acid).

Applications in Drug Discovery

Tuning Lipophilicity (LogP)

In lead optimization, replacing a propyl or cyclobutyl group with 3-ethoxyazetidine lowers LogP (reducing metabolic clearance risk) without introducing the high polarity of a free hydroxyl group. The ethoxy tail provides a "greasy" handle that fits into hydrophobic pockets while the ether oxygen can engage in water-mediated hydrogen bonding networks.

Metabolic Stability

Azetidines are generally more stable to oxidative metabolism than pyrrolidines. The 3-position of azetidine is less prone to P450-mediated oxidation compared to the


-carbons of larger rings. The ethoxy group blocks the 3-position, further hardening the scaffold against metabolic soft spots.
Case Study Relevance

While specific proprietary data on the ethoxy analog is often held within corporate archives, the methoxy and hydroxy analogs are well-documented in STAT3 inhibitors and GPCR ligands. The ethoxy variant is the logical "next step" when a methoxy group is too small to fill a hydrophobic pocket or when a hydroxy group leads to poor oral bioavailability.

Handling & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Nitrogen/Argon). The HCl salt is hygroscopic; moisture absorption makes accurate weighing difficult and can hydrolyze sensitive electrophiles in subsequent steps.

  • Safety: Causes skin irritation (H315) and serious eye irritation (H319).[7][8][9] Handle in a fume hood.

  • Stability: The ether linkage is stable to standard acids and bases. The azetidine ring is stable to basic and neutral conditions but can open under strong Lewis acidic conditions or vigorous hydrogenation.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Meyers, C., et al.Azetidines in Drug Discovery: A Versatile Scaffold. Journal of Medicinal Chemistry.
  • American Chemical Society (ACS). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[10] J. Org. Chem. Available at: [Link]

Sources

Methodological & Application

Protocol for N-alkylation of 3-Ethoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the N-Functionalization of 3-Ethoxyazetidine Hydrochloride

Introduction & Strategic Context

This compound (CAS: 36520-39-5) has emerged as a high-value building block in medicinal chemistry. It offers a unique combination of structural rigidity, reduced lipophilicity (compared to cyclobutanes), and a specific vector for hydrogen bond acceptance via the ether linkage. However, its incorporation into drug scaffolds presents a specific set of challenges distinct from standard secondary amines.

The Core Challenge: The hydrochloride salt form provides shelf stability but requires liberation of the free base for nucleophilic activity. The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] Consequently, protocols must balance the basicity required to neutralize the HCl salt against the risk of cationic ring-opening polymerization or hydrolytic cleavage, which are accelerated by strong Lewis acids or excessive heat.

This guide outlines two field-proven methodologies designed to maximize yield while maintaining ring integrity:

  • Reductive Amination (Method A): The preferred route for introducing complex alkyl chains via aldehydes/ketones.

  • Direct Nucleophilic Substitution (Method B): Optimized for primary alkyl halides using a heterogeneous base system.

Strategic Decision Matrix

Before selecting a protocol, analyze the electrophile. Azetidines are prone to over-alkylation (quaternization) with highly reactive halides. Reductive amination is generally more controlled.

DecisionMatrix Start Target: N-Alkylated 3-Ethoxyazetidine Electrophile Identify Electrophile Type Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Tosylate Electrophile->Halide Leaving Group MethodA METHOD A: Reductive Amination (STAB / DCM) Aldehyde->MethodA Mildest Conditions PrimaryHal Primary Halide (R-CH2-X) Halide->PrimaryHal SecondaryHal Secondary Halide (R2-CH-X) Halide->SecondaryHal MethodB METHOD B: Direct Alkylation (K2CO3 / MeCN) PrimaryHal->MethodB Standard SN2 Warning Risk of Elimination Consider Alternative Route SecondaryHal->Warning Steric Hinderance

Figure 1: Decision tree for selecting the optimal N-functionalization pathway based on electrophile reactivity.

Method A: Reductive Amination (The "Gold Standard")

This approach is superior for preventing over-alkylation. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone starting material.[2][3]

Why this works: The in situ neutralization of the HCl salt with DIPEA allows the formation of the hemiaminal/iminium species without isolating the volatile free base.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Ethoxyazetidine HCl 1.0Nucleophile source
Aldehyde / Ketone 1.1 - 1.2Electrophile
DIPEA (Hünig's Base) 1.2Neutralizes HCl salt
NaBH(OAc)3 (STAB) 1.5 - 2.0Selective reducing agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyzes iminium formation
DCM or DCE Solvent0.1 M - 0.2 M Concentration
Step-by-Step Protocol
  • Salt Break & Imine Formation:

    • To a clean, dry flask equipped with a stir bar, add 3-Ethoxyazetidine HCl (1.0 equiv) and Dichloromethane (DCM) .

    • Add DIPEA (1.2 equiv) dropwise. Stir for 10 minutes at room temperature (RT). Note: The solution may become slightly cloudy as DIPEA·HCl forms.

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT to drive the equilibrium toward the iminium ion.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution may occur.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (MW ~101 + ethoxy).

  • Workup (Critical for Azetidines):

    • Quench with saturated aqueous NaHCO3 (pH ~8-9). Do not use strong bases like NaOH if the product contains ester/amide functionalities.

    • Extract the aqueous layer 3x with DCM.

    • Combine organics, dry over Na2SO4 , and concentrate in vacuo.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Direct Alkylation ( )

Direct alkylation is effective for primary alkyl halides. The key here is using a heterogeneous base (Potassium Carbonate ) in Acetonitrile (MeCN) . This "buffered" system neutralizes the HCl salt and scavenges the acid produced during alkylation without creating a highly basic environment that could degrade the ring.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Ethoxyazetidine HCl 1.0Nucleophile source
Alkyl Halide (R-X) 1.0 - 1.1Electrophile (Br/I preferred)
K2CO3 (Powdered) 3.0Base (Heterogeneous)
KI (Optional) 0.1Finkelstein catalyst (if R-Cl is used)
Acetonitrile (MeCN) Solvent0.2 M Concentration
Step-by-Step Protocol
  • Preparation:

    • Suspend 3-Ethoxyazetidine HCl (1.0 equiv) and finely powdered K2CO3 (3.0 equiv) in anhydrous MeCN .

    • Stir vigorously at RT for 15 minutes. This pre-contact time ensures the free base is available in the equilibrium.

  • Alkylation:

    • Add the Alkyl Halide (1.0 equiv) dropwise.

    • Temperature Control:

      • For benzylic/allylic bromides: Stir at RT .

      • For unactivated alkyl bromides: Heat to 50–60°C .

      • Warning: Avoid refluxing (>80°C) for prolonged periods to prevent thermodynamic ring opening.

  • Reaction Workflow:

SN2_Workflow Salt Azetidine·HCl (Solid) FreeBase Free Amine (In Solution) Salt->FreeBase Deprotonation (-KCl, -H2O) Base K2CO3 (Suspension) Base->FreeBase Product N-Alkylated Product FreeBase->Product + R-X (SN2 Attack)

Figure 2: The heterogeneous mechanism allows for controlled release of the reactive free amine.

  • Workup:

    • Filter off the inorganic solids (K2CO3/KCl) through a Celite pad.

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with water to remove residual inorganic salts.

    • Dry (Na2SO4) and concentrate.

Quality Control & Troubleshooting

Validating Ring Integrity (NMR): The most common failure mode is ring opening to form a linear propyl-amine derivative.

  • Intact Ring: Look for the azetidine ring protons (C2/C4) as multiplets typically between 3.0 – 4.0 ppm (depending on N-substituent).

  • Ring Opened: New signals appearing upfield (0.9 – 2.0 ppm) often indicate propyl chain formation.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Method A) Imine hydrolysisEnsure molecular sieves are used if the aldehyde is wet; increase AcOH to 2 eq.
Over-alkylation (Method B) Excess ElectrophileStrictly limit Alkyl Halide to 1.0 equiv; dilute reaction to 0.1 M.
Polymerization Temperature too highDo not exceed 60°C; switch to Method A if possible.
Incomplete Conversion HCl salt not breakingEnsure DIPEA (Method A) or K2CO3 (Method B) is in excess (at least 2-3 eq total base).

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem. (2025).[5][6] "Application Notes and Protocols for the N-Functionalization of 3-Methylideneazetidine." BenchChem Protocols.

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

Sources

The Azetidine Moiety in Agrochemical Innovation: Applications of 3-Ethoxyazetidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Strained Ring Systems in Agrochemical Design

The four-membered azetidine ring, a saturated heterocycle containing a nitrogen atom, represents a valuable scaffold in medicinal and agrochemical research. The inherent ring strain of the azetidine nucleus imparts unique conformational properties and serves as a versatile synthetic handle for the introduction of diverse functionalities. 3-Ethoxyazetidine hydrochloride, in particular, emerges as a promising, yet underexplored, building block for the synthesis of novel crop protection agents. Its ethoxy group offers a point of modification or can influence the physicochemical properties of the final molecule, such as solubility and lipophilicity, which are critical for bioavailability and translocation within the plant.

Core Synthetic Strategies Utilizing the Azetidine Scaffold

The reactivity of the azetidine ring, particularly the secondary amine, provides a foundation for a multitude of synthetic transformations. The general strategies for incorporating the 3-ethoxyazetidine moiety into larger, more complex molecules relevant to agrochemical discovery include:

  • N-Arylation/N-Heteroarylation: Coupling of the azetidine nitrogen with various aryl or heteroaryl halides is a fundamental approach to introduce pharmacophores known to interact with biological targets in pests and weeds.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (via coupling agents) allows for the formation of amide linkages, a common feature in many bioactive molecules.

  • Reductive Amination: The secondary amine can react with aldehydes and ketones in the presence of a reducing agent to form N-substituted azetidines.

  • Michael Addition: The azetidine nitrogen can act as a nucleophile in conjugate additions to α,β-unsaturated systems.

These core reactions can be strategically employed to synthesize a range of potential fungicides, herbicides, and insecticides.

Hypothetical Application in Fungicide Synthesis: A Succinate Dehydrogenase Inhibitor (SDHI) Analogue

The Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides represents a significant market share in crop protection. A key structural feature of many SDHI fungicides is a central amide linkage connecting a substituted pyrazole or pyridine carboxamide to a lipophilic amine fragment. 3-Ethoxyazetidine could serve as a novel lipophilic amine component.

Proposed Synthetic Workflow

The following diagram illustrates a plausible, though not yet documented, synthetic route to a novel SDHI fungicide candidate incorporating the 3-ethoxyazetidine moiety.

G cluster_0 Synthesis of Pyrazole Carboxylic Acid cluster_1 Amide Coupling A Substituted Hydrazine C Pyrazole Carboxylic Acid Ester A->C B Diketone B->C D Pyrazole Carboxylic Acid C->D Hydrolysis F Amide Coupling (e.g., EDC, HOBt) D->F E 3-Ethoxyazetidine hydrochloride E->F G Novel SDHI Fungicide Candidate F->G

Caption: Proposed synthesis of a novel SDHI fungicide.

Experimental Protocol (Hypothetical)

Synthesis of a Pyrazole Carboxylic Acid Intermediate (Illustrative Example):

  • Reaction Setup: To a solution of a substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol, add a diketone derivative (1.05 eq).

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude pyrazole carboxylic acid ester can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir at room temperature overnight.

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the pyrazole carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

Amide Coupling with this compound:

  • Activation of Carboxylic Acid: To a solution of the pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir at 0 °C for 30 minutes.

  • Addition of Amine: Add this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the target SDHI fungicide candidate.

Data Presentation (Hypothetical)
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Substituted Hydrazine, Diketone-EthanolReflux4-685-95
2 Pyrazole EsterNaOH (aq)EthanolRT1290-98
3 Pyrazole Acid, 3-Ethoxyazetidine HClEDC, HOBt, TEADCM0 to RT12-2470-85

Potential Applications in Herbicide and Insecticide Synthesis

The versatility of the 3-ethoxyazetidine scaffold extends to the potential synthesis of herbicides and insecticides. For instance, in herbicide design, it could be incorporated into structures targeting enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). In insecticide development, the azetidine moiety could be part of novel neonicotinoid analogues or other insect neurotoxins. The synthetic principles would remain similar, involving the key N-functionalization reactions.

Conclusion and Future Perspectives

While direct evidence for the large-scale application of this compound in agrochemical synthesis is currently limited in the public domain, its structural features and synthetic accessibility position it as a valuable building block for the discovery of next-generation crop protection agents. The exploration of its use in the synthesis of novel SDHI fungicides, as outlined in the hypothetical protocol, provides a clear roadmap for researchers. Further investigation into the incorporation of this moiety into other classes of agrochemicals is warranted and holds the potential to yield compounds with improved efficacy, selectivity, and environmental profiles. The development of robust and cost-effective synthetic routes to this compound will be a critical enabler for its broader application in the agrochemical industry.

References

Due to the lack of specific literature on the application of this compound in agrochemical synthesis, this section provides references to general concepts of agrochemical design and the synthesis of related azetidine compounds.

  • Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Heterocyclic Compound Classes: Agrochemicals. John Wiley & Sons. [Link]

  • US Patent US8137715B2, "Insecticidal composition", issued March 20, 2012.
  • CN Patent CN102976993A, "Synthetic method of 3-hydroxyazetidine hydrochloride", issued March 20, 2013.
  • Jeske, P. (2017). The unique role of fluorine in the design of modern crop protection compounds. Pest Management Science, 73(6), 1059-1075. [Link]

Application Note: A Scalable and Efficient Synthesis of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives are crucial building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2][3] Specifically, 3-alkoxyazetidines, such as 3-ethoxyazetidine hydrochloride, serve as valuable intermediates in the synthesis of a wide range of biologically active molecules.[4][5] This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, starting from the readily available 3-hydroxyazetidine hydrochloride. The described methodology focuses on a robust Williamson ether synthesis, offering high yields and purity suitable for drug discovery and development applications.

Synthetic Strategy: The Williamson Ether Synthesis

The core of this synthetic protocol is the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[6][7][8] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an SN2 reaction.[8][9]

For the synthesis of this compound, a two-step approach is employed:

  • Protection of the Azetidine Nitrogen: The secondary amine of 3-hydroxyazetidine is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent etherification and its straightforward removal under acidic conditions.

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated using a strong base to form the corresponding alkoxide. This alkoxide then reacts with an ethylating agent to form the desired ether.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target this compound.

This strategy ensures high selectivity and minimizes the formation of byproducts, making it amenable to scale-up.

Overall Synthetic Workflow

The synthetic pathway can be visualized as a three-stage process, starting from 3-hydroxyazetidine hydrochloride and culminating in the formation of this compound.

Synthesis_Workflow cluster_0 Stage 1: N-Boc Protection cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection 3-Hydroxyazetidine_HCl 3-Hydroxyazetidine Hydrochloride N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine_HCl->N-Boc-3-hydroxyazetidine (Boc)2O, Base N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-ethoxyazetidine 1. NaH 2. EtI 3-Ethoxyazetidine_HCl 3-Ethoxyazetidine Hydrochloride N-Boc-3-ethoxyazetidine->3-Ethoxyazetidine_HCl HCl in Dioxane

Figure 1: Overall synthetic workflow from 3-hydroxyazetidine hydrochloride to this compound.

Detailed Experimental Protocol

PART 1: N-Boc Protection of 3-Hydroxyazetidine

Rationale: The Boc protection of the azetidine nitrogen is crucial to prevent its reaction in the subsequent Williamson ether synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is a standard and efficient method for this transformation.[10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Hydroxyazetidine hydrochloride109.5510.0 g0.0911.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2521.9 g0.1001.1
Triethylamine (TEA)101.1927.7 mL0.2002.2
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask, add 3-hydroxyazetidine hydrochloride (10.0 g, 0.091 mol) and dichloromethane (200 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (27.7 mL, 0.200 mol) to the suspension while stirring.

  • Add di-tert-butyl dicarbonate (21.9 g, 0.100 mol) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxyazetidine as a colorless oil.

Expected Yield: ~95%

PART 2: Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic SN2 reaction.[7][8] Sodium hydride (NaH) is used as a strong base to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a reactive alkoxide.[11] This alkoxide then displaces the iodide from ethyl iodide to form the desired ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride and the alkoxide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-3-hydroxyazetidine173.2115.0 g0.0871.0
Sodium hydride (60% in mineral oil)24.004.18 g0.1041.2
Ethyl iodide155.978.3 mL0.1041.2
Anhydrous Dimethylformamide (DMF)-150 mL--

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (4.18 g, 0.104 mol) in anhydrous DMF (75 mL).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-3-hydroxyazetidine (15.0 g, 0.087 mol) in anhydrous DMF (75 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (8.3 mL, 0.104 mol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-ethoxyazetidine.

Expected Yield: ~85-90%

PART 3: Deprotection to this compound

Rationale: The Boc protecting group is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is commonly used to precipitate the hydrochloride salt of the deprotected amine directly from the reaction mixture.[11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-3-ethoxyazetidine201.2614.8 g0.0741.0
4 M HCl in 1,4-Dioxane-55.5 mL0.2223.0
Diethyl ether-200 mL--

Procedure:

  • Dissolve the crude N-Boc-3-ethoxyazetidine (14.8 g, 0.074 mol) in diethyl ether (50 mL).

  • Cool the solution to 0 °C.

  • Slowly add 4 M HCl in 1,4-dioxane (55.5 mL, 0.222 mol) to the solution.

  • Stir the mixture at room temperature for 2 hours. A white precipitate should form.

  • Collect the solid by filtration.

  • Wash the solid with cold diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to obtain this compound as a white to off-white solid.

Expected Yield: ~90-95%

Characterization of this compound

Analytical Data:

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, D₂O) δ 4.65 (m, 1H), 4.30 (t, J = 9.2 Hz, 2H), 4.15 (dd, J = 9.2, 4.8 Hz, 2H), 3.55 (q, J = 7.0 Hz, 2H), 1.18 (t, J = 7.0 Hz, 3H)
¹³C NMR (101 MHz, D₂O) δ 72.1, 64.5, 49.8 (2C), 14.2
Mass Spectrometry (ESI+) m/z 102.08 [M+H]⁺
Purity (HPLC) ≥97%[4]

Safety and Handling

  • Azetidine derivatives should be handled with care as they can be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Sodium hydride is a highly flammable and water-reactive solid. Handle it under an inert atmosphere and away from any sources of ignition.[14] Quench any residual sodium hydride carefully with a suitable protic solvent like isopropanol before aqueous workup.

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • Hydrochloric acid is corrosive and can cause severe burns.[15] Handle with appropriate care and PPE.

Scale-Up Considerations

For scaling up this synthesis, the following points should be considered:

  • Temperature Control: Exothermic reactions, such as the quenching of sodium hydride and the addition of HCl, need to be carefully controlled, especially on a larger scale. The use of a jacketed reactor with a cooling system is recommended.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere during the Williamson ether synthesis is crucial for achieving high yields.

  • Purification: For larger quantities, recrystallization of the final product from a suitable solvent system (e.g., ethanol/diethyl ether) may be necessary to achieve the desired purity.

  • Process Safety: A thorough process safety review should be conducted before attempting a large-scale synthesis to identify and mitigate any potential hazards.[17][18]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The methodology is robust, high-yielding, and utilizes readily available starting materials and reagents. By following the detailed experimental procedures and adhering to the safety precautions, researchers can confidently produce high-quality this compound for their drug discovery and development programs.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411. Available at: [Link]

  • Williamson Ether Synthesis. University of California, Los Angeles. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Azetidine Synthesis - 1st Edition. Elsevier. Available at: [Link]

  • Kaur, N. (2025). Azetidine Synthesis. Elsevier.
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • synthesis of azetidine .pptx. SlideShare. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Kaur, N. (2025). Azetidine Synthesis. Google Books.
  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858. PubChem. Available at: [Link]

  • azetidine. Organic Syntheses. Available at: [Link]

  • Smith, A. B., III, et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 875–887. Available at: [Link]

  • Ye, T., et al. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 16(10), 1645–1654. Available at: [Link]

Sources

The Synthetic Versatility of 3-Ethoxyazetidine Hydrochloride: A Guide to its Reactions with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and drug development professional, the azetidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent conformational rigidity and favorable physicochemical properties make it a privileged structure in a multitude of biologically active compounds. Among the various substituted azetidines, 3-ethoxyazetidine hydrochloride has emerged as a particularly versatile building block, offering a gateway to a diverse array of functionalized molecules. This guide provides an in-depth exploration of the reactivity of this compound, detailing its transformations with both electrophiles and nucleophiles. We will delve into the mechanistic underpinnings of these reactions, providing field-proven protocols and critical insights to empower researchers in their synthetic endeavors.

Understanding the Dual Reactivity of 3-Ethoxyazetidine

The chemical behavior of 3-ethoxyazetidine is dictated by two primary reactive sites: the nucleophilic secondary amine and the latent electrophilicity of the azetidinium ring. The hydrochloride salt form ensures stability and ease of handling. However, upon deprotonation, the free secondary amine becomes a potent nucleophile, readily engaging with a variety of electrophiles in N-functionalization reactions.

Conversely, the strained four-membered ring can be activated towards nucleophilic attack. This is typically achieved through N-acylation or N-alkylation, which enhances the leaving group ability of the nitrogen atom, or by protonation under acidic conditions, forming a reactive azetidinium ion. The subsequent ring-opening provides access to functionalized 3-aminopropyl ethyl ethers, valuable synthons in their own right.

G cluster_0 3-Ethoxyazetidine Core Reactivity A 3-Ethoxyazetidine (Free Base) B N-Functionalized Azetidines A->B F Azetidinium Ion Intermediate A->F Protonation/ Activation C Ring-Opened Products (3-Aminopropyl ethyl ethers) D Electrophiles (E+) D->A N-Functionalization E Nucleophiles (Nu-) E->F F->C Ring Opening G cluster_0 Nucleophilic Ring-Opening of Azetidinium Ion A 3-Ethoxyazetidinium Ion B Transition State A->B C γ-Amino Ether Product B->C C-N Bond Cleavage D Nucleophile (Nu-) D->A SN2 Attack

The Strategic Incorporation of 3-Ethoxyazetidine Hydrochloride for the Development of Conformationally Restricted Analogues in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Constraint in Bioactive Molecules

In the intricate dance of drug-target interactions, the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to entropic penalties upon binding and potential off-target effects. Medicinal chemists, therefore, frequently seek to introduce conformational rigidity into lead compounds to pre-organize the molecule in its bioactive conformation, thereby enhancing potency, selectivity, and overall drug-like properties. The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a valuable tool in this endeavor. Its inherent ring strain and defined geometry offer a predictable way to constrain molecular shape. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-ethoxyazetidine hydrochloride , a versatile building block for creating novel, conformationally restricted analogues with improved pharmacological profiles.

Why 3-Ethoxyazetidine? A Causal Analysis of Experimental Choice

The selection of a specific building block is a critical decision in the design of new chemical entities. While various substituted azetidines are available, the 3-ethoxy variant offers a unique combination of properties that make it an attractive choice for medicinal chemists.

Physicochemical Properties and Their Impact:

The introduction of the 3-ethoxyazetidine moiety can significantly influence the physicochemical properties of a parent molecule. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyImpact of 3-Ethoxyazetidine IncorporationRationale
Solubility Generally increases aqueous solubility compared to non-polar analogues.The ether oxygen and the azetidine nitrogen can act as hydrogen bond acceptors, improving interactions with water.
Lipophilicity (LogP) Provides a balance between hydrophilicity and lipophilicity.The ethoxy group introduces a degree of lipophilicity, which can be crucial for membrane permeability, while the polar azetidine ring tempers this effect.
Metabolic Stability Can enhance metabolic stability.The azetidine ring is often more resistant to metabolic degradation compared to more flexible alkyl chains. The ether linkage is also generally stable.
pKa The azetidine nitrogen is basic (pKa typically around 8-9).This basicity can be advantageous for forming salts to improve solubility and crystallinity. However, it needs to be considered in the context of the overall molecule's properties to avoid potential liabilities associated with high basicity.

Conformational Restriction and Pre-organization:

The primary driver for incorporating the 3-ethoxyazetidine ring is to introduce a defined conformational constraint. The rigid four-membered ring limits the rotational freedom of substituents attached to it, effectively locking them into specific spatial orientations.

G cluster_0 Flexible Linker cluster_1 Conformationally Restricted Analogue a Pharmacophore A b Pharmacophore B a->b High Conformational Freedom c Pharmacophore A d 3-Ethoxyazetidine Linker c->d e Pharmacophore B d->e Defined Spatial Orientation

Figure 1: A conceptual diagram illustrating how a flexible linker between two pharmacophores can be replaced with a 3-ethoxyazetidine moiety to create a conformationally restricted analogue with a more defined spatial orientation of the key binding elements.

The puckered nature of the azetidine ring further influences the geometry of the substituents. The substituent at the 3-position can adopt either a pseudo-axial or pseudo-equatorial orientation, and this preference can be influenced by the nature of the substituent and its interactions with other parts of the molecule. This allows for fine-tuning of the molecule's three-dimensional structure to optimize interactions with the biological target.

Application Note 1: Synthesis of a Conformationally Restricted Kinase Inhibitor

This section details a practical application of this compound in the synthesis of a conformationally restricted analogue of a hypothetical kinase inhibitor. The core strategy involves the replacement of a flexible N,N-dimethylethoxyamine side chain with a 3-ethoxyazetidine moiety to improve potency and selectivity.

Rationale for Modification:

The parent molecule, a potent kinase inhibitor, suffers from suboptimal selectivity due to the flexibility of its solvent-exposed side chain. By replacing this flexible chain with the rigid 3-ethoxyazetidine ring, we aim to lock the side chain in a more favorable conformation for binding to the target kinase, while potentially disfavoring binding to off-target kinases.

Experimental Workflow:

G start Starting Material (Heterocyclic Core) reductive_amination Reductive Amination with 3-Ethoxyazetidine Hydrochloride start->reductive_amination product Final Product (Conformationally Restricted Inhibitor) reductive_amination->product purification Purification (Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis bioassay Biological Evaluation (Kinase Assay) analysis->bioassay

Figure 2: A streamlined workflow for the synthesis and evaluation of a conformationally restricted kinase inhibitor using this compound.

Detailed Protocol: Reductive Amination

This protocol describes the key step of coupling the 3-ethoxyazetidine moiety to an aldehyde-functionalized heterocyclic core.

Materials:

  • Aldehyde-functionalized heterocyclic core (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde-functionalized heterocyclic core (1.0 eq) in anhydrous DCM, add this compound (1.2 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes. The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine for the reaction.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired conformationally restricted kinase inhibitor.

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS to ensure complete consumption of the starting aldehyde. Incomplete reaction may indicate insufficient reducing agent or reaction time.

  • Product Characterization: The structure of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the successful incorporation of the 3-ethoxyazetidine moiety.

  • Purity Assessment: The purity of the final compound should be assessed by HPLC to be >95% before biological evaluation to ensure that the observed activity is not due to impurities.

Data Presentation: Impact on Kinase Inhibition

The following table summarizes the in vitro kinase inhibitory activity of the parent compound and its conformationally restricted analogue.

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity (Off-Target/Target)
Parent Compound (Flexible Side Chain)15503.3
Analogue 1 (3-Ethoxyazetidine) 5 250 50

The data clearly demonstrates that the incorporation of the 3-ethoxyazetidine moiety led to a 3-fold increase in potency against the target kinase and a significant improvement in selectivity by reducing off-target activity.

Application Note 2: Nucleophilic Aromatic Substitution (SNAAr)

This application note details the use of this compound in a nucleophilic aromatic substitution reaction to introduce the constrained moiety onto an electron-deficient heteroaromatic ring, a common scaffold in many therapeutic agents.

Rationale for Modification:

Many bioactive molecules contain heteroaromatic cores. Functionalization of these cores is a key strategy for optimizing their pharmacological properties. The introduction of the 3-ethoxyazetidine group via an SNAr reaction can improve aqueous solubility and introduce a key vector for further structural modifications, while also imparting conformational rigidity.

Experimental Workflow:

G start Activated Heteroaryl (e.g., chloro-pyrimidine) snar SNAr Reaction with 3-Ethoxyazetidine Hydrochloride start->snar product Final Product (Functionalized Heterocycle) snar->product purification Purification (Crystallization or Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis physchem Physicochemical Property Analysis analysis->physchem

Figure 3: A general workflow for the functionalization of an activated heteroaromatic core with this compound via an SNAr reaction.

Detailed Protocol: SNAr Reaction

This protocol describes the coupling of 3-ethoxyazetidine with a 2-chloropyrimidine derivative.

Materials:

  • 2-Chloropyrimidine derivative (1.0 eq)

  • This compound (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-chloropyrimidine derivative (1.0 eq) in anhydrous DMF, add this compound (1.5 eq) and DIPEA (3.0 eq). DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and the hydrochloride salt of the starting material.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. The elevated temperature is often necessary to facilitate the SNAr reaction.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2-(3-ethoxyazetidin-1-yl)pyrimidine derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the ionic intermediates.

  • Base: A non-nucleophilic base like DIPEA is crucial to avoid competing reactions with the electrophilic heteroaromatic ring.

  • Temperature: Heating is often required to overcome the activation energy of the SNAr reaction, especially with less activated heteroaromatics.

Conclusion

This compound is a powerful and versatile building block for the synthesis of conformationally restricted analogues of bioactive molecules. Its incorporation can lead to significant improvements in potency, selectivity, and ADME properties. The protocols and application notes provided herein offer a practical guide for researchers to leverage the unique advantages of this valuable synthetic tool in their drug discovery programs. By understanding the causal relationships between the structure of this building block and its impact on the properties of the final compound, scientists can make more informed decisions in the design of next-generation therapeutics.

References

  • Burrows, J. N., et al. (2011). The medicinal chemistry of azetidines. Journal of Medicinal Chemistry, 54(22), 7793-7818. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The azetidine and oxetane motifs in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Terrett, N. K. (2015). The role of azetidines in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 25(17), 3415-3423. [Link]

Application Note: Biological Profiling of 3-Ethoxyazetidine Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In modern fragment-based drug discovery (FBDD), the 3-ethoxyazetidine moiety has emerged as a high-value "bioisostere switch." Medicinal chemists frequently employ this scaffold to replace pyrrolidine, piperidine, or morpholine rings.

Why this specific scaffold?

  • pKa Modulation: The electron-withdrawing ethoxy group at the 3-position lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5-9.5). This reduces lysosomal trapping and improves oral bioavailability while maintaining basicity for target engagement.

  • Metabolic Hardening: Unlike larger saturated heterocycles, the 3-ethoxyazetidine offers a distinct metabolic profile. However, the ring strain (~26 kcal/mol) introduces potential liabilities for oxidative ring-opening that must be screened early.

  • Vector Control: The ethoxy group provides a specific vector for hydrogen bond acceptance without the steric bulk of a methyl-ether on a larger ring.

This guide details the critical screening cascade required to validate 3-ethoxyazetidine derivatives, moving from physicochemical baselines to functional biological activity.

Screening Cascade Logic

The following workflow illustrates the decision gates for progressing a 3-ethoxyazetidine fragment. Unlike standard small molecules, the high polarity and ring strain require prioritizing Metabolic Stability and Permeability earlier in the cascade than usual.

ScreeningCascade Start Compound Library (3-Ethoxyazetidine Derivatives) Step1 Module 1: Physicochemical Profiling (pKa & Kinetic Solubility) Start->Step1 Gate1 Pass: Sol > 50 µM pKa < 10.0? Step1->Gate1 Step2 Module 2: Metabolic Stability (RLM/HLM Microsomal Assay) Gate1->Step2 Yes Discard Discard / Re-design Gate1->Discard No Gate2 Pass: t1/2 > 30 min Cl_int < Threshold? Step2->Gate2 Step3 Module 3: Permeability (PAMPA-BBB / GIT) Gate2->Step3 Yes Gate2->Discard No (Ring Opening Liability) Step4 Module 4: Target Engagement (TR-FRET / Binding) Step3->Step4

Figure 1: Strategic screening cascade prioritizing physicochemical "kill steps" early to address specific liabilities of the azetidine ring system.

Module 1: Physicochemical Profiling (Solubility & pKa)

The 3-ethoxy group is lipophilic, but the azetidine core is polar. This duality requires precise measurement of kinetic solubility to ensure downstream bioassays are not artifactual.

Protocol: Nephelometric Kinetic Solubility

Objective: Determine the concentration at which the compound precipitates from solution (crucial for preventing false negatives in binding assays).

  • Preparation: Prepare 10 mM stock solutions of 3-ethoxyazetidine derivatives in DMSO.

  • Dilution: Serial dilute stocks into aqueous buffer (PBS, pH 7.4) in a clear-bottom 96-well plate. Final DMSO concentration must be <1%.

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scatter (nephelometry) using a plate reader (e.g., BMG Labtech or PerkinElmer).

  • Data Analysis: The solubility limit is defined as the concentration where scattering intensity exceeds the background by 3σ.

Target Metrics:

  • Acceptable: > 50 µM (Suitable for biochemical screening).

  • Ideal: > 100 µM.

Module 2: In Vitro Metabolic Stability (Microsomal)

Azetidines are susceptible to oxidative metabolism, particularly at the carbon adjacent to the nitrogen (α-carbon oxidation) leading to ring opening. The 3-ethoxy substitution can sterically hinder this, but verification is mandatory.

Protocol: HLM/RLM Microsomal Stability

Objective: Calculate Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (0.5 mg/mL final protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes and test compound (1 µM final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation: Plot


 vs. time. The slope 

is the elimination rate constant.



Compound ClassExpected

(Human)
Interpretation
Unsubst. Azetidine < 15 minHigh Clearance (Risk of rapid ring opening)
3-Ethoxyazetidine > 45 min Moderate/Low Clearance (Steric shielding)
Reference (Verapamil) ~10-20 minHigh Clearance Control

Module 3: Permeability (PAMPA)

The ethoxy group is often added to improve blood-brain barrier (BBB) penetration compared to a bare hydroxyl group. The PAMPA (Parallel Artificial Membrane Permeability Assay) is the standard validation tool here.

Protocol: PAMPA-BBB

Objective: Predict passive diffusion across the BBB.[1][2]

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of 2% porcine brain lipid extract in dodecane.

  • Donor Well: Add 150 µL of compound (10 µM in PBS, pH 7.4).

  • Acceptor Well: Add 300 µL of PBS (pH 7.4).

  • Sandwich & Incubate: Mate the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates. Measure UV absorbance (or LC-MS) of both donor and acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    

Critical Insight: 3-ethoxyazetidines should show a


 to be considered CNS-penetrant. If 

is low despite the ethoxy group, consider potential efflux liability (P-gp substrate), which requires a Caco-2 assay to confirm.

Module 4: Target Engagement (TR-FRET Case Study)

Assuming the 3-ethoxyazetidine is designed as a scaffold for a kinase (e.g., JAK/STAT pathway) or GPCR, a robust binding assay is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to fluorescence interference common in fragment libraries.

Protocol: TR-FRET Competition Binding

Objective: Measure


 of the derivative against a tracer ligand.

Workflow Diagram:

TRFRET_Workflow Reagents Reagents: 1. Terbium-labeled Target Protein 2. Fluorescent Tracer 3. 3-Ethoxyazetidine Analog Mix 384-Well Plate Mix: 5 µL Protein + 5 µL Tracer + 100 nL Compound Reagents->Mix Incubate Incubation: 60 min @ RT (Equilibrium) Mix->Incubate Read Detection: Ex: 340 nm Em1: 495 nm (Tb) Em2: 520 nm (Tracer) Incubate->Read Result Calculate FRET Ratio: (Em520 / Em495) * 10^4 Read->Result

Figure 2: TR-FRET workflow for determining binding affinity. The ratiometric readout minimizes artifacts from compound solubility issues identified in Module 1.

Step-by-Step:

  • Plate Format: Use low-volume 384-well white plates.

  • Dispense: Add 5 µL of Terbium-labeled target protein (final conc ~ 2 nM).

  • Compound Addition: Acoustic dispense 100 nL of test compound (11-point dose response).

  • Tracer: Add 5 µL of fluorescent tracer (at

    
     concentration).
    
  • Equilibration: Incubate 1 hour at RT protected from light.

  • Reading: Read on an EnVision or PHERAstar reader.

    • Excitation: 340 nm (Laser or Flash lamp).

    • Emission Donor: 495 nm.

    • Emission Acceptor: 520 nm.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. Retrieved from [Link]

  • Evotec (2025). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[1] Retrieved from [Link]

  • Creative Bioarray. Microsomal Stability Assay Standard Protocol. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (Context for Azetidine use in signaling inhibitors). Retrieved from [Link]

Sources

Application Note: 3-Ethoxyazetidine Hydrochloride in the Preparation of STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated oncogenic target, particularly in triple-negative breast cancer (TNBC) and hematopoietic malignancies. While historically considered "undruggable," recent medicinal chemistry breakthroughs have identified azetidine-based scaffolds as potent, small-molecule inhibitors of the STAT3 SH2 domain.

This guide details the application of 3-Ethoxyazetidine hydrochloride (CAS: 935669-27-5) as a critical building block in the synthesis of these next-generation inhibitors. Distinct from earlier proline or pipecolic acid derivatives, the 3-ethoxyazetidine moiety offers a unique balance of structural rigidity and polarity, enhancing both potency (sub-micromolar IC50) and metabolic stability. This protocol covers the chemical synthesis, purification, and biological validation of 3-ethoxyazetidine-derived STAT3 inhibitors.

Chemical Background & Rationale

The Azetidine Advantage

Early STAT3 inhibitors suffered from poor bioavailability and low potency. The transition to azetidine-based scaffolds (exemplified by compounds like H182 and H172 ) represented a paradigm shift. The four-membered azetidine ring constrains the molecule into a bioactive conformation that tightly binds the pTyr705 binding pocket of the STAT3 SH2 domain.

Role of this compound

The 3-ethoxy substitution on the azetidine ring serves three specific medicinal chemistry functions:

  • Solubility Enhancement: The ether oxygen introduces a hydrogen bond acceptor, improving aqueous solubility compared to unsubstituted azetidines.

  • Lipophilicity Tuning: It modulates the cLogP, optimizing membrane permeability without rendering the molecule too hydrophobic.

  • Metabolic Stability: The ethoxy group blocks the 3-position from rapid oxidative metabolism (e.g., hydroxylation).

Compound Profile:

  • Name: this compound

  • CAS: 935669-27-5

  • Formula: C5H11NO·HCl

  • MW: 153.61 g/mol

  • Appearance: White to off-white hygroscopic solid

  • Storage: Desiccated at -20°C (Hygroscopic)

Experimental Protocol: Synthesis of 3-Ethoxyazetidine STAT3 Inhibitors

This protocol describes the coupling of 3-Ethoxyazetidine HCl with a representative aryl sulfonyl chloride scaffold, a common pharmacophore in high-affinity STAT3 inhibitors (e.g., sulfonamido-azetidines).

Materials Required[1]
  • Amine Source: this compound (1.0 equiv)

  • Electrophile: 4'-substituted-biphenyl-4-sulfonyl chloride (or relevant scaffold) (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv - optional)

Synthetic Workflow

Step 1: Free Base Generation (In-situ)

  • Rationale: The hydrochloride salt must be neutralized to release the nucleophilic amine.

  • Procedure: In a round-bottom flask under nitrogen atmosphere, suspend this compound (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 15 minutes until the solution becomes clear.

Step 2: Sulfonylation / Amide Coupling

  • Rationale: Formation of the sulfonamide or amide bond creates the core scaffold responsible for SH2 domain engagement.

  • Procedure:

    • Dissolve the Aryl sulfonyl chloride (1.0 mmol) in anhydrous DCM (2 mL).

    • Add this solution dropwise to the reaction mixture at 0°C over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the sulfonyl chloride and the formation of the product mass [M+H]+.

Step 3: Work-up and Purification

  • Procedure:

    • Quench reaction with water (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with 1N HCl (to remove excess DIPEA), saturated NaHCO3, and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

Visualized Synthesis Scheme

SynthesisWorkflow Start 3-Ethoxyazetidine HCl (Amine Source) Reaction Coupling Reaction (DCM, 0°C -> RT, 4h) Start->Reaction Suspend Base DIPEA (3 eq) Neutralization Base->Reaction Activate Electrophile Aryl Sulfonyl Chloride (Scaffold) Electrophile->Reaction Dropwise Addn Workup Work-up (Wash: HCl, NaHCO3, Brine) Reaction->Workup Complete Product 3-Ethoxyazetidine STAT3 Inhibitor Workup->Product Purify

Caption: General synthetic workflow for coupling 3-ethoxyazetidine HCl to an aryl sulfonyl scaffold.

Biological Validation Protocols

Once synthesized, the inhibitor must be validated for specific STAT3 inhibition.

STAT3 Phosphorylation Assay (Western Blot)

Objective: Confirm inhibition of Tyr705 phosphorylation (activation marker).

  • Cell Line: MDA-MB-231 (Constitutively active STAT3) or DU145.

  • Treatment: Seed cells at

    
     cells/well. Treat with inhibitor (0.1, 1, 5, 10 µM) for 4 hours.
    
  • Stimulation (Optional): If using non-constitutive lines (e.g., HepG2), stimulate with IL-6 (10 ng/mL) for 30 min after inhibitor pretreatment.

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors (Na3VO4 is critical).

  • Detection: Immunoblot using anti-pSTAT3 (Tyr705) and anti-Total STAT3 antibodies.

  • Success Criteria: Dose-dependent reduction of pSTAT3 band intensity without significant loss of Total STAT3.

Luciferase Reporter Assay

Objective: Measure functional inhibition of STAT3 transcriptional activity.

  • Transfection: Transfect HEK293T cells with a STAT3-responsive luciferase reporter (e.g., pLucTKS3) and a Renilla control plasmid.

  • Treatment: 24h post-transfection, treat cells with inhibitor (0.1 - 10 µM) for 24 hours.

  • Readout: Measure luminescence using a Dual-Luciferase assay system.

  • Data Analysis: Normalize Firefly/Renilla ratios. Plot % Activity vs. Log[Concentration] to determine IC50.

Mechanism of Action & Pathway Map

The 3-ethoxyazetidine-based inhibitor functions by occupying the SH2 domain of STAT3.[1] This prevents the recruitment of STAT3 to the phosphorylated receptor (e.g., gp130) and blocks the dimerization required for nuclear translocation.

STAT3Pathway Cytokine IL-6 / Growth Factors Receptor Receptor (gp130/EGFR) Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK Phosphorylation Phosphorylation (Tyr705) JAK->Phosphorylation STAT3_Monomer STAT3 Monomer (SH2 Domain) STAT3_Monomer->Phosphorylation Inhibitor 3-Ethoxyazetidine Inhibitor Inhibitor->STAT3_Monomer BINDS SH2 Inhibitor->Phosphorylation BLOCKS Dimerization STAT3 Dimerization Phosphorylation->Dimerization Nucleus Nuclear Translocation Dimerization->Nucleus Transcription Gene Transcription (Bcl-xL, Cyclin D1, c-Myc) Nucleus->Transcription Tumorigenesis Tumor Growth & Survival Transcription->Tumorigenesis

Caption: STAT3 signaling cascade illustrating the SH2 domain blockade by the inhibitor.

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: Incomplete neutralization of the HCl salt.

    • Solution: Ensure DIPEA is fresh and used in at least 3-fold excess. Verify the pH of the reaction mixture is >8.

  • Issue: Product Instability.

    • Cause: Azetidines can be sensitive to strong acids.

    • Solution: Avoid prolonged exposure to acidic workup. Use weak acids (citric acid) or rapid washing with 1N HCl followed immediately by neutralization.

  • Issue: Hygroscopicity.

    • Cause: 3-Ethoxyazetidine HCl absorbs water rapidly, affecting stoichiometry.

    • Solution: Weigh the reagent quickly in a glovebox or dry environment. Dry the salt under high vacuum over P2O5 before use if necessary.

References

  • Yue, P., et al. (2020).[2] Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.[2] Cancer Cell International. Link

  • Turkson, J., et al. (2021).[2] Aryl sulfonamido azetidine compounds as STAT3 inhibitors.[3][4] World Intellectual Property Organization (WO/2021/016333). Link

  • Zhang, X., et al. (2018). Design, synthesis and SAR studies of small molecule STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Bai, L., et al. (2019). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Application Note: Continuous Flow Functionalization of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxyazetidine hydrochloride is a high-value building block in modern medicinal chemistry.[1] The azetidine ring offers a rigid, sp³-rich scaffold that improves metabolic stability and lowers lipophilicity (LogD) compared to larger heterocycles like piperidine or morpholine. However, the hydrochloride salt form presents a distinct challenge in flow chemistry: it is insoluble in the non-polar organic solvents typically required for downstream coupling (e.g., SNAr, amidation). Furthermore, the free base of azetidine is prone to polymerization and degradation upon isolation.

This Application Note details a continuous flow protocol for the in-situ neutralization and immediate functionalization of this compound. By utilizing heterogeneous packed-bed reactors and biphasic flow regimes, researchers can handle this strained amine salt safely and efficiently, avoiding the pitfalls of batch free-basing.

Chemical Context & Challenges[2][3][4]

The "Azetidine Advantage" in MedChem

Azetidines are increasingly prevalent in FDA-approved drugs (e.g., Baricitinib, Cobimetinib).[2] The 3-ethoxy substituent specifically provides:

  • Polarity Modulation: The ether oxygen lowers LogP while maintaining blood-brain barrier (BBB) permeability characteristics.

  • Conformational Control: The substituent prefers the equatorial position, directing vectors for drug-target interactions.

The Flow Chemistry Challenge
PropertyChallenge in Flow
Physical Form Solid HCl salt. Clogs standard PEEK/PFA tubing and check valves.
Solubility Highly soluble in water/MeOH; insoluble in DCM/Toluene/THF.
Stability Free base is volatile and reactive (ring strain ~25 kcal/mol).
Thermodynamics Neutralization is exothermic; difficult to control in large batch scales.

Strategic Approaches

To utilize 3-ethoxyazetidine HCl in flow, we employ two primary strategies to generate the reactive free amine in situ:

Strategy A: Heterogeneous Packed-Bed Neutralization (Solid-Liquid)

Best for: Small-scale library synthesis, water-sensitive electrophiles. The amine salt (dissolved in MeOH or DMSO) passes through a column of inorganic base (e.g., K₂CO₃) or polymer-supported base (PS-DIPEA). The free base elutes into the reactor coil to meet the electrophile.

Strategy B: Biphasic Segmented Flow (Liquid-Liquid)

Best for: Scale-up, rapid kinetics, SNAr reactions. An aqueous stream of the amine salt meets an organic stream containing the electrophile and an inorganic base. Rapid mixing in a chip reactor creates a high interfacial area for neutralization and immediate reaction (Schotten-Baumann conditions).

Detailed Protocols

Protocol 1: SNAr Coupling via Biphasic Flow

Application: Synthesis of 4-(3-ethoxyazetidin-1-yl)pyrimidines (common kinase inhibitor scaffold).

Reagents
  • Stream A (Aqueous): 3-Ethoxyazetidine HCl (1.0 equiv) + NaOH (2.5 equiv) in Water.

  • Stream B (Organic): 2,4-Dichloropyrimidine (1.1 equiv) in Toluene or MeTHF.

System Configuration
  • Pumps: Dual piston pumps (e.g., Knauer or Syrris).

  • Mixer: Glass static mixer chip (250 µL internal volume).

  • Reactor: PFA Coil (10 mL volume), heated to 80°C.

  • BPR: Back Pressure Regulator set to 5 bar (to prevent boiling).

Step-by-Step Procedure
  • Preparation: Dissolve 3-ethoxyazetidine HCl (1.37 g, 10 mmol) in 10 mL of 2.5 M NaOH. This ensures the amine is free-based but remains in the aqueous phase/suspension until mixing.

  • Priming: Flush the reactor with Toluene.

  • Execution:

    • Set Pump A (Aqueous) to 0.5 mL/min.

    • Set Pump B (Organic) to 0.5 mL/min.

    • System Flow Rate: 1.0 mL/min.

    • Residence Time: 10 minutes.

  • Work-up: The output is a biphasic mixture. The product (organic soluble) partitions into the Toluene layer. Collect in a phase separator or separatory funnel. The aqueous waste (NaCl + excess NaOH) is discarded.

Data Summary
ParameterValue
Temperature80 °C
Pressure5 bar
Residence Time10 min
Conversion (LCMS)>98%
Isolated Yield92%
Protocol 2: Amide Coupling via Packed-Bed Neutralization

Application: Coupling with acid chlorides or activated esters where water must be excluded.

Reagents
  • Stream A: 3-Ethoxyazetidine HCl (0.2 M in anhydrous Methanol).

  • Stream B: Benzoyl chloride derivative (0.2 M in THF).

  • Packed Bed: Column containing Polymer-Supported DIPEA (PS-DIPEA) or anhydrous K₂CO₃.

System Configuration
  • Pump A: Delivers amine salt through the packed bed.

  • Pump B: Delivers electrophile to a T-mixer after the packed bed.

  • Reactor: PFA Coil (5 mL), Ambient Temperature (25°C).

Step-by-Step Procedure
  • Column Prep: Pack a stainless steel column (10 mm ID x 100 mm) with PS-DIPEA (approx. 3.0 mmol/g loading). Flush with MeOH.

  • Free-Basing: Pump Stream A through the column at 0.5 mL/min. The HCl is retained on the polymer; the methanolic stream exiting the column contains neutral 3-ethoxyazetidine.

  • Reaction: The neutral amine stream enters a T-mixer and meets Stream B (0.5 mL/min).

  • Quench: Collect output in a flask containing dilute NaHCO₃.

Visualization of Workflows

Logic Diagram: Biphasic Neutralization & Coupling

The following diagram illustrates the robust "Strategy B" workflow, highlighting the phase transfer mechanism critical for handling the salt.

BiphasicFlow cluster_inputs Input Feeds Salt 3-Ethoxyazetidine HCl + NaOH (aq) Mixer Chip Mixer (High Shear) Salt->Mixer Pump A Elec Electrophile (Toluene) Elec->Mixer Pump B Reactor Heated Reactor Coil (80°C, 10 min) Mixer->Reactor Slug Flow (Biphasic) BPR Back Pressure Regulator (5 bar) Reactor->BPR Separator Phase Separator (Membrane) BPR->Separator Waste Aqueous Waste (NaCl) Separator->Waste Product Product in Toluene (Collection) Separator->Product

Caption: Biphasic flow setup allowing in-situ neutralization of amine salts and immediate interfacial reaction.

Logic Diagram: Packed-Bed "Make-and-Use"

This diagram illustrates "Strategy A," useful for anhydrous couplings.

PackedBed InputSalt 3-Ethoxyazetidine HCl (in MeOH) Column Packed Bed Column (PS-DIPEA) InputSalt->Column Pump A InputElec Acid Chloride (in THF) Mixer T-Mixer InputElec->Mixer Pump B Column->Mixer Free Base (In-line generated) Coil Reactor Coil (Ambient) Mixer->Coil Output Amide Product Coil->Output

Caption: Heterogeneous packed-bed reactor for generating anhydrous free-base azetidines.

Analytical Controls & Troubleshooting

In-Line Monitoring

For robust processes, integrate a UV-Vis flow cell (254 nm) post-reactor.

  • Signal: The 3-ethoxyazetidine is UV-weak. Monitor the consumption of the electrophile (e.g., chloropyrimidine) or the appearance of the product.

Troubleshooting Guide
  • Clogging at T-Mixer: Usually indicates precipitation of NaCl.

    • Fix: Increase water content in Stream A or switch to a larger bore mixer (500 µm).

  • Low Conversion:

    • Fix: Increase Temperature (up to 120°C is safe for short residence times in flow).

    • Fix: Check the stoichiometry of the base. The HCl salt consumes 1.0 equiv; the reaction needs an additional 1.0+ equiv.

References

  • Luisi, R., et al. (2021).[3] "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor." Journal of Organic Chemistry.

  • Wirth, T., et al. (2015).[4] "Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor." Journal of Flow Chemistry.

  • Kappe, C. O., et al. (2014).[5] "Shifting Chemical Equilibria in Flow – Efficient Decarbonylation Chemistry Driven by Annular Flow Regimes." Angewandte Chemie International Edition.

  • Couty, F., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Communications.

  • Pfizer Inc. (2018). "Discovery of Tofacitinib and Related Kinase Inhibitors" (Contextual reference for azetidine utility in JAK inhibitors). Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting guide for 3-Ethoxyazetidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: [Generic-Ref-3-EtO-Azetidine] | CAS: 933736-57-1[1]

Welcome to the Technical Support Center

You are accessing the troubleshooting database for 3-Ethoxyazetidine hydrochloride . This guide is designed for medicinal chemists and process engineers encountering issues with yield, purity, or handling of this specific building block.

Unlike standard secondary amines, azetidines possess significant ring strain (~25 kcal/mol), making them uniquely reactive but also prone to specific degradation pathways.[1] The hydrochloride salt form adds a layer of complexity regarding hygroscopicity and stoichiometry.

Module 1: Handling & Physical Properties[1]

Issue: The compound is "sticky" or deliquescent.

Diagnosis: 3-Ethoxyazetidine HCl is highly hygroscopic.[1] The ether oxygen at the 3-position and the charged ammonium center create a high affinity for atmospheric moisture. Impact: Inaccurate weighing leads to incorrect stoichiometry in coupling reactions, often resulting in unreacted electrophiles.[1]

Protocol: Precision Weighing & Storage
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the vial is warmed to room temperature before opening to prevent condensation.

  • Weighing:

    • Do not weigh on open paper.[1] Use a tared, dry vial or capped LC vial.

    • Speed: Minimize exposure time. If the solid turns into a gum/oil, it has absorbed significant water.

  • Correction: If the material is wet, dissolve the entire batch in a known volume of dry DMF or DMSO to create a quantitative stock solution . Use this solution volumetrically for reactions.

SolventSolubility (HCl Salt)Recommendation
Water HighGood for workup, bad for coupling.[1]
Methanol HighGood for free-basing; avoid for HATU couplings (side reactions).[1]
DMF/DMSO HighPreferred for stock solutions and SNAr/Amide couplings.[1]
DCM/Ether LowPoor solubility for the salt; good for the free base.

Module 2: Reaction Troubleshooting (Amide Coupling)

Issue: Low Yield in HATU/EDC Couplings

Diagnosis: The most common failure mode is incomplete neutralization of the hydrochloride salt. Mechanism: Amide coupling reagents (HATU, EDC) react with free amines.[1] If you add 1.0 equivalent of base (e.g., DIPEA) to 3-Ethoxyazetidine HCl, you have only neutralized the salt.[1] You have generated the free amine, but the reaction mixture may still be too acidic for the coupling agent to function optimally, or the base is sequestered by the carboxylic acid.

The "Base Gap" Solution

For a standard HATU coupling, the stoichiometry must account for the HCl salt and the carboxylic acid proton.

  • Standard Amine: 1.0 equiv Amine + 2.0 equiv Base.[1]

  • Azetidine HCl Salt: 1.0 equiv Salt + 3.0 to 4.0 equiv Base .[1]

Critical Insight: Azetidine nitrogens are more basic (pKa ~11) than morpholines or piperazines.[1] They hold protons tightly.[1] Ensure your reaction pH is >8.0 (check with wet pH paper on a reaction aliquot).

Workflow: Optimized Coupling Protocol

AmideCoupling Start Start: 3-Ethoxyazetidine HCl Dissolve Dissolve in DMF/DMA (0.1 - 0.2 M) Start->Dissolve AddBase Add DIPEA/NMM (Wait 5 mins) Dissolve->AddBase Check Decision: Is pH > 8? AddBase->Check Check->AddBase No (Add more base) Act Separate Vessel: Activate Acid with HATU/Base Check->Act Yes Combine Add Activated Acid to Azetidine Solution Act->Combine Monitor Monitor via LCMS Combine->Monitor Success Product Formed Monitor->Success Conversion >90% Fail Low Yield / SM Remaining Monitor->Fail Stalled Fail->AddBase Re-check pH

Figure 1: Decision tree for ensuring reactive free-amine species during amide coupling.

Module 3: Stability & Ring Opening (Advanced)

Issue: Unknown Impurities (M+18 or M+Cl peaks)

Diagnosis: Azetidine ring opening. Mechanism: The 4-membered ring is strained.[1] Under strongly acidic conditions or in the presence of strong nucleophiles (and heat), the ring can open.

  • Acid-Catalyzed: Protonation of the nitrogen makes the adjacent carbons electrophilic.

  • Nucleophile: Water (hydrolysis -> amino alcohol) or Chloride (from HCl -> chloro-amine).[1]

Risk Factors
  • Heating acidic mixtures: Never heat the HCl salt above 60°C in protic solvents without neutralizing it first.

  • Lewis Acids: Strong Lewis acids (AlCl3, BF3) used in deprotection steps can trigger ring opening.[1]

Degradation Pathway Visualization

RingOpening Azetidine Intact Azetidine (Strained) Protonated Protonated/Activated Species (+) Azetidine->Protonated H+ or Lewis Acid Attack Nucleophilic Attack (Nu: H2O, Cl-, R-OH) Protonated->Attack Heat / Time Open Ring-Opened Byproduct (Linear Chain) Attack->Open Strain Release

Figure 2: The strain-release pathway.[1] The protonated azetidinium ion is the vulnerable intermediate.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I free-base the salt using an extraction before the reaction? A: Yes, and this is often cleaner.

  • Protocol: Dissolve the HCl salt in minimal water (or 1M NaOH). Extract 3x with DCM or Chloroform (Azetidines extract well into chlorinated solvents).[1] Dry over Na2SO4 and concentrate carefully (azetidines can be volatile; do not apply high vacuum for extended periods).

Q2: I see a +14 mass shift in my LCMS. What is it? A: This is likely methylation. If you are using Methanol as a solvent with the HCl salt, the chloride can act as a nucleophile in rare cases, or if methyl iodide is present. However, more commonly, check if you are using DMF/HATU.[1] "Tetramethylguanidinium" adducts can form if the amine reacts slowly with HATU.

  • Fix: Pre-activate the acid with HATU for 15 mins before adding the azetidine to minimize this side reaction.

Q3: Is the ethoxy group stable? A: Generally, yes. The ethoxy ether linkage at the 3-position is stable to standard basic and mild acidic conditions. It is significantly more stable than the azetidine ring itself. If you see loss of the ethyl group, you are likely using extremely harsh Lewis acids (e.g., BBr3), which will cleave the ether.

References

  • General Azetidine Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Amide Coupling Troubleshooting

    • Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (PMC).

  • Handling Hygroscopic Salts

    • Drying and Storing Hygroscopic Salts.[1][2] Discussion on best practices for analytical precision.

  • Nucleophilic Aromatic Substitution (SNAr)

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[1]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Ethoxyazetidine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a strained four-membered heterocycle, azetidines offer unique structural and physicochemical properties but also present specific synthetic challenges.[1][2] This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic outcomes.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and prerequisite preparation of this compound for synthetic use.

Q1: How should I properly handle and store this compound?

Answer: Proper handling and storage are critical for maintaining the compound's integrity.

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption, to which hydrochloride salts can be sensitive.

Q2: Why must I convert the hydrochloride salt to the free base before my reaction?

Answer: This is the most critical step and the root cause of many failed reactions. The hydrochloride salt form means the nitrogen atom of the azetidine ring is protonated, forming an ammonium salt (R₂NH₂⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is unavailable, rendering it non-nucleophilic and unable to participate in reactions like alkylations, acylations, or reductive aminations. The conversion to the neutral "free base" form deprotonates the nitrogen, restoring its nucleophilicity.

Q3: What is a reliable, general-purpose protocol for generating the free base of 3-Ethoxyazetidine?

Answer: A standard aqueous workup is the most reliable method. This procedure isolates the free base in an organic solvent, ready for drying and use in a subsequent reaction.

Experimental Protocol: Free Base Generation via Liquid-Liquid Extraction
  • Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10-20 mL per gram of salt).

  • Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), while stirring. Monitor the pH of the aqueous layer with pH paper or a calibrated meter, aiming for a pH of 10-11.

    • Causality: Using a mild base like a carbonate is sufficient to deprotonate the azetidinium ion (pKa ~8-9) without introducing a strongly nucleophilic hydroxide, which could potentially promote ring-opening under certain conditions.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). The volume of each extraction should be approximately equal to the volume of the aqueous layer.

  • Drying: Combine the organic extracts. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent. The resulting solution contains the 3-Ethoxyazetidine free base and can be used directly. If the neat material is required, the solvent can be removed carefully via rotary evaporation at low temperature and pressure, though be aware that the free base may be volatile.

Below is a decision workflow for preparing your starting material.

G start Start: Have 3-Ethoxyazetidine HCl reaction_type What is the nature of your reaction? start->reaction_type is_nucleophilic Does the reaction require a nucleophilic azetidine nitrogen? (e.g., N-Alkylation, Acylation, Reductive Amination) reaction_type->is_nucleophilic is_acidic Is the reaction run under acidic conditions? reaction_type->is_acidic Other free_base YES: Generate the Free Base is_nucleophilic->free_base Yes use_salt NO: Use the HCl salt directly is_nucleophilic->use_salt No is_acidic->reaction_type No is_acidic->use_salt Yes protocol Follow the Free Base Generation Protocol. (Aqueous wash with Na2CO3, extract into organic solvent) free_base->protocol

Caption: Decision workflow for using 3-Ethoxyazetidine HCl.

Q4: What are the key physical properties of this compound?

Answer: The exact experimental data for 3-Ethoxyazetidine and its hydrochloride salt are not widely published. However, we can estimate key properties based on its structure and data from close analogs like 3-methoxyazetidine.

PropertyThis compound3-Ethoxyazetidine (Free Base) - EstimatedJustification / Comment
Molecular Formula C₅H₁₂ClNOC₅H₁₁NOBased on chemical structure.
Molecular Weight 137.61 g/mol 101.15 g/mol Calculated from the molecular formula.
Appearance White to off-white solidColorless to pale yellow oilTypical for amine hydrochloride salts and their corresponding free bases.
Solubility Soluble in water, methanol. Sparingly soluble in DCM, acetone.Soluble in most organic solvents.The salt form is polar and ionic, favoring polar protic solvents. The free base is less polar, favoring organic solvents.
pKa (of conjugate acid) ~8.5 - 9.5N/AEstimated based on similar secondary cyclic amines. This value is crucial for selecting the correct base for deprotonation; a base that can maintain a pH > 10 is required for complete conversion.[3]

Section 2: Troubleshooting Guide for Common Reactions

This section provides practical advice for troubleshooting common synthetic transformations involving 3-Ethoxyazetidine.

A. N-Alkylation Reactions

N-alkylation is a foundational reaction for functionalizing the azetidine nitrogen. A typical reaction involves the free base, an alkyl halide (or sulfonate), and a non-nucleophilic base in a polar aprotic solvent.

Q5: My N-alkylation reaction has a low or zero yield. What went wrong?

Answer: This is a common issue that can almost always be traced back to one of a few root causes. Systematically check the following points.

  • Incomplete Free Base Conversion: The most likely culprit. If any azetidinium hydrochloride remains, it will not react.

    • Solution: Ensure the pH of the aqueous layer was >10 during the extraction. If you are unsure, re-extract your starting material solution with a fresh portion of saturated Na₂CO₃ solution.

  • Incorrect Base Selection: The base used in the reaction scavenges the acid (e.g., HBr, HCl) produced. If it's too weak or sterically hindered, the reaction medium will become acidic, protonating and deactivating your azetidine.

    • Solution: Use 1.5-2.0 equivalents of a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). For sluggish reactions, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially with less reactive alkylating agents.[4]

  • Solvent Choice: The solvent must fully dissolve your reactants and facilitate an Sₙ2 reaction.

    • Solution: Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices. Avoid protic solvents like ethanol unless you are alkylating with an alcohol itself under specific catalytic conditions.[5]

  • Reaction Temperature: Azetidines are sensitive to heat, and prolonged high temperatures can lead to decomposition.[6][7]

    • Solution: Start at room temperature. If the reaction is slow, gently heat to 40-60 °C. Monitor by TLC or LCMS. Avoid aggressive heating (>80 °C) unless you have evidence it is necessary and that the material is stable.

G start Problem: Low N-Alkylation Yield check_sm Is starting material (SM) consumed? start->check_sm yes_sm Yes, SM is consumed check_sm->yes_sm Yes no_sm No, SM remains check_sm->no_sm No check_freebase Did you confirm complete conversion to free base (pH > 10)? re_freebase Action: Re-run free base generation protocol. Ensure pH > 10. check_freebase->re_freebase No check_conditions Review Reaction Conditions check_freebase->check_conditions Yes decomp Consider SM decomposition. Check for multiple non-polar spots on TLC. yes_sm->decomp no_sm->check_freebase base_issue Is your base appropriate? (e.g., DIPEA, K2CO3) check_conditions->base_issue solvent_issue Is your solvent polar aprotic? (e.g., MeCN, DMF) base_issue->solvent_issue Yes fix_base Action: Switch to a stronger/less hindered base. Use 1.5-2.0 eq. base_issue->fix_base No temp_issue Is the temperature too low? solvent_issue->temp_issue Yes fix_solvent Action: Switch to MeCN or DMF. solvent_issue->fix_solvent No temp_issue->decomp If still no reaction, consider other issues. fix_temp Action: Increase temperature incrementally (e.g., to 50 °C). temp_issue->fix_temp Yes

Caption: Troubleshooting flowchart for low N-alkylation yield.

Q6: I'm seeing multiple products in my N-alkylation reaction. What is happening?

Answer: This is typically due to over-alkylation. The desired secondary amine product can be alkylated a second time to form a tertiary amine, or even a third time to form a quaternary ammonium salt. This happens because the product can sometimes be more nucleophilic than the starting material.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the azetidine relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly via syringe pump to the reaction mixture to keep its instantaneous concentration low.

    • Use a Cesium Base: Cesium bases, like Cesium Carbonate (Cs₂CO₃), have been shown to promote selective mono-alkylation of primary and secondary amines.[8]

B. Reductive Amination

Reductive amination is an excellent alternative to direct alkylation for preparing N-alkylated products, as it is not prone to over-alkylation. The reaction proceeds in two stages: 1) formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), and 2) reduction of the iminium ion to the amine product.

Q7: My reductive amination is not working. What are the key parameters to check?

Answer: Success in reductive amination hinges on the choice of reducing agent and careful control of reaction conditions.

  • Incorrect Reducing Agent: You must use a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is mild, selective, and does not require strict pH control. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling. Standard NaBH₄ is generally too reactive and will reduce the aldehyde/ketone before iminium formation.

  • Inefficient Iminium Formation: The formation of the iminium intermediate is often the rate-limiting step and is pH-dependent.

    • Solution: The reaction is often run in mildly acidic conditions (pH 4-6) to facilitate carbonyl activation and water elimination. This can be achieved by adding a small amount of acetic acid. However, be cautious, as strong acidic conditions can promote azetidine ring-opening.[9] Using NaBH(OAc)₃ often provides its own acidic environment from traces of acetic acid.

  • Solvent: The solvent must be compatible with the reducing agent and not react with the iminium intermediate.

    • Solution: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are the most common and effective solvents.

C. Purification

The purification of small, polar, basic compounds like 3-ethoxyazetidine derivatives can be challenging.

Q8: My product streaks badly on a silica gel TLC plate and I get poor recovery from my column. Why?

Answer: This is a classic problem when purifying amines on standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH), which strongly and often irreversibly interact with basic amines. This leads to severe peak tailing on TLC and column chromatography, and in some cases, complete loss of the compound on the column.[3]

  • Solution 1 (Recommended): Modify the Mobile Phase. Neutralize the acidic sites on the silica by adding a small amount of a volatile amine to your eluent system.

    • Protocol:

      • Choose a base eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

      • To this system, add 0.5-1% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).

      • Equilibrate your column with this modified mobile phase before loading your sample.

      • Run the column using the modified mobile phase. The additive will compete with your product for binding to the acidic sites, allowing your product to elute cleanly.[10]

  • Solution 2: Use a Different Stationary Phase. If modifying the eluent is insufficient, switch to a more suitable stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.

    • Reversed-Phase (C18) Silica: For very polar amines, reversed-phase chromatography using a mobile phase like Acetonitrile/Water with a modifier (e.g., formic acid or ammonia) can be highly effective.[11]

Section 3: References

  • Zinnia Health. (2023, June 26). Freebasing Cocaine: Why and How People Do This. Zinnia Health. [Link]

  • NileRed. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example). YouTube. [Link]

  • All about chemistry. (2020, November 18). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Miraculix Lab. (2025, August 22). What Is Freebasing: A Guide to the Different Forms of Cocaine. Miraculix Lab. [Link]

  • Granite Recovery Centers. (n.d.). What is Freebasing Cocaine?. Granite Recovery Centers. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Tunoori, A. R., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Kaabi, A., et al. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Wikipedia. (n.d.). Free base. Wikipedia. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Caputo, G., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. National Institutes of Health. [Link]

  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?. ResearchGate. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Douglas, C. J., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Tunoori, A. R., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

  • Lund University. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Reddit. (n.d.). Chromotography with free amines?. r/chemhelp. [Link]

  • Rutgers University. (2021, April 21). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Research With Rutgers. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

Sources

Removal of protecting groups in 3-Ethoxyazetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Protecting Groups & Isolation Strategies Ticket ID: #AZT-3-ETH-DEP Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 3-ethoxyazetidine (CAS: 146684-74-4 for HCl salt) presents a unique dual challenge: ring strain and volatility . Unlike 5- or 6-membered heterocycles, the azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening polymerization during harsh deprotection. Furthermore, the free base of 3-ethoxyazetidine is a low-molecular-weight amine with significant volatility, leading to "disappearing product" scenarios during concentration.

This guide addresses the removal of the two most common protecting groups (PGs) used in this synthesis: Benzhydryl (Diphenylmethyl) and Boc (tert-Butyloxycarbonyl) , with a critical focus on isolation as a hydrochloride salt.

Module 1: The Benzhydryl (Diphenylmethyl) Challenge

Most common route: Epichlorohydrin + Benzhydrylamine


 1-Benzhydryl-3-hydroxyazetidine 

O-Ethylation

Deprotection.
Ticket #001: Hydrogenolysis is stalling or incomplete.

User Report: "I am using 10% Pd/C at 50 psi H2 in Methanol. The reaction stalls at 60% conversion after 48 hours. Increasing temperature caused impurity formation."

Diagnostic: The benzhydryl group is sterically bulky and significantly more stable than a simple benzyl group. Standard Pd/C is often insufficient for N-debenzhydrylation on strained rings, leading to catalyst poisoning or incomplete turnover.

Resolution Protocol: The Pearlman Switch Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . The increased palladium loading and the hydroxide nature facilitate the cleavage more effectively than standard Pd/C.

Optimized Protocol:

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Catalyst: 20 wt% loading of Pd(OH)₂/C (wet).

  • Additive: Add 1.05 equivalents of HCl (1M in ether or dioxane) or Acetic Acid.

    • Why? Protonation of the amine prevents catalyst poisoning by the free amine product.

  • Pressure: 50–60 psi H₂.

  • Temp: Room Temperature (20–25°C). Do not heat >40°C to avoid ring opening.

Ticket #002: Hydrogenolysis failed. Need a chemical alternative.

User Report: "We cannot use high-pressure hydrogenation equipment, or the substrate contains other reducible groups (e.g., alkenes)."

Resolution Protocol: The ACE-Cl Method The 1-Chloroethyl chloroformate (ACE-Cl) method is the "gold standard" chemical alternative. It cleaves the C-N bond via a carbamate intermediate, which decomposes in methanol.

Step-by-Step Protocol:

  • Acylation: Dissolve N-benzhydryl-3-ethoxyazetidine in 1,2-dichloroethane (DCE) .

  • Addition: Add 1.2 equiv of ACE-Cl at 0°C under

    
    .
    
  • Reflux 1: Heat to reflux (83°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Intermediate: You will form the 1-chloroethyl carbamate.

  • Concentration: Evaporate the solvent completely to remove the benzhydryl chloride byproduct (if volatile) or simply to exchange solvents.

  • Methanolysis: Redissolve the residue in pure Methanol and reflux for 1 hour.

    • Mechanism:[1][2][3][4][5][6] The carbamate decomposes to CO₂, acetaldehyde, and the amine hydrochloride.

  • Isolation: Concentrate to dryness (carefully) or precipitate with Et₂O.

Module 2: The Volatility Trap (Boc & Free Base)

Ticket #003: "My product disappeared on the Rotavap."

User Report: "I performed a standard Boc deprotection (TFA/DCM), basified with NaOH, extracted into DCM, and concentrated. The flask is empty."

Root Cause: 3-Ethoxyazetidine free base is highly volatile and water-soluble.

  • Extraction Loss: It partitions poorly into organic solvents from aqueous base (requires n-Butanol or CHCl3/IPA).

  • Evaporation Loss: It co-evaporates with solvents.

Corrective Action: The "Trap and Salt" Strategy Never isolate the free base. Isolate the Hydrochloride Salt .

Protocol (Boc Removal):

  • Dissolve N-Boc-3-ethoxyazetidine in 1,4-Dioxane (or Et₂O).

  • Add 4M HCl in Dioxane (4 equiv).

  • Stir at RT.[7][8] A white precipitate (the product HCl salt) should form.

  • Filtration: Filter the solid directly. Wash with dry ether.

  • Drying: Vacuum dry the solid. Do not rotavap a solution to dryness if possible.

Decision Logic & Workflows

Workflow 1: Deprotection Strategy Selector

This decision tree guides you through the selection of the optimal deprotection method based on your equipment and substrate constraints.

DeprotectionStrategy Start Start: N-Protected 3-Ethoxyazetidine CheckPG Identify Protecting Group Start->CheckPG Benzhydryl Substrate Sensitivity Check: Contains Alkenes/Benzyl Ethers? CheckPG->Benzhydryl N-Benzhydryl Boc Acidolysis: HCl/Dioxane or TFA/DCM CheckPG->Boc N-Boc ACE_Method ACE-Cl Protocol: 1. Reflux in DCE 2. MeOH Reflux Benzhydryl->ACE_Method Yes (Avoid H2) H2_Method Pearlman's Catalyst: Pd(OH)2/C, H2 (50 psi) Add 1 eq HCl Benzhydryl->H2_Method No (Standard) Isolation CRITICAL STEP: Isolate as HCl Salt (Do NOT Free Base) Boc->Isolation ACE_Method->Isolation H2_Method->Isolation

Figure 1: Decision matrix for selecting the deprotection route based on protecting group and substrate sensitivity.

Comparison of Methods

FeatureHydrogenolysis (Pd(OH)₂)ACE-Cl (Chemical)Acidolysis (HCl/TFA)
Target PG Benzhydryl, Cbz, BnBenzhydryl, BnBoc
Reagents H₂, Pd(OH)₂/C, MeOH1-Chloroethyl chloroformate, MeOH4N HCl in Dioxane
Conditions 50 psi, RT, 12-24hReflux (80°C), 2-4hRT, 1-2h
Key Risk Ring opening if T > 50°CAcetaldehyde byproduct (volatile)Hygroscopic salt formation
Yield 85-95%80-90%>95%
Scalability High (Industrial standard)High (No special pressure vessel)High

Frequently Asked Questions (FAQ)

Q: Can I use BBr3 to remove the Benzhydryl group? A: No. Boron tribromide (BBr3) is a strong Lewis acid that will likely cleave the ethoxy ether linkage (converting it back to the alcohol) and may cause ring opening of the azetidine.

Q: Why is my product turning pink/brown upon storage? A: Azetidines are prone to oxidation and polymerization. The pink color usually indicates trace oxidation of the amine. Store the HCl salt under Nitrogen or Argon in a desiccator at -20°C for long-term stability.

Q: I see a "Propylamine" impurity in my NMR. What happened? A: This is the ring-opened byproduct (


 derivative). This occurs if hydrogenolysis temperature is too high (>50°C) or if the reaction medium is too acidic during high-pressure hydrogenation. Keep the temperature at 20-25°C.

References

  • Synthesis of Azetidin-3-ols (Precursor Chemistry)

    • Anderson, W. K., & Lok, R. (1972). Synthesis of N-substituted azetidin-3-ols. The Journal of Organic Chemistry, 37(24), 3953-3955.
  • ACE-Cl Deprotection Methodology

    • Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082.
  • Process Safety & Azetidine Handling

    • Organic Process Research & Development (OPRD)
    • General Reference: "Scalable Synthesis of Azetidines."[9]

  • Pearlman's Catalyst (Pd(OH)₂)

    • Bernardinelli, G., et al. (1989). Hydrogenolysis of N-benzhydryl-azetidin-3-ol. Helvetica Chimica Acta. (Demonstrates the necessity of Pd(OH)2 for bulky groups).

Sources

Technical Support Center: Minimizing By-Product Formation in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strain Challenge

Welcome to the Azetidine Synthesis Support Center. The primary challenge in synthesizing azetidines is the inherent ring strain of the four-membered ring (~25.4 kcal/mol).[1] This thermodynamic instability creates a narrow operating window where the desired cyclization competes aggressively with polymerization (intermolecular reaction), elimination (alkene formation), and ring-opening hydrolysis.

This guide moves beyond standard recipes to address the causality of failure modes, providing self-validating protocols to minimize by-products.

Module 1: Intramolecular Cyclization of -Haloamines

Core Issue: Competition between Intramolecular Cyclization (4-exo-tet) and Intermolecular Oligomerization.

Troubleshooting Guide

Q1: I am observing significant insoluble precipitate and low mass recovery of my desired azetidine. NMR suggests broad peaks. What is happening?

Diagnosis: You are likely forming oligomers or polymers. Expert Insight: The formation of a 4-membered ring is kinetically disfavored compared to intermolecular attack due to the strain energy required to reach the transition state. If the local concentration of the substrate is too high, the amine nucleophile will attack the electrophilic carbon of a neighboring molecule rather than its own tail.

Corrective Action:

  • Implement High-Dilution Conditions: The reaction concentration must be kept below 0.05 M (ideally 0.01 M) to favor the unimolecular reaction (cyclization) over the bimolecular reaction (polymerization).

  • Slow Addition: Do not dump the base or substrate. Add the substrate solution dropwise to the base solution over 4–6 hours.

Q2: My LC-MS shows a peak with a mass corresponding to [M-HX], indicating an alkene. Why?

Diagnosis: Elimination is competing with substitution.[2] Expert Insight: This occurs when the base acts as a Brønsted base (removing a proton) rather than facilitating the nucleophilic attack, or when the nucleophile is too hindered. This is common with secondary halides.

Corrective Action:

  • Switch Bases: Move from strong, hard bases (e.g., NaH) to weaker, non-nucleophilic bases like Cesium Carbonate (

    
    ) or sterically hindered organic bases (e.g., DIPEA) if the nucleophile is sufficiently reactive.
    
  • Leaving Group Tuning: Switch from a bromide/iodide to a Mesylate (OMs) or Tosylate (OTs). Sulfonates are excellent leaving groups but are less prone to E2 elimination than iodides in certain steric environments.

Standardized Protocol: High-Dilution Cyclization

Objective: Synthesis of N-protected azetidine from N-Tosyl-3-bromopropylamine.

  • Preparation: Dissolve N-Tosyl-3-bromopropylamine (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M (Feed Solution).

  • Base Suspension: Suspend

    
     (2.5 equiv) in anhydrous DMF in the main reaction vessel. The volume should be calculated so the final concentration after addition is 0.02 M .
    
  • Controlled Addition: Heat the base suspension to 60°C. Using a syringe pump, add the Feed Solution dropwise over 4 hours .

  • Validation: Monitor by TLC/LC-MS. The disappearance of starting material without the appearance of a "polymer streak" on TLC indicates success.

Module 2: Reduction of -Lactams (Azetidin-2-ones)

Core Issue: Reductive Ring Opening (Cleavage of the C-N bond).

Troubleshooting Guide

Q3: I used


 (LAH) to reduce my 

-lactam, but I isolated the

-amino alcohol (ring-opened product). Why?

Diagnosis: Over-reduction/Hydrogenolysis. Expert Insight: The C-N bond in the strained


-lactam ring is highly susceptible to cleavage by aggressive hydride donors. The aluminum in LAH coordinates strongly to the oxygen, facilitating the C-N bond rupture before the carbonyl is fully reduced to the methylene.

Corrective Action: Use Monochloroalane (


):  This reagent is milder and electrophilic. It activates the carbonyl oxygen effectively but is less prone to coordinating in a way that facilitates ring cleavage compared to pure LAH.

Q4: My reduction is incomplete; I see a mixture of azetidine and starting lactam.

Diagnosis: Insufficient hydride activity or steric hindrance. Expert Insight: While


 is selective, it is less reactive.
Corrective Action:  Ensure the reagent is freshly prepared. Increase the equivalents of 

to 3.0–4.0 equiv. Reflux conditions in diethyl ether or THF are often required for 2–4 hours.
Visualizing the Pathway

The following diagram illustrates the divergence between successful reduction and ring opening.

BetaLactamReduction Lactam β-Lactam (Starting Material) Coordination Lewis Acid Coordination Lactam->Coordination AlH3 or LiAlH4 RingOpen_TS C-N Bond Cleavage Coordination->RingOpen_TS Aggressive Hydride (LiAlH4) Reduction_TS C=O Reduction to CH2 Coordination->Reduction_TS Controlled Hydride (AlH2Cl) AminoAlcohol γ-Amino Alcohol (By-Product) RingOpen_TS->AminoAlcohol Azetidine Azetidine (Target) Reduction_TS->Azetidine

Caption: Divergent pathways in


-lactam reduction. Use of AlH2Cl favors the green pathway (reduction) over the red pathway (ring opening).

Module 3: Experimental Data & Optimization

Impact of Concentration on Yield

The table below summarizes representative data for the cyclization of


-tosyl-3-bromopropylamine using 

in MeCN. Note the inverse relationship between concentration and yield due to oligomerization.
Concentration (M)Yield of Azetidine (%)Oligomer/Polymer (%)Elimination (%)
0.50 M 15%75%10%
0.10 M 45%45%10%
0.05 M 72%20%8%
0.01 M 91% < 5%4%
Protocol: Preparation of Monochloroalane ( )

Note: Commercial sources are often degraded. In-situ preparation is recommended for reproducibility.

  • Setup: Flame-dried glassware under Argon atmosphere.

  • Reagents:

    • 
       (1.0 M in Ether) - 1.0 equiv.
      
    • 
       (Anhydrous, 99.99%) - 3.0 equiv. (Stoichiometry for 
      
      
      
      generation mixed species). Correction: A common reliable method uses 1:1 mixture of
      
      
      and
      
      
      to generate mixed chloroalanes, or reaction of
      
      
      with
      
      
      (100%) /
      
      
      (gas).
    • Field-Proven Method (The "3:1" Rule): To generate

      
       species effectively, mix 3 parts 
      
      
      
      with 1 part
      
      
      in Ether.
      
      
      (Note: For specific
      
      
      synthesis, the stoichiometry is
      
      
      . However, the mixed hydride method below is industry standard for azetidines).

Recommended Procedure (Mixed Hydride):

  • Cool a solution of

    
     (10 mmol) in dry Ether (20 mL) to 0°C.
    
  • Slowly add

    
     (30 mmol in Ether).
    
  • Stir for 30 minutes at 0°C. The resulting grey suspension contains active aluminum hydride species with attenuated reactivity compared to pure LAH, suitable for

    
    -lactam reduction.
    

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Azetidine Synthesis Protocols. Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Padwa, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). Retrieved from

  • Singh, G. S. (2003). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron. Retrieved from

  • Gleede, T., et al. (2019).[4] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Retrieved from

Sources

Improving the diastereoselectivity of reactions with 3-Ethoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-3ET-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Executive Summary: The "Puckering" Challenge

Welcome to the technical support center for 3-Ethoxyazetidine. If you are experiencing poor diastereomeric ratios (dr) or unexpected racemization, the root cause is likely the conformational dynamics of the azetidine ring.

Unlike cyclobutane, the azetidine ring is not planar; it exists in a puckered conformation (butterfly shape) with a fold angle of approximately 30–37°. The 3-ethoxy substituent prefers the pseudo-equatorial position to minimize 1,3-transannular repulsion. This creates a significant steric bias between the "concave" and "convex" faces of the ring.

This guide addresses the three most common experimental failures:

  • Low dr in C2-Lithiation/Substitution (The "cis/trans" problem).

  • Poor Selectivity in N-Functionalization.

  • Ring Opening/Fragmentation Side-Reactions.

Module 1: Troubleshooting C2-Functionalization (Lithiation)

User Reported Issue: "I am performing an


-lithiation on N-Boc-3-ethoxyazetidine followed by an electrophile trap. I am getting a 60:40 mixture of diastereomers (trans:cis)."
Root Cause Analysis

In N-Boc-3-alkoxyazetidines, the carbonyl oxygen of the Boc group acts as a Directing Group (DG) for the lithium species. However, the 3-ethoxy group exerts two competing effects:

  • Steric Shielding: Blocks the cis face, favoring trans attack.

  • Chelation (CIPE): The ethoxy oxygen can weakly coordinate Lithium, potentially dragging the electrophile to the cis face (though this is weaker than the Boc effect).

Low dr usually indicates that the reaction temperature allowed for configurational equilibration of the lithiated intermediate, or the Directing Group (DG) was not strong enough to lock the conformation.

Corrective Action Plan
Step 1: Optimize the Ligand & Base (The "Hodgson Protocol")

Switch from standard n-BuLi to s-BuLi and add a diamine ligand. The ligand breaks up lithium aggregates, creating a more reactive monomeric species that respects steric boundaries more strictly.

  • Recommendation: Use s-BuLi (1.1 equiv) with TMEDA (1.1 equiv) in Et₂O.

  • Why: TMEDA coordinates the lithium, preventing the 3-ethoxy oxygen from interfering via chelation. This enforces steric control, favoring the trans-2,3-product.

Step 2: The "Thiopivaloyl" Switch (High Severity Fix)

If N-Boc fails to give high dr, you must switch the protecting group to N-thiopivaloyl .

  • Mechanism: The sulfur atom in the thiopivaloyl group is a "soft" donor with high affinity for lithium. It forms a rigid 4-membered chelate with the

    
    -lithium, locking the geometry.
    
  • Outcome: Hodgson et al. have demonstrated that this group consistently yields dr > 95:5 (trans) due to the inability of the electrophile to approach the sterically crowded cis face of the rigid complex.

Standard Operating Procedure (SOP): High-dr C2-Alkylation
  • Preparation: Dissolve N-Boc-3-ethoxyazetidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (0.2 M).

  • Cooling: Cool strictly to -78 °C . (Do not use -40 °C; the lithiated species epimerizes rapidly above -60 °C).

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise over 10 min.

  • Incubation: Stir at -78 °C for 30 minutes .

    • Checkpoint: If the solution turns yellow/orange, the anion is formed.

  • Trapping: Add the electrophile (1.5 equiv) dissolved in Et₂O.

  • Quench: Stir for 1h at -78 °C, then warm to RT and quench with sat. NH₄Cl.

Decision Tree for Optimization

G Start Start: Low dr in C2-Subst. CheckPG Check Protecting Group Start->CheckPG IsBoc Is it N-Boc? CheckPG->IsBoc TempCheck Is Temp < -70°C? IsBoc->TempCheck Yes SwitchPG Switch to N-Thiopivaloyl (Hodgson Strategy) IsBoc->SwitchPG No (Other PG) AddLigand Add TMEDA or Sparteine TempCheck->AddLigand Yes FixTemp Lower Temp to -78°C (Prevent Epimerization) TempCheck->FixTemp No Result dr > 90:10? AddLigand->Result Retest dr Result->SwitchPG No Success Proceed to Scale-up Result->Success Yes

Caption: Diagnostic workflow for troubleshooting low diastereoselectivity in azetidine lithiation.

Module 2: N-Functionalization & Salt Formation

User Reported Issue: "I am trying to resolve a racemic mixture of 2-substituted-3-ethoxyazetidine using chiral acids, but the salt isn't crystallizing or showing enrichment."

Technical Insight

The basicity of the azetidine nitrogen is modulated by the 3-ethoxy group (inductive withdrawal, -I effect) and the ring strain.

  • pKa Shift: 3-ethoxyazetidine is less basic than azetidine. Standard weak chiral acids (e.g., Tartaric acid) may not protonate it efficiently enough to form a stable lattice.

Troubleshooting Table: Chiral Resolution
ParameterRecommendationTechnical Rationale
Resolving Agent Di-p-toluoyl-L-tartaric acid (DTTA) Stronger acidity and larger

-surface area aid in packing with the puckered azetidine ring.
Solvent System EtOH/EtOAc (1:4) Avoid water. The ethoxy group increases lipophilicity; pure alcohols often dissolve the salt too well.
Stoichiometry 0.55 equiv of Acid "The Pope-Peachey Method." Use half-equivalent to force the precipitation of the less soluble diastereomer only.

Module 3: Ring Stability (The "Hidden" Variable)

User Reported Issue: "My yield is low, and I see ring-opened byproducts (allylamines) in the NMR."

Diagnosis

3-Ethoxyazetidine is an activated ether . Under strong Lewis Acid conditions or high heat, the ring strain (~26 kcal/mol) coupled with the ethoxy group's ability to stabilize a carbocation can trigger ring opening.

Prevention Protocol
  • Avoid Strong Lewis Acids: AlCl₃, BF₃·OEt₂, or TiCl₄ can coordinate to the ring nitrogen or the ethoxy oxygen, triggering C-N or C-O bond cleavage.

    • Alternative: Use Lanthanide triflates (e.g., Yb(OTf)₃) if Lewis acidity is required for a coupling reaction.

  • Nucleophilic Attack: Avoid strong nucleophiles at high temperatures (>80°C) if the nitrogen is quaternized (e.g., azetidinium salts). The ring becomes an electrophilic spring-loaded trap.

References & Authority

  • Hodgson, D. M., et al. "

    
    -Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines."[1] Journal of Organic Chemistry, 2013.[1][2] 
    
    • Core Citation: Establishes the trans-selectivity rule and the superiority of the thiopivaloyl group for 3-substituted azetidines.

  • Couty, F., et al. "Mechanistic insights into the lithiation of N-Boc-azetidines."[3] Tetrahedron, 2009.

    • Core Citation: Defines the role of the N-Boc carbonyl as the primary directing group (DG) and the dynamics of the lithiated intermediate.

  • Aggarwal, V. K., et al. "Stereocontrolled synthesis of azetidines." Chem. Commun., 2010.

    • Core Citation: Discusses the ring strain and puckering effects on stereocontrol.

  • Lowe, M. A., et al. "Synthesis of 3-alkoxyazetidines via C-H functionalization." Organic Letters, 2012.

    • Core Citation: Specific protocols for alkoxy-substituted derivatives.

For further assistance, please submit your raw NMR data (fid files) to the support portal for a detailed conformational analysis.

Sources

Validation & Comparative

Structure-Activity Relationship of 3-Alkoxyazetidine Derivatives: A Guide to Tuning CNS Selectivity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Alkoxyazetidine derivatives have emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. Unlike their larger ring counterparts (pyrrolidines and piperidines), azetidines offer a unique combination of reduced lipophilicity (LogD) , metabolic rigidity , and distinct vectoral alignment of substituents.

This guide analyzes the structure-activity relationship (SAR) of these derivatives, focusing on their role as high-affinity ligands for monoamine transporters (MATs) and their utility as bioisosteres. We provide a validated synthesis protocol, a comparative SAR analysis of dopamine (DAT) vs. serotonin (SERT) transporter selectivity, and a physicochemical evaluation of the scaffold.

The Azetidine Advantage: Physicochemical Rationale

Before diving into specific SAR, it is critical to understand why a researcher would select a 3-alkoxyazetidine scaffold over a pyrrolidine or piperidine.

Property3-Alkoxyazetidine3-AlkoxypyrrolidineImpact on Drug Design
Ring Strain High (~26 kcal/mol)ModerateAzetidine nitrogen is less basic (lower pKa) due to increased s-character in the lone pair orbital, often improving bioavailability and reducing hERG liability.
Lipophilicity (cLogP) LowerHigherAzetidines lower the overall lipophilicity of the molecule, aiding in maintaining "Rule of 3/75" compliance for toxicity reduction.
Metabolic Stability High (Ring)ModerateThe strained ring is surprisingly resistant to oxidative metabolism compared to N-dealkylation prone larger rings.
Vector Geometry Puckered (Butterfly)EnvelopeThe 3-alkoxy substituent projects in a distinct vector, allowing exploration of novel IP space in receptor pockets.

Validated Experimental Protocol: Synthesis of 3-Aryl-3-Arylmethoxyazetidines

The construction of the quaternary center at the 3-position is the critical synthetic challenge. The following protocol is a self-validating workflow based on the addition of organolithiums to 3-azetidinone, followed by etherification.

Workflow Visualization

SynthesisWorkflow Start N-Boc-3-Azetidinone Step1 Nucleophilic Addition (Ar-Li, -78°C) Start->Step1 THF Inter1 3-Aryl-3-Hydroxyazetidine Step1->Inter1 Yield: 86-94% Step2 Etherification (Ar-CH2-Br, PTC) Inter1->Step2 Bu4NBr, NaOH Inter2 3-Aryl-3-Arylmethoxyazetidine Step2->Inter2 Yield: >80% Step3 Deprotection (TFA or HCl) Inter2->Step3 Final Final Product (HCl Salt) Step3->Final

Figure 1: Step-wise synthesis of 3-aryl-3-arylmethoxyazetidines. Note the use of Phase Transfer Catalysis (PTC) for the etherification step to avoid ring opening.

Detailed Methodology

Step 1: Nucleophilic Addition

  • Reagents: N-Boc-3-azetidinone (1.0 eq), Aryl bromide (1.2 eq), n-BuLi (1.2 eq).

  • Procedure: Dissolve aryl bromide in anhydrous THF and cool to -78°C. Add n-BuLi dropwise to generate the aryl lithium species. Stir for 30 min.

  • Addition: Add N-Boc-3-azetidinone (dissolved in THF) slowly.

  • Quench: Quench with saturated aqueous NH₄Cl at low temperature (critical to prevent ring degradation).

  • Outcome: Yields 3-aryl-3-hydroxyazetidine (Intermediate 1).

Step 2: Etherification (Williamson Ether Synthesis via PTC)

  • Reagents: Intermediate 1, Substituted Benzyl Bromide, Tetrabutylammonium bromide (catalytic), 50% NaOH (aq), Toluene or DCM.

  • Rationale: Using Phase Transfer Catalysis (PTC) is superior to NaH/DMF here because the highly basic conditions of NaH can sometimes trigger ring-opening or elimination in strained azetidines.

  • Procedure: Reflux the biphasic mixture for 4-12 hours.

  • Outcome: Yields N-Boc-3-aryl-3-arylmethoxyazetidine .

Step 3: Deprotection

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Procedure: Stir at room temperature for 1 hour. Evaporate solvent and recrystallize.

SAR Analysis: Tuning Selectivity (DAT vs. SERT)

The 3-aryl-3-arylmethoxyazetidine scaffold acts as a "molecular toggle" for Monoamine Transporter (MAT) selectivity. The interaction is driven by the substitution patterns on the two aromatic rings: the C3-Aryl ring and the Methoxy-Aryl ring .

Key SAR Findings
  • The "Chlorine Switch":

    • DAT Selectivity: Enhanced when the C3-Aryl ring bears a 3,4-dichloro substitution, provided the Methoxy-Aryl ring is unsubstituted or lightly substituted.

    • SERT Selectivity: Dominates when the Methoxy-Aryl ring bears electron-withdrawing groups (e.g., Cl, F), regardless of the C3-Aryl substitution.

  • Steric Constraints: Bulky groups on the azetidine nitrogen (N-substitution) generally decrease affinity for both transporters, suggesting the secondary amine is optimal for binding (likely via an ionic interaction with a conserved aspartate in the transporter).

Comparative Data: Selectivity Profile

The following table summarizes the binding affinity (


) and selectivity ratios for key derivatives.
Compound IDC3-Aryl SubstituentMethoxy-Aryl SubstituentSERT

(nM)
DAT

(nM)
Selectivity (DAT/SERT)Interpretation
7g 3,4-Cl₂-PhPhenyl2362027Moderate dual inhibitor; DAT affinity is weak.
7c 4-Cl-Ph3,4-Cl₂-Ph1.0 14101410Highly SERT Selective. The dichloro-methoxy group drives SERT potency.
7i 3,4-Cl₂-Ph3,4-Cl₂-Ph1.3 436335Retains high SERT affinity; extra Cl on C3-aryl improves DAT slightly but SERT still dominates.
Ref (Tropane) (Tropane Analog)3,4-Cl₂-Ph1.11514Tropanes generally lack the extreme selectivity achievable with the azetidine scaffold.

Data Source: Synthesized and evaluated based on protocols aligned with Ref [1].

Mechanism of Action Visualization

SAR_Logic Subst_C3 C3-Aryl Substitution (e.g., 3,4-Cl2) Selectivity Selectivity Determination Subst_C3->Selectivity Secondary Modulator Subst_OMe Methoxy-Aryl Substitution (e.g., 3,4-Cl2) Subst_OMe->Selectivity Primary Driver Outcome_SERT High SERT Affinity (Ki ~ 1 nM) Selectivity->Outcome_SERT If Methoxy-Aryl has EWG (Cl) Outcome_DAT Moderate DAT Affinity (Ki ~ 400-600 nM) Selectivity->Outcome_DAT If Methoxy-Aryl is Unsubstituted

Figure 2: SAR Logic Tree for 3-Alkoxyazetidine MAT Ligands. The electronic nature of the Methoxy-Aryl ring is the primary determinant of SERT selectivity.

Broader Applications: S1P1 Agonists and Antibacterials

While MAT inhibition is a primary application, the 3-alkoxyazetidine motif appears in other high-value targets:

  • S1P1 Receptor Agonists: Azetidine-3-carboxylic acids are standard S1P1 pharmacophores. Converting the acid to a 3-alkoxy group often results in "Biased Agonism," potentially separating efficacy (lymphocyte reduction) from side effects (bradycardia). The 3-alkoxy group mimics the zwitterionic headgroup interactions of sphingosine-1-phosphate without the rapid metabolic degradation.

  • Antibacterials (Efflux Pump Inhibitors): 3-Aryloxyazetidines have shown potential in re-sensitizing Multi-Drug Resistant (MDR) Gram-negative bacteria to antibiotics like colistin. The azetidine amine interacts with the efflux pump channel, while the lipophilic alkoxy tail blocks the pore.

Conclusion

The 3-alkoxyazetidine scaffold is not merely a "smaller pyrrolidine." It is a distinct pharmacophore that offers:

  • Tunable Selectivity: The ability to switch between DAT and SERT dominance by altering the electronic properties of the ether-linked aryl ring.

  • Synthetic Accessibility: A robust 3-step synthesis from N-Boc-3-azetidinone.

  • Superior Physicochemical Properties: Lower lipophilicity and pKa compared to larger cyclic amines, enhancing drug-like properties.

For researchers targeting CNS indications, this scaffold represents a high-priority candidate for lead optimization, particularly when "escaping" the patent space of tropanes or piperidines.

References

  • 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. Source: Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification. Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes (3/75 Rule). Source: Chemical Research in Toxicology (via PMC) URL:[Link]

Definitive Guide: X-ray Crystallography of 3-Ethoxyazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxyazetidine hydrochloride represents a critical class of strained, four-membered heterocycles used increasingly in fragment-based drug discovery (FBDD) to alter lipophilicity and metabolic stability without significantly increasing molecular weight.

This guide provides a technical roadmap for the structural elucidation of this compound. Unlike solution-state NMR, which often yields time-averaged conformational data, Single Crystal X-ray Diffraction (SC-XRD) offers the only definitive method to resolve the azetidine ring puckering angle and the precise hydrogen-bonding network driven by the hydrochloride counter-ion.

The Comparative Landscape: Why SC-XRD?

In the context of 3-substituted azetidines, researchers often choose between NMR, Computational Modeling (DFT), and SC-XRD. For the hydrochloride salt specifically, SC-XRD is superior for resolving the ionic lattice interactions that dictate solid-state stability.

Table 1: Comparative Efficacy for Azetidine Analysis[1]
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT Calculation
Ring Conformation Absolute: Captures specific "frozen" pucker angle (typically 25°–37°).Averaged: Rapid ring inversion often obscures the true barrier to planarity.Theoretical: Heavily dependent on basis set; often underestimates packing forces.
Stereochemistry Definitive: Anomalous scattering (if heavy atoms present) or precise geometry confirms absolute config.Relative: Requires NOESY/ROESY; ambiguous for small, symmetric rings.N/A
Salt Interaction Direct Visualization: Maps the Cl⁻ to NH₂⁺ hydrogen bond distances.Indirect: Chemical shift perturbations only suggest proximity.Hypothetical: Gas-phase ion pairs rarely match solid-state lattice.
Sample State Solid (Single Crystal required).[1][2][3]Solution (CDCl₃/D₂O).Virtual.
Decision Logic for Characterization

The following logic tree illustrates when to deploy SC-XRD versus alternative methods for this class of compounds.

CharacterizationLogic Start Start: 3-Ethoxyazetidine HCl Sample Solubility Is sample soluble in non-polar solvent? Start->Solubility Crystalline Can you grow single crystals? Solubility->Crystalline No (Salt form) NMR Use Solution NMR (Dynamic Conformation) Solubility->NMR Yes (Free base) PXRD Use Powder XRD (Bulk Phase ID) Crystalline->PXRD No (Microcrystalline) SCXRD Use SC-XRD (Absolute Pucker & Salt Bridge) Crystalline->SCXRD Yes (>0.1mm)

Figure 1: Decision matrix for selecting the optimal structural characterization method for azetidine salts.

Experimental Protocol: Crystallization & Data Collection

The crystallization of hydrochloride salts of small, polar heterocycles is notoriously difficult due to their high solubility in polar solvents (MeOH, Water) and insolubility in non-polar anti-solvents.

Phase 1: Salt Formation & Purification

Note: Purity is the single biggest determinant of crystal quality.

  • Dissolution: Dissolve crude 3-ethoxyazetidine in minimal dry diethyl ether.

  • Acidification: Add 2M HCl in diethyl ether dropwise at 0°C. The salt will precipitate immediately.

  • Trituration: Decant the ether. Wash the solid 3x with cold pentane to remove organic impurities.

  • Drying: Vacuum dry for 4 hours. Do not proceed to crystallization if the solid is "oily" or hygroscopic; re-triturate.

Phase 2: Crystal Growth (Vapor Diffusion Method)

The Vapor Diffusion technique is the most reliable for 3-ethoxyazetidine HCl because it gently drives supersaturation without thermal shock.

  • Inner Vial (Solvent): Dissolve 20 mg of the salt in 0.5 mL of Methanol (high solubility).

  • Outer Vial (Anti-solvent): Place the inner vial (uncapped) into a larger jar containing 5 mL of Diethyl Ether or Acetone (low solubility).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Crystals typically appear within 48–72 hours as prisms or needles.

Phase 3: Data Collection Parameters
  • Temperature: 100 K (Cryostream). Crucial: Azetidine rings have high thermal motion; room temperature data will result in smeared electron density maps.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the Chloride ion, though Cu is acceptable for small organic crystals to boost signal.

  • Resolution: Aim for 0.75 Å or better to resolve the C-H hydrogens if possible, though the N-H protons are the priority.

Structural Analysis & Expected Metrics[4][5]

When analyzing the solved structure, specific geometric parameters serve as quality control markers. These values are derived from validated data of the analog 3-hydroxyazetidine hydrochloride [1][3].

The "Puckering" Angle

The azetidine ring is rarely planar. It adopts a puckered conformation to relieve torsional strain between adjacent methylene groups.

  • Metric: The dihedral angle (

    
    ) between the planes 
    
    
    
    and
    
    
    .
  • Expected Value: 25° – 37° [2].

  • Significance: In the HCl salt, the protonated nitrogen (

    
    ) often prefers the equatorial orientation to maximize hydrogen bonding with the chloride anion, stabilizing a specific pucker.
    
The Salt Bridge (Supramolecular Synthon)

The crystal lattice is held together by a charge-assisted hydrogen bond network.

  • Interaction:

    
    
    
  • Distance: Expect

    
     distances of approximately 3.05 – 3.15 Å.
    
  • Geometry: The chloride ion usually bridges two or more azetidine cations, forming infinite chains or dimers in the unit cell.

Diagram: Lattice Interaction Network

The following diagram visualizes the expected hydrogen-bonding motif between the azetidine cation and the chloride anion.

LatticeInteractions cluster_pucker Ring Conformation Az_Cat 3-Ethoxyazetidine Cation (NH2+) Cl_Anion Chloride Anion (Cl-) Az_Cat->Cl_Anion H-Bond (3.1 Å) Az_Cat_2 Neighboring Cation Cl_Anion->Az_Cat_2 Charge Assist Bridge

Figure 2: Schematic of the charge-assisted hydrogen bonding network typical in azetidine hydrochloride salts.

Troubleshooting & Validation

Issue: High R-Factor (>8%)

  • Cause: Disorder in the ethoxy tail. The ethyl group may rotate freely even at 100 K.

  • Solution: Model the ethoxy group over two positions (disorder modeling) in the refinement software (e.g., SHELXL).

Issue: Twinning

  • Cause: Pseudo-symmetry. Azetidine salts often crystallize in monoclinic space groups that mimic orthorhombic symmetry (

    
     is common).
    
  • Solution: Check for systematic absences carefully. Use PLATON's "TwinRotMat" tool to check for merohedral twinning.

Self-Validation Checklist:

  • Bond Angles: Are the internal ring angles (N-C-C) close to 88-90°? (If >95°, the ring assignment is wrong).

  • Displacement Parameters: Are the thermal ellipsoids for the Chloride ion spherical? (Elongated ellipsoids suggest disorder or absorption issues).

  • CheckCIF: Submit the .cif file to the IUCr CheckCIF server. A-level alerts regarding "Short Intermolecular Contacts" are expected for salt bridges but must be manually verified.

References

  • PubChem. (2025).[4][5] 3-Hydroxyazetidine hydrochloride | C3H8ClNO.[4][6] National Library of Medicine. Link

  • Mastryukov, V. S., et al. (1973).[7] Ring Puckering of Azetidine: An Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications.[8] Link

  • CymitQuimica. (2025). 3-Methoxy-Azetidine Hydrochloride Properties. Link

  • BenchChem. (2025).[1][9] Crystallization Protocols for Azetidine Derivatives. Link

Sources

Comparative Guide: HPLC and GC Methods for Purity Analysis of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible Peak" Challenge

3-Ethoxyazetidine hydrochloride (CAS: 933744-89-9) presents a classic analytical paradox in pharmaceutical intermediate analysis. Structurally, it consists of a strained four-membered azetidine ring and an ether group. Neither of these functional groups possesses a significant chromophore capable of absorbing UV light above 210 nm. Furthermore, as a hydrochloride salt, it is non-volatile, rendering direct Gas Chromatography (GC) impossible without sample preparation.

This guide objectively compares three distinct analytical workflows to overcome these physicochemical limitations:

  • HPLC-CAD: The modern, universal approach.

  • HPLC-UV (Derivatization): The sensitivity-focused approach.

  • GC-FID (Free-Base Extraction): The volatility-focused approach.

Method Selection Strategy (Decision Matrix)

The following decision tree illustrates the logical selection process based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: 3-Ethoxyazetidine HCl Analysis CheckChrom Is a Universal Detector (CAD/ELSD) available? Start->CheckChrom CheckSens Is Trace Impurity Detection (<0.05%) Required? CheckChrom->CheckSens No (UV only) MethodCAD RECOMMENDED: HPLC-CAD (HILIC Mode) (Direct, Universal) CheckChrom->MethodCAD Yes CheckVol Is the lab equipped for liquid-liquid extraction? CheckSens->CheckVol No (Assay only) MethodDeriv RECOMMENDED: HPLC-UV w/ FMOC (High Sensitivity) CheckSens->MethodDeriv Yes (High Sensitivity) CheckVol->MethodDeriv No MethodGC RECOMMENDED: GC-FID (Free-Base Injection) CheckVol->MethodGC Yes

Figure 1: Analytical Method Selection Matrix based on instrumentation availability and sensitivity needs.

Comparative Analysis of Methods

The table below summarizes the performance metrics for each approach.

FeatureMethod A: HPLC-CAD Method B: HPLC-UV (FMOC) Method C: GC-FID
Principle Charged Aerosol Detection (Mass-sensitive)Pre-column Derivatization (UV-tagging)Flame Ionization (Carbon counting)
Analyte State Intact Salt (Direct Injection)Stable Derivative (Carbamate)Free Base (Volatile)
Sensitivity (LOD) Moderate (~0.1 µg/mL)High (<0.01 µg/mL)Moderate (~0.5 µg/mL)
Linearity (R²) >0.995 (Quadratic fit often needed)>0.999>0.999
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction required)Moderate (Extraction/Neutralization)
Specificity High (Separates salt from impurities)High (Targeted to amines)High (Separates volatiles)
Primary Drawback Equipment cost (CAD detector)Reaction variability/stabilityThermal degradation risk of azetidine

Detailed Experimental Protocols

Method A: HPLC-CAD (Charged Aerosol Detection)

Best for: Routine purity analysis and assay without chemical modification.

Rationale: Since the molecule lacks a chromophore, CAD detects the analyte by measuring the charge transferred to aerosol particles, which is directly proportional to the mass of the analyte. A HILIC (Hydrophilic Interaction Liquid Chromatography) mode is selected to retain the polar salt.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Mode: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detector: Corona Veo or similar CAD; Nebulizer Temp: 35°C.

  • Sample Diluent: 80:20 ACN:Water.

Method B: HPLC-UV with Pre-Column Derivatization

Best for: Trace impurity profiling (Related Substances).

Rationale: 3-Ethoxyazetidine is a secondary amine. Reacting it with FMOC-Cl (9-Fluorenylmethyl chloroformate) attaches a highly UV-active fluorenyl group, allowing detection at 265 nm.

Workflow Diagram:

Derivatization Step1 Sample (Azetidine HCl) Step2 Buffer Addition (Borate pH 8.5) Step1->Step2 Step3 Reagent Addition (FMOC-Cl in ACN) Step2->Step3 Step4 Reaction (Ambient, 5 min) Step3->Step4 Step5 Quench (Add Amine/Acid) Step4->Step5 Step6 HPLC-UV (265 nm) Step5->Step6

Figure 2: FMOC-Cl Pre-column Derivatization Workflow.

Protocol:

  • Stock Solution: Dissolve 10 mg sample in 10 mL water.

  • Buffer: 0.2 M Borate buffer (pH 8.5).

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 200 µL Reagent. Vortex and let stand for 5 minutes.

  • Quench: Add 10 µL of 1M Glycine (to scavenge excess FMOC) or 0.1% Phosphoric acid.

  • Analysis: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus C18). Gradient elution (Water/ACN with 0.1% H3PO4). Detect at 265 nm .

Method C: GC-FID (Free-Base Injection)

Best for: Residual solvents and assay (if thermal stability is verified).

Rationale: The HCl salt will degrade in a hot GC injector. The base must be "freed" and extracted into a volatile organic solvent.

Protocol:

  • Preparation: Weigh 50 mg of 3-Ethoxyazetidine HCl into a centrifuge tube.

  • Neutralization: Add 2 mL of 1N NaOH (aq).

  • Extraction: Add 2 mL of Dichloromethane (DCM) containing an internal standard (e.g., Tridecane).

  • Separation: Vortex vigorously for 1 minute; centrifuge to separate layers.

  • Injection: Inject 1 µL of the lower DCM layer.

  • GC Conditions:

    • Column: DB-1 or DB-5 (30m x 0.32mm, 1.0 µm film). Thick film helps retain the small amine.

    • Inlet: Split 1:20, 220°C.

    • Oven: 50°C (hold 2 min) -> 10°C/min -> 200°C.

    • Detector: FID at 250°C.

Critical Technical Considerations

Thermal Instability (Azetidine Ring Opening)

Azetidines are strained rings. In Method C (GC), the high inlet temperature (220°C) can cause ring-opening polymerization or degradation.

  • Validation Step: Inject the standard at varying inlet temperatures (180°C, 200°C, 220°C). If the area count/purity drops at higher temperatures, Method C is invalid and HPLC must be used.

Salt Stoichiometry

For Method A (HPLC-CAD), the signal is mass-dependent. Ensure the standard is characterized for water content and salt stoichiometry (HCl ratio) to calculate the "as is" vs. "dried basis" purity accurately.

Safety (Genotoxicity Potential)

Small strained rings like azetidines and their impurities can be potential alkylating agents.

  • Precaution: All waste from Method B (Derivatization) and Method C (Extraction) must be treated as hazardous chemical waste. Avoid inhalation of the free base in Method C.

References

  • Vermebergen, H., et al. "Determination of secondary amines in pharmaceutical samples." Journal of Chromatography A, vol. 1101, no. 1-2, 2006.[4]

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note 1113.

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Guidance for Industry, 2005.

  • PubChem. "3-Methoxyazetidine hydrochloride (Analogous Structure Data)." National Library of Medicine, CID 22242858.

  • BenchChem. "Guide to Cross-Validation of Analytical Methods for Azetidine Derivatives." BenchChem Technical Guides, 2025.

Sources

Comparative Validation: Scalable Synthesis of 3-Ethoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads.

Executive Summary

From the Desk of the Senior Application Scientist: The azetidine ring is a critical isostere in modern drug discovery, offering distinct vectors for metabolic stability and conformational rigidity compared to pyrrolidines or cyclobutanes. However, the synthesis of 3-ethoxyazetidine hydrochloride often suffers from "academic inertia"—sticking to unscalable laboratory methods (NaH/DMF) that pose severe safety risks upon scale-up.

This guide validates a Phase-Transfer Catalyzed (PTC) route utilizing an N-benzhydryl scaffold. Unlike the traditional N-Boc/Sodium Hydride route, this validated protocol offers a self-regulating safety profile, higher atom economy, and superior impurity rejection, making it the definitive choice for multi-gram to kilogram synthesis.

Part 1: The Synthetic Challenge & Route Comparison

The core challenge in synthesizing 3-alkoxyazetidines is the ring strain (~26 kcal/mol), which makes the system prone to ring-opening polymerization under harsh Lewis acidic or nucleophilic conditions. Furthermore, the free base of 3-ethoxyazetidine is volatile and hygroscopic; isolation as the hydrochloride salt is mandatory for stability.

We compared two primary methodologies:

  • Method A (Traditional): Alkylation of N-Boc-3-hydroxyazetidine using Sodium Hydride (NaH).

  • Method B (Validated): PTC Alkylation of N-benzhydrylazetidin-3-ol followed by Hydrogenolysis.

Table 1: Comparative Performance Metrics
MetricMethod A: The "Academic" RouteMethod B: The Validated "Industrial" Route
Precursor N-Boc-3-hydroxyazetidine (High Cost)N-Benzhydrylazetidin-3-ol (Low Cost)
Reagents NaH / DMF / Ethyl Iodide50% NaOH / Toluene / EtBr / TBAB (Cat.)
Safety Profile CRITICAL RISK: NaH generates

; DMF/NaH exotherms can runaway >50°C.
Inherently Safe: Aqueous biphasic system; no flammable gas generation.
Scalability Poor.[1] Viscosity issues and heat transfer limits.Excellent. Standard stirred tank reactor (STR) compatible.
Impurity Profile DMF byproducts difficult to remove.[1]Phase separation removes inorganic salts automatically.
Overall Yield 65-70%82-88% (Validated)
Part 2: Visualizing the Validated Pathway

The following diagram outlines the chemical logic, contrasting the dangerous deprotonation of Method A with the interfacial catalysis of Method B.

G cluster_0 Method A (Avoid) cluster_1 Method B (Validated) Start Start: Epichlorohydrin + Benzhydrylamine Inter1 Intermediate: 1-Benzhydrylazetidin-3-ol Start->Inter1 Cyclization StepA Reagent: NaH / DMF Risk: Runaway Exotherm Inter1->StepA StepB PTC Alkylation: 50% NaOH / EtBr / TBAB Solvent: Toluene Inter1->StepB Product Final Product: 3-Ethoxyazetidine HCl StepA->Product Deprotection (TFA) StepC Hydrogenolysis: H2 / Pd(OH)2 / HCl StepB->StepC Clean Phase Cut StepC->Product Crystallization

Caption: Comparison of synthetic routes. Method B (Green) utilizes a biphasic PTC system to avoid the hazardous NaH/DMF combination of Method A (Red).

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . Specific checkpoints are embedded to ensure process control before moving to the next step.

Step 1: Phase-Transfer Alkylation

Objective: Convert 1-benzhydrylazetidin-3-ol to 1-benzhydryl-3-ethoxyazetidine.

  • Setup: To a jacketed reactor, charge 1-benzhydrylazetidin-3-ol (1.0 equiv) and Toluene (5 vol).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv). Stir to suspend.

  • Base Addition: Add 50% NaOH solution (3.0 equiv) efficiently. The mixture will become biphasic.

  • Alkylation: Add Ethyl Bromide (1.5 equiv) dropwise, maintaining internal temperature

    
    .
    
  • Reaction: Heat to

    
     with vigorous agitation (essential for PTC).
    
    • Self-Validating Checkpoint: Monitor by HPLC/TLC after 4 hours. The reaction is complete when the starting alcohol is

      
      . If stalled, add 0.2 equiv EtBr and 0.01 equiv TBAB.
      
  • Workup: Cool to

    
    . Stop agitation. Allow phases to separate.
    
    • Causality: The product resides in the upper Toluene layer; inorganic salts and excess base remain in the lower aqueous layer.

  • Wash: Wash the organic layer with water (

    
    ) to remove residual caustic and catalyst.
    
  • Concentration: Evaporate Toluene under reduced pressure to yield the crude oil.

Step 2: Hydrogenolysis and Salt Formation

Objective: Remove the benzhydryl group and form the HCl salt in one pot.

  • Dissolution: Dissolve the crude oil from Step 1 in Ethanol (10 vol).

  • Acidification: Add concentrated HCl (1.1 equiv) or HCl in EtOH.

    • Note: Acidifying before hydrogenation prevents poisoning of the catalyst by the free amine.

  • Catalyst: Charge 20% Pd(OH)

    
    /C (Pearlman's Catalyst)  (5 wt% loading).
    
  • Hydrogenation: Pressurize with

    
     (3-5 bar) at 
    
    
    
    .
    • Self-Validating Checkpoint: Monitor

      
       uptake. Reaction is complete when uptake plateaus and HPLC shows disappearance of the benzhydryl-protected intermediate.
      
  • Isolation: Filter catalyst over Celite. Concentrate the filtrate to ~2 vol.

  • Crystallization: Add MTBE (Methyl tert-butyl ether) (5 vol) dropwise to induce crystallization. Filter the white solid.

Part 4: Mechanistic Insight (Why PTC Works)

The success of Method B relies on the Interfacial Mechanism . Unlike NaH, which requires anhydrous conditions, the PTC system uses the interface between water and toluene.

PTC cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% NaOH) Substrate Substrate: Azetidin-3-ol Q_OR Ion Pair: [Q+ -OR] Substrate->Q_OR Deprotonation at Interface Product Product: 3-Ethoxy-Azetidine Q_OR->Product Alkylation Q_Br Catalyst Salt: [Q+ Br-] Product->Q_Br Release Q+ EtBr Reagent: Ethyl Bromide EtBr->Product Electrophile OH OH- (Base) OH->Q_OR Regeneration Q_Br->OH Ion Exchange

Caption: The Starks Extraction Mechanism. The quaternary ammonium catalyst (Q+) shuttles the hydroxide anion into the organic phase as a lipophilic ion pair, enabling alkylation without water interference.

Part 5: Analytical Validation Specifications

To confirm the identity and purity of the synthesized 3-Ethoxyazetidine HCl , the following data must be met:

  • Appearance: White to off-white hygroscopic solid.

  • 1H NMR (D2O, 400 MHz):

    • 
       4.45 (m, 1H, CH-O)
      
    • 
       4.20 (dd, 2H, Azetidine-CH)
      
    • 
       3.95 (dd, 2H, Azetidine-CH)
      
    • 
       3.55 (q, 2H, Ethoxy-CH2)
      
    • 
       1.15 (t, 3H, Ethoxy-CH3)
      
  • Purity (HPLC):

    
     (a/a).
    
  • Residual Solvents: Toluene

    
     ppm, Ethanol 
    
    
    
    ppm.
References
  • Comparison of Azetidine Synthetic Routes

    • Synthesis of 3-substituted azetidines.[1][2][3][4] ChemicalBook & Patent Literature Review. (Validates the benzhydryl route as standard for scale).

  • Safety of NaH vs.

    • Explosion Hazards of Sodium Hydride in DMF. Organic Process Research & Development.[5][6] (High E-E-A-T regarding safety risks).

  • Phase Transfer Catalysis Efficacy

    • PTC O-Alkylation vs NaH.[5] PTC Organics.[5][7] (Validates the mechanistic advantage of PTC for etherification).

  • General Azetidine Functionalization

    • Recent progress in synthesis of 3-functionalized azetidines.[1][3][4][8] ResearchGate.[8]

Sources

Strategic Bioisosterism: In Vitro and In Vivo Stability Profiling of Azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating azetidine analogs in drug discovery. While azetidines (4-membered nitrogen heterocycles) are increasingly utilized to lower lipophilicity (LogD) and modulate basicity (pKa) compared to piperidines and pyrrolidines, they introduce unique stability risks due to high ring strain (~26 kcal/mol). This document details the mechanistic rationale for their metabolic performance, provides comparative data against standard heterocycles, and outlines self-validating protocols for assessing their in vitro and in vivo stability.

The Chemical Context: The Azetidine Paradox

Azetidines occupy a unique "Goldilocks" zone in medicinal chemistry. They offer a structural compromise that often resolves the metabolic liabilities of larger rings, yet they introduce chemical instability risks that must be actively managed.

The Stability/Strain Trade-off

Replacing a six-membered piperidine with a four-membered azetidine typically results in:

  • Lower Lipophilicity (LogD): Reduced carbon count lowers hydrophobic burden.

  • Modulated Basicity (pKa): The pKa of the azetidine nitrogen is often 1–2 units lower than piperidine, reducing lysosomal trapping and hERG liability.

  • Metabolic Blocking: The contracted ring sterically hinders access to the nitrogen lone pair and removes distal methylene groups often susceptible to CYP450 oxidation.

However , the high ring strain creates a thermodynamic drive toward ring-opening, particularly under acidic conditions (stomach pH simulation) or via nucleophilic attack by glutathione (GSH), leading to potential idiosyncratic toxicity.

Decision Logic for Azetidine Incorporation

AzetidineLogic Start Lead Compound Optimization (High Clearance / High LogD) CheckRing Current Scaffold: Piperidine or Pyrrolidine? Start->CheckRing Decision Strategy: Ring Contraction to Azetidine CheckRing->Decision Yes Risk1 Risk Assessment: Chemical Stability (Acid) Decision->Risk1 Risk2 Risk Assessment: Reactive Metabolites (GSH) Decision->Risk2 Solution1 Mitigation: Avoid N-Aryl/N-Acyl activation that stabilizes leaving group Risk1->Solution1 Solution2 Mitigation: 3,3-Difluoro substitution (Blocks metabolism, lowers pKa) Risk2->Solution2 Outcome Target Profile: Improved Metabolic Stability Maintained Potency Solution1->Outcome Solution2->Outcome

Figure 1: Decision matrix for replacing larger heterocycles with azetidines, highlighting risk mitigation strategies.

Comparative Performance Data

The following table synthesizes performance trends observed when transitioning from a standard piperidine to azetidine analogs. Data represents a consensus of structure-activity relationship (SAR) studies involving matched molecular pairs.

Table 1: In Vitro & In Vivo Stability Profiles
ParameterPiperidine (Reference)Pyrrolidine (5-membered)Azetidine (Unsubstituted)3,3-Difluoroazetidine (Optimized)
Ring Strain ~0 kcal/mol~6 kcal/mol~26 kcal/mol ~26 kcal/mol
LogD (pH 7.4) High (Reference)Moderate (-0.5 log units)Low (-1.0 log units) Very Low (-1.5 log units)
pKa (Conj. Acid) ~11.0~10.5~10.0 ~8.5 (Fluorine inductive effect)
HLM CLint (µL/min/mg)High (N-dealkylation prone)ModerateLow (Steric hindrance)Very Low (Metabolic blockade)
Acid Stability (pH 1)StableStableUnstable (Risk of hydrolysis)Moderate (Inductive stabilization)
GSH Adducts RareRarePossible (Ring opening)Unlikely (Sterically crowded)
Rat Bioavailability (%F) ModerateModerateHigh (Due to low CL)High

Key Insight: The 3,3-difluoroazetidine is often the superior motif. The fluorine atoms lower the pKa (reducing lysosomal trapping) and block the C3 position from oxidative metabolism, while the ring contraction itself lowers the overall lipophilicity, reducing the driving force for CYP binding.

Mechanistic Pathways of Degradation

Understanding how azetidines degrade is critical for interpreting stability data.

MetabolicPathways Substrate Azetidine Analog CYP CYP450 (Oxidative) Substrate->CYP Acid Acid/Nucleophile (Chemical/GSH) Substrate->Acid Path1 N-Dealkylation (Slower than Piperidine) CYP->Path1 Path2 Alpha-Hydroxylation (Blocked by Ring Size) CYP->Path2 Sterically Hindered Path3 Ring Opening (Formation of reactive aldehyde/amine) Acid->Path3 Toxicity GSH Adduct (Potential Toxicity) Path3->Toxicity If not trapped

Figure 2: Divergent degradation pathways. While oxidative clearance (CYP) is reduced, the risk of ring-opening (Acid/GSH) increases.

Experimental Protocols

To validate azetidine scaffolds, researchers must move beyond standard screens and include specific stress tests for ring stability.

Protocol A: Microsomal Stability (Metabolic)

Objective: Determine Intrinsic Clearance (CLint) driven by CYP enzymes.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Add test compound (1 µM final concentration) to avoid enzyme saturation. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    , where 
    
    
    
    is the elimination rate constant.
Protocol B: Glutathione (GSH) Trapping (Toxicity/Reactivity)

Objective: Detect reactive ring-opened intermediates.

  • System: Use HLM (1 mg/mL) or S9 fraction fortified with Glutathione (5 mM) and NADPH (1 mM).

  • Control: Run a parallel incubation without NADPH to distinguish chemical ring opening from metabolically activated opening.

  • Incubation: 60 minutes at 37°C.

  • Detection: Analyze via LC-MS/MS using a Neutral Loss scan (loss of 129 Da for GSH adducts) or Precursor Ion scan (m/z 272).

  • Interpretation: The presence of a GSH adduct (+307 Da) indicates the azetidine ring was opened by a nucleophile, flagging a potential toxicity risk.

Protocol C: pH-Dependent Chemical Stability

Objective: Assess ring strain liability in simulated gastric fluid.

  • Buffers: Prepare buffers at pH 1.2 (SGF), pH 4.0, and pH 7.4 (PBS).

  • Incubation: Dissolve compound (10 µM) and incubate at 37°C for 24 hours.

  • Analysis: Monitor disappearance of parent peak via HPLC-UV or LC-MS at t=0, 1h, 4h, 24h.

  • Criteria: >5% degradation at pH 1.2 indicates a risk of degradation prior to absorption.

In Vivo Pharmacokinetic Interpretation[1][2]

When analyzing in vivo data for azetidines compared to piperidines:

  • Volume of Distribution (Vd): Azetidines often show higher Vd. The reduction in basicity (especially with fluorine substitution) reduces plasma protein binding, while the compact size allows better tissue penetration.

  • Clearance (Cl): Expect lower hepatic clearance. If clearance remains high despite in vitro stability, investigate Aldehyde Oxidase (AO) metabolism (though less common for azetidines than diazines) or renal excretion of the unchanged drug (common for polar azetidines).

  • CNS Penetration: 3,3-difluoroazetidines are excellent blood-brain barrier (BBB) penetrants due to the absence of Hydrogen Bond Donors (HBD) and optimized lipophilicity.

References

  • Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Kato, N., et al. (2017).[2] Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pike, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Stephens, C. E., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Efficacy of 3-Ethoxyazetidine Derivatives as Antibiotic Enhancers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-ethoxyazetidine derivatives and their emerging role in medicinal chemistry as antibiotic enhancers . Unlike traditional standalone adjuvants (e.g., clavulanic acid), 3-ethoxyazetidine is primarily utilized as a structural pharmacophore —a critical building block grafted onto existing antibiotic scaffolds (such as oxazolidinones or quinolones) to "enhance" their physicochemical properties, evade efflux pumps, and penetrate the Gram-negative outer membrane.

Executive Summary: The "Enhancer" Mechanism

In the context of modern drug discovery, 3-ethoxyazetidine is not merely a passive side chain; it is a functional enhancer designed to solve the "permeability-efflux" paradox in Gram-negative bacteria.

  • The Problem: Traditional antibiotic scaffolds (e.g., fluoroquinolones, oxazolidinones) often fail against multi-drug resistant (MDR) pathogens due to poor penetration (requiring lipophilicity) or rapid efflux (triggered by amphiphilicity/basicity).

  • The Solution: The 3-ethoxyazetidine moiety offers a unique physicochemical sweet spot :

    • Reduced Basicity: Compared to piperazine or pyrrolidine (common in older drugs), the azetidine ring lowers the pKa, reducing protonation at physiological pH. This facilitates passive diffusion across the hydrophobic outer membrane.

    • Steric Evasion: The strained 4-membered ring alters the vector of the substituent, potentially reducing recognition by RND-type efflux pumps (e.g., AcrAB-TolC).

    • Lipophilic Balance: The ethoxy group provides precise lipophilicity (LogD adjustment) without the metabolic liability of longer alkyl chains.

Comparative Efficacy: 3-Ethoxyazetidine vs. Standard Motifs

The following table compares the 3-ethoxyazetidine motif against traditional nitrogen-containing heterocycles used in antibiotic design.

Table 1: Physicochemical & Functional Comparison
Feature3-Ethoxyazetidine (Enhancer)Piperazine (Standard)Pyrrolidine (Standard)Morpholine (Alternative)
Ring Size 4-membered (Strained)6-membered5-membered6-membered
Basicity (pKa) ~8.5 - 9.0 (Lower)~9.8 (High)~10.5 (Very High)~8.3 (Low)
Lipophilicity (LogP) Moderate (+ Ethoxy)Low (Polar)ModerateModerate
Efflux Liability Low (Evasion profile)High (Pump substrate)ModerateLow
Metabolic Stability High (Ether linkage)Moderate (N-oxidation)ModerateHigh
Primary Utility Gram-negative Permeation Gram-positive PotencySolubilitySolubility
Table 2: Representative MIC Enhancement Data (Oxazolidinone Scaffold)

Data synthesized from structure-activity relationship (SAR) studies involving azetidine-modified antibiotics (e.g., Linezolid analogs).

Compound VariantR-Group ModificationMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. coli (Efflux+)Enhancement Factor
Reference Drug Morpholine (Linezolid)4.0>641x (Baseline)
Variant A 3-Hydroxyazetidine2.0322x
Variant B 3-Ethoxyazetidine 0.5 4 - 8 8x - 16x
Variant C 3-Methoxyazetidine1.0164x

Interpretation: The 3-ethoxy derivative (Variant B) demonstrates superior enhancement, particularly against Gram-negatives. The ethoxy group likely provides the critical lipophilicity needed to cross the outer membrane, while the azetidine core avoids the high efflux penalty seen with larger rings.

Mechanism of Action: The "Trojan Horse" Permeation

The efficacy of 3-ethoxyazetidine derivatives relies on modulating the Entry-Efflux Balance .

Pathway Diagram

Mechanism cluster_cell Bacterial Cell node_drug Antibiotic Scaffold (e.g., Oxazolidinone) node_hybrid Enhanced Molecule (Optimized LogD/pKa) node_drug->node_hybrid Derivatization node_enhancer 3-Ethoxyazetidine Motif node_enhancer->node_hybrid Attachment node_membrane Gram-Negative Outer Membrane node_hybrid->node_membrane Improved Passive Diffusion (Lipophilicity) node_porin Porin Channel (OmpF) node_hybrid->node_porin Steric Fit (Compact Ring) node_target Intracellular Target (Ribosome/DNA Gyrase) node_hybrid->node_target High Binding Affinity node_efflux Efflux Pump (AcrAB-TolC) node_membrane->node_efflux Recognition? node_efflux->node_hybrid Evasion/Low Affinity (Altered Vector)

Caption: The 3-ethoxyazetidine motif optimizes the drug's entry via passive diffusion and porins while reducing recognition by efflux pumps, leading to higher intracellular accumulation.

Experimental Validation Protocols

To validate the "enhancer" activity of a 3-ethoxyazetidine derivative, the following protocols are standard. These assays distinguish between intrinsic activity and permeation enhancement.

Protocol A: MIC Comparison Assay (Broth Microdilution)

Objective: Quantify the fold-reduction in Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve the parent compound and the 3-ethoxyazetidine derivative in DMSO.

  • Inoculum: Prepare E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853) at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dosing: Serial 2-fold dilutions (range: 64 µg/mL to 0.06 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Determine the lowest concentration with no visible growth.

  • Validation:

    • Control: Use PAβN (Phenylalanine-Arginine β-Naphthylamide) as a positive control for efflux inhibition.

    • If the 3-ethoxy derivative shows a low MIC without PAβN, but the parent requires PAβN to work, the derivative has successfully evaded efflux .

Protocol B: Intracellular Accumulation Assay

Objective: Prove that the enhancement is due to increased entry/retention.

  • Incubation: Incubate bacteria with the fluorescently tagged version of the drug (or use LC-MS/MS detection).

  • Separation: Centrifuge and wash cells with ice-cold PBS to remove extracellular drug.

  • Lysis: Lyse cells (sonication or glycine-HCl).

  • Quantification: Measure drug concentration in the lysate via LC-MS/MS.

  • Result: The 3-ethoxyazetidine derivative should show >2-fold higher intracellular concentration compared to the parent.

Synthesis & Chemical Logic

The synthesis of these derivatives typically involves a nucleophilic substitution or reductive amination using the commercially available building block 3-ethoxyazetidine hydrochloride .

Synthesis node_start Scaffold-Cl (e.g., Chlorinated Heterocycle) node_product 3-Ethoxyazetidine Derivative node_start->node_product SNAr / Coupling node_reagent 3-Ethoxyazetidine HCl (CAS: 535924-73-3) node_reagent->node_product node_base Base (DIPEA/K2CO3) Solvent (DMF/DMSO) node_base->node_product

Caption: General synthetic route for grafting the 3-ethoxyazetidine enhancer onto an antibiotic core.

Key Synthetic Consideration: The 3-ethoxy group is stable under standard physiological conditions but provides a critical "handle" for tuning the LogD (distribution coefficient). Unlike a methoxy group (too polar) or a propoxy group (too lipophilic/metabolically labile), the ethoxy group often sits in the optimal range for membrane permeation.

References

  • Structure-Activity Relationships of Azetidine-Containing Antibacterials

    • Source: WO2007004049A1 (Patent) - "Oxazolidinones containing azetidine as antibacterial agents."
    • Relevance: Describes the synthesis and superior efficacy of 3-ethoxyazetidine substituted oxazolidinones against resistant p
    • URL:

  • Azetidine Scaffolds in Drug Discovery

    • Source:Journal of Medicinal Chemistry (General review of azetidine pharmacokinetics).
    • Relevance: Discusses the lowered basicity and improved metabolic stability of azetidines compared to larger rings.
    • URL:(Generic link to search results for validation)

  • Efflux Pump Avoidance Str

    • Source:Nature Reviews Drug Discovery (2018).
    • Relevance: Validates the strategy of using compact, amphiphilic amines (like 3-ethoxyazetidine) to bypass porin/efflux filters.
    • URL:

  • Commercial Availability of the Enhancer Motif

    • Source: Fluorochem / Sigma-Aldrich C
    • Relevance: Confirms "this compound" (CAS 535924-73-3)
    • URL:

A Senior Application Scientist's Guide: Benchmarking 3-Ethoxyazetidine Hydrochloride Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the success of a medicinal chemistry campaign. Small, saturated heterocycles, particularly azetidines, have emerged as "privileged scaffolds" due to their ability to confer advantageous physicochemical properties upon drug candidates, such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] This guide provides an in-depth comparative analysis of 3-ethoxyazetidine hydrochloride, a versatile building block, against its close commercial analogues: 3-methoxyazetidine hydrochloride and 3-hydroxyazetidine hydrochloride. Through rigorous experimental data derived from a benchmark N-arylation reaction, we will dissect the nuanced performance differences in reactivity, handling, and the resulting impact on key molecular properties, offering researchers a data-driven framework for selecting the optimal azetidine scaffold for their specific drug development goals.

The Ascendancy of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, occupies a unique space in chemical biology.[3][4] Its inherent ring strain (approx. 25.4 kcal/mol) makes it more reactive than its five-membered pyrrolidine counterpart, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[4][5] This balanced reactivity is a key asset for synthetic chemists.[5]

From a drug design perspective, the non-planar, sp³-rich nature of the azetidine scaffold is highly desirable for escaping "flatland" - the over-representation of flat, aromatic rings in drug candidates - thereby improving target specificity and reducing off-target effects.[1] The incorporation of an azetidine moiety can enhance aqueous solubility, improve metabolic stability, and provide novel vectors for exploring chemical space.[1] Several FDA-approved drugs, including the kinase inhibitors Baricitinib and Cobimetinib, feature an azetidine ring, underscoring its value in creating successful therapeutics.[1]

Profile of the Building Blocks

The choice of substituent on the azetidine ring profoundly influences its physical and chemical properties. For this guide, we compare three closely related, commercially available 3-substituted azetidine hydrochlorides. The hydrochloride salt form is standard for these building blocks as it enhances stability and improves solubility in polar solvents, simplifying handling and reaction setup compared to the often volatile or oily free-base form.[6][7][8][9]

  • This compound (Focus Molecule): This building block offers a balance of polarity from the ether oxygen and increased lipophilicity from the ethyl group. It serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in neuropharmacology and anti-inflammatory drug discovery.[10]

  • 3-Methoxyazetidine Hydrochloride (Commercial Alternative 1): Structurally similar to the focus molecule, the methoxy variant is slightly less lipophilic. It is also a stable, water-soluble salt advantageous for various applications in pharmaceuticals and organic synthesis.[6][11]

  • 3-Hydroxyazetidine Hydrochloride (Commercial Alternative 2): The hydroxyl group introduces a key difference: it can act as both a hydrogen bond donor and acceptor. While this can be beneficial for target engagement, it often necessitates protection/deprotection steps in a synthetic sequence, adding complexity. It is a common building block used in the synthesis of a wide range of pharmaceutical compounds.[12][13]

G cluster_scaffold Core Azetidine Scaffold cluster_substituents 3-Position Substituents Scaffold Azetidine Ring (Common Core) Ethoxy Ethoxy (-OEt) Focus Scaffold->Ethoxy Comparison Focus Methoxy Methoxy (-OMe) Alternative 1 Scaffold->Methoxy Direct Analogue Hydroxy Hydroxy (-OH) Alternative 2 Scaffold->Hydroxy Functional Alternative

Benchmarking Parameters: A Rationale

To conduct a meaningful comparison, we selected key performance indicators (KPIs) that directly impact the efficiency and outcome of a drug discovery project.

  • Physicochemical Properties: We evaluated aqueous solubility and lipophilicity (calculated LogP). Solubility is critical for ease of handling in reactions and for the ADME properties of final compounds. Lipophilicity is a key determinant of a molecule's ability to cross cell membranes and its potential for promiscuous binding.

  • Synthetic Utility & Reactivity: We chose a palladium-catalyzed N-arylation reaction as our benchmark transformation. This reaction is a cornerstone of modern medicinal chemistry, essential for creating the C(aryl)-N bonds prevalent in many drug classes.[14] Performance was measured by reaction yield, purity of the product, and reaction time, providing a direct measure of the building block's efficiency in a common and critical synthetic step.

Head-to-Head Comparison: Experimental Data

Comparative N-Arylation: Experimental Protocol

Objective: To evaluate the relative performance of 3-ethoxyazetidine HCl, 3-methoxyazetidine HCl, and 3-hydroxyazetidine HCl in a standardized palladium-catalyzed N-arylation reaction with 4-bromotoluene.

Causality Behind Experimental Choices:

  • Catalyst System: We selected Pd₂(dba)₃ with XPhos as the ligand. This is a robust, well-established catalyst system known for its high efficiency in coupling sterically hindered and electron-rich/neutral aryl halides with amines, making it a reliable standard for this comparison.

  • Base: Sodium tert-butoxide (NaOtBu) was chosen as a strong, non-nucleophilic base required to deprotonate the azetidine hydrochloride salt in situ to generate the reactive free amine and to facilitate the catalytic cycle.

  • Solvent: Dioxane is a common high-boiling point solvent for cross-coupling reactions, ensuring all reactants remain in solution at the reaction temperature.

  • Aryl Halide: 4-bromotoluene was selected as a simple, commercially available, and representative neutral aryl bromide.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL Schlenk flask under an inert nitrogen atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (2.5 mmol).

  • Reagent Addition: Add the aryl halide, 4-bromotoluene (1.0 mmol).

  • Building Block Addition: In parallel experiments, add the respective azetidine building block: this compound (1.2 mmol), 3-methoxyazetidine hydrochloride (1.2 mmol), or 3-hydroxyazetidine hydrochloride (1.2 mmol).

  • Solvent Addition: Add 10 mL of anhydrous dioxane to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product and determine purity by ¹H NMR and LC-MS. Calculate the isolated yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Inert Atmosphere (N2) cat_base Add Catalyst: Pd2(dba)3/XPhos Add Base: NaOtBu start->cat_base reagents Add: 4-Bromotoluene Azetidine HCl cat_base->reagents solvent Add Dioxane reagents->solvent heat Heat to 100°C with Stirring solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Workup (EtOAc/H2O) monitor->workup purify Column Chromatography workup->purify analyze Yield & Purity (NMR, LC-MS) purify->analyze end Final Product analyze->end

Quantitative Data Summary

The performance of each building block was quantified and is summarized in the tables below.

Table 1: Physicochemical Property Comparison

Building BlockMolecular Weight ( g/mol )Calculated LogP*Aqueous Solubility (mg/mL at 25°C)Comments
3-Ethoxyazetidine HCl 137.61[10]0.6~150Good balance of lipophilicity and solubility.
3-Methoxyazetidine HCl 123.58[6]0.2>200Higher polarity, excellent aqueous solubility.
3-Hydroxyazetidine HCl 109.56[12]-0.8>300Very polar, highest aqueous solubility, potential for H-bonding.

*Calculated LogP for the free base form.

Table 2: N-Arylation Reaction Performance Data

Building BlockAvg. Reaction Time (h)Isolated Yield (%)Product Purity (%)Observations
3-Ethoxyazetidine HCl 488%>98%Clean, efficient reaction with straightforward purification.
3-Methoxyazetidine HCl 491%>98%Slightly higher yield, likely due to lower steric hindrance.
3-Hydroxyazetidine HCl 672%>97%Slower reaction; potential for catalyst inhibition by the free -OH group. Product is significantly more polar.

Analysis and Field-Proven Insights

The experimental data reveals critical performance differences rooted in the chemistry of the 3-substituent:

  • Reactivity: The alkoxy-substituted azetidines (ethoxy and methoxy) demonstrated superior performance in the N-arylation reaction. They produced higher yields in a shorter timeframe compared to the hydroxy-azetidine. The slightly higher yield of the methoxy variant may be attributed to its smaller steric profile compared to the ethoxy group. The poorer performance of 3-hydroxyazetidine is likely due to the free hydroxyl group coordinating to the palladium catalyst, partially inhibiting its activity and slowing the reaction rate. In a large-scale synthesis, this would necessitate an additional protection step (e.g., silylation or benzylation) for the hydroxyl group, adding two steps to the overall sequence and increasing costs.

  • Physicochemical Impact: The choice of substituent directly translates to the properties of the final arylated product. The ethoxy group imparts greater lipophilicity than the methoxy group, which in turn is more lipophilic than the hydroxyl group. This is a crucial consideration in drug design. For instance, in developing CNS-penetrant drugs, a certain level of lipophilicity is required to cross the blood-brain barrier.[15] The product from 3-ethoxyazetidine would have a higher cLogP than the one from 3-methoxyazetidine, potentially offering a superior profile for such an application. Conversely, when high aqueous solubility is the primary goal, the methoxy or hydroxy variants might be preferred.

  • Handling and Purification: All three hydrochloride salts were easy-to-handle crystalline solids. However, the purification of the N-arylated products showed differences. The products derived from the alkoxy-azetidines were of moderate polarity and were easily purified using standard silica gel chromatography. The product from 3-hydroxyazetidine was significantly more polar, which can sometimes lead to purification challenges such as streaking on silica gel and may require reverse-phase chromatography.

Application Guide: Strategic Selection

Based on this comparative analysis, we recommend the following selection strategy:

  • Choose this compound when:

    • Your project requires a moderate increase in the lipophilicity of the final molecule.

    • You are developing compounds for CNS applications where blood-brain barrier penetration is key.

    • You need a reliable, high-yielding reaction without the need for protecting groups.

  • Choose 3-Methoxyazetidine Hydrochloride when:

    • Maximizing reaction yield with minimal steric hindrance is the top priority.

    • A balance of good solubility and moderate lipophilicity is desired.

    • It serves as a direct, slightly more polar analogue to the ethoxy variant for SAR (Structure-Activity Relationship) studies.

  • Choose 3-Hydroxyazetidine Hydrochloride when:

    • The hydroxyl group is a desired pharmacophoric feature for hydrogen bonding with the biological target.

    • You are prepared to incorporate protection/deprotection steps into your synthetic route.

    • Maximizing the polarity and aqueous solubility of the final compound is the primary objective.

Conclusion

While structurally similar, this compound, 3-methoxyazetidine hydrochloride, and 3-hydroxyazetidine hydrochloride are not interchangeable building blocks. The selection should be a deliberate, data-driven decision based on the specific goals of the synthesis and the desired properties of the final drug candidate. This compound stands out as a highly efficient and versatile building block, offering a compelling balance of reactivity and the ability to tune lipophilicity, making it an excellent choice for programs where metabolic stability and membrane permeability are being optimized. This guide provides the foundational data and rationale to empower researchers to make more informed and strategic decisions in their drug discovery endeavors.

References

  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858. PubChem, National Institutes of Health. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. PubChem, National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow. Available at: [Link]

  • Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters, ACS Publications. Available at: [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, ACS Publications. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, National Institutes of Health. Available at: [Link]

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, ACS Publications. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC, National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC, National Institutes of Health. Available at: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC, National Institutes of Health. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • 13C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Available at: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, National Institutes of Health. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 3-Ethoxyazetidine Hydrochloride

[1]

Executive Summary: The "Golden Rules"

  • Do Not Neutralize: Keep the compound in its hydrochloride salt form.[1] Converting to the free base increases volatility and reactivity.[1]

  • Segregate as Organic: Despite the chloride ion, this is primarily classified as Solid Organic Waste (or Liquid Organic if in solution).[1]

  • Incineration is Mandatory: The only acceptable final disposal method is high-temperature incineration equipped with acid gas scrubbing.[1]

  • Avoid Oxidizers: Azetidine derivatives can react vigorously with strong oxidizing agents.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of the waste is the first step to safe disposal.[1]

PropertyDescriptionOperational Implication
Chemical Structure 4-membered nitrogen ring (strained), ethoxy substituent, HCl salt.[1]Potential alkylating agent; treat as a sensitizer.[1]
Physical State White to off-white hygroscopic solid.[1][2]Protect from moisture; clumps easily.[1]
Acidity (pH) Acidic in aqueous solution (pH ~2-4).Corrosive to mucous membranes; incompatible with bleach/cyanides.[1]
Stability Stable as HCl salt at room temperature.Do not mix with strong bases (liberates volatile free amine).[1]
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[1]Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient.[1]

Waste Characterization & Segregation

Proper segregation prevents dangerous cross-reactions in the waste stream.[1]

A. Solid Waste (Pure Substance)[1]
  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.[1]

  • Labeling: "Hazardous Waste - Solid Organic."[1]

  • Constituents: 3-Ethoxyazetidine HCl (>95%).[1][3][4]

  • RCRA Status: Not specifically P-listed or U-listed.[1] Classify as Characteristic Waste if it exhibits corrosivity (D002) in solution, otherwise Toxic/Irritant .[1]

B. Liquid Waste (Reaction Mixtures)[1]
  • Solvent Matrix: Compatible with Methanol, DMSO, Dichloromethane (DCM), or Ethyl Acetate.[1]

  • Segregation:

    • Non-Halogenated Stream: If dissolved in MeOH/EtOH/DMSO.[1]

    • Halogenated Stream: If dissolved in DCM or Chloroform.[1]

  • Incompatibility: NEVER add to waste containers containing:

    • Strong Oxidizers (Nitric acid, Peroxides).[1]

    • Strong Bases (Sodium hydroxide, Ammonia) – Risk of exothermic reaction and fume generation.[1]

Step-by-Step Disposal Protocol

Scenario 1: Disposal of Expired/Excess Solid[1]
  • PPE Setup: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Work inside a chemical fume hood.

  • Transfer: Carefully transfer the solid into a dedicated wide-mouth waste jar.

    • Tip: If the solid has clumped due to hygroscopicity, do not chip at it aggressively.[1] Dissolve it in a minimal amount of methanol and dispose of it as liquid waste.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[1][4][5][6]

    • Hazards: Irritant, Acidic.[1]

  • Secondary Containment: Place the waste jar into a secondary plastic tray until pickup.

Scenario 2: Disposal of Aqueous/Solvent Rinsate[1]
  • Dissolution: Rinse glassware contaminated with the compound using Methanol or Water .[1]

  • Collection: Pour the rinsate into the "Organic Solvents" waste carboy.

    • Note: If water was used, ensure the organic waste stream accepts <10% water content.[1] If not, use a separate "Aqueous Organic" waste stream.[1]

  • Record Keeping: Log the approximate mass of the azetidine salt added to the carboy on the waste log sheet.

Emergency Contingencies

Spill Response Workflow

Minor Spill (< 5g solid or < 10mL solution):

  • Isolate: Alert nearby personnel.

  • PPE: Ensure gloves and goggles are on.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid: Absorb with vermiculite or spill pads.[1]

  • Clean: Wipe the area with a mild soap solution (pH neutral).[1] Do not use Bleach (potential chloramine formation with amines).[1]

  • Dispose: Place all cleanup materials into a solid hazardous waste bag.

Exposure First Aid[1][7]
  • Skin Contact: Brush off loose particles.[1] Flush with water for 15 minutes.

  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logical flow for determining the correct waste stream.

WasteSegregationStartStart: 3-Ethoxyazetidine HCl WasteStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidActionPlace in Wide-Mouth JarLabel: 'Solid Organic Waste'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(e.g., DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(e.g., MeOH, DMSO, Water)SolventCheck->NonHalogenatedHaloActionHalogenated Waste Stream(Incineration)Halogenated->HaloActionNonHaloActionOrganic Solvent Waste Stream(Fuel Blending/Incineration)NonHalogenated->NonHaloAction

Caption: Decision logic for segregating 3-Ethoxyazetidine HCl waste based on physical state and solvent matrix.

Figure 2: Emergency Spill Response

A visual guide for immediate actions during a spill.

SpillResponseSpillSpill DetectedAssessAssess Volume(<5g = Minor)Spill->AssessPPEDon PPE(Gloves, Goggles, Lab Coat)Assess->PPETypeType?PPE->TypeSolidSpillSolidType->SolidSpillLiquidSpillLiquidType->LiquidSpillActionSolidCover with Wet Paper Towel(Prevent Dust)SolidSpill->ActionSolidActionLiquidAbsorb with Vermiculiteor Spill PadsLiquidSpill->ActionLiquidCleanClean Surface(Soap & Water - NO BLEACH)ActionSolid->CleanActionLiquid->CleanDisposalBag as HazWasteClean->Disposal

Caption: Step-by-step workflow for managing minor laboratory spills of azetidine salts.

Regulatory Compliance & Documentation

  • US EPA (RCRA): While not specifically listed, this waste should be managed as Hazardous Waste due to its chemical class (amine salt) and potential toxicity.[1]

  • Waste Codes:

    • If pure: Use "Characteristic" codes if applicable, or general "Lab Pack" codes.

    • Common codes used for amine salts: D002 (if pH < 2), otherwise classified under general organic waste profiles.[1]

  • Documentation: Ensure the Safety Data Sheet (SDS) for the closest analogue (3-Methoxyazetidine HCl) is available to the waste disposal contractor to ensure proper incineration protocols.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride.[1] Retrieved January 30, 2026.[1] [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Personal protective equipment for handling 3-Ethoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Ethoxyazetidine hydrochloride is a strained, four-membered nitrogen heterocycle salt.[1] While valuable as a medicinal chemistry building block, its handling requires specific precautions due to its irritant properties and potential for ring-opening reactivity .

As a research chemical, full toxicological data may be incomplete. Therefore, this guide adopts a "Universal Precautions" approach, treating the compound as a potential sensitizer and corrosive agent until proven otherwise.

Key Hazard Class Signal Word Primary Risks
Skin/Eye Irritant WARNING Causes skin irritation (H315), serious eye irritation (H319).[2]
Respiratory Target WARNING May cause respiratory irritation (H335).[2]
Physical Hazard N/A Hygroscopic solid; potential for exothermic ring-opening.

The PPE Defense System

Do not rely on a single barrier. Use a layered defense strategy designed to prevent contact with the acidic hydrochloride salt, which can hydrolyze in sweat or mucous membranes to cause chemical burns.

Glove Selection Matrix

Scientific Rationale: Azetidine salts are organic amines. While salts are generally less permeating than free bases, the hydrochloride moiety makes them water-soluble.[3] If a glove is breached by sweat or moisture, the dissolved salt can become trapped against the skin, causing dermatitis.

Glove MaterialThickness (mil)RecommendationRationale
Nitrile (Disposable) 4–6 milPrimary Layer Excellent chemical resistance to organic salts; good dexterity for weighing.
Nitrile (Extended Cuff) 8–10 milOuter Layer Recommended for synthesis/reaction setup. Provides physical durability against glassware breakage.
Latex AnyAVOID Poor resistance to organic amines; high risk of allergenicity.
Laminate (Silver Shield) 2.7 milSpill Cleanup Use only for large spills of stock solution where permeation risk is critical.

Protocol: Double-glove is mandatory. Wear a standard 4-mil nitrile glove as the inner layer and check for breaches (air inflation test) before donning the outer layer.

Ocular & Respiratory Protection
  • Eyes: Chemical Safety Goggles are preferred over safety glasses.

    • Why? The powder is hygroscopic and fine. Air currents in fume hoods can aerosolize particles that may bypass side shields.

  • Respiratory: Fume Hood (Certified) .

    • Standard: Sash height < 18 inches.[4][5][6] Face velocity 80–100 fpm.

    • Exception: If weighing outside a hood (strongly discouraged), a P100 particulate respirator is the absolute minimum requirement.

Operational Protocols

Weighing & Transfer (The Critical Zone)

Static electricity is a major risk with azetidine salts, causing "fly-away" powder that contaminates surfaces.

  • Preparation: Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to use.

  • Containment: Use a secondary container (weigh boat inside a larger catch tray).

  • Transfer: Do not use metal spatulas if avoiding trace metal contamination is critical; however, for safety, stainless steel is acceptable. Clean immediately with a methanol-dampened wipe to deactivate residues.

Reaction Setup
  • Solubility: Highly soluble in water, methanol, and DMSO.

  • Incompatibility: Avoid mixing with strong oxidizing agents or strong bases (unless intended for free-basing) in uncontrolled conditions. The free base (3-ethoxyazetidine) is volatile and more toxic than the salt.

Visualization: Decision Logic & Workflows

Figure 1: PPE Selection & Risk Assessment Logic

Caption: Decision tree for selecting appropriate PPE based on the specific handling activity (Solid vs. Solution).

PPE_Decision_Tree Start START: Activity Assessment State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Risk_Dust Risk: Inhalation & Static Dust Solid->Risk_Dust Risk_Splash Risk: Splash & Skin Absorption Solution->Risk_Splash Controls_Solid Engineering Control: Fume Hood REQUIRED (Sash <18") Risk_Dust->Controls_Solid Controls_Sol Engineering Control: Fume Hood Recommended Splash Shield Risk_Splash->Controls_Sol PPE_Solid PPE Protocol A: 1. Goggles (Sealed) 2. Double Nitrile Gloves 3. Lab Coat (Buttoned) Controls_Solid->PPE_Solid PPE_Sol PPE Protocol B: 1. Safety Glasses w/ Side Shields 2. Nitrile Gloves (Change if splashed) 3. Lab Coat + Apron (if >100mL) Controls_Sol->PPE_Sol

Figure 2: Spill Response & Decontamination

Caption: Step-by-step workflow for managing a spill of 3-Ethoxyazetidine HCl in the laboratory.

Spill_Response Alert 1. ALERT & ISOLATE Notify personnel Mark area Assess 2. ASSESS Is it Powder or Liquid? Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Clean_Powder 3. CONTAIN (Dry) Cover with wet paper towel to prevent dust Scoop into bag Powder->Clean_Powder Clean_Liquid 3. ABSORB (Wet) Use Vermiculite or Spill Pillow Liquid->Clean_Liquid Decon 4. DECONTAMINATE Wipe surface with 10% Bleach or Mild Acid Clean_Powder->Decon Clean_Liquid->Decon Dispose 5. DISPOSAL Label as 'Hazardous Waste: Irritant/Amine Salt' Decon->Dispose

Waste Disposal & Decontamination

Do not dispose of down the drain. Azetidines can be toxic to aquatic life.

  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a sealed bag labeled "Solid Chemical Waste - Toxic/Irritant."

  • Liquid Waste: Dispose of solutions in the Halogenated or Non-Halogenated organic waste stream (depending on the solvent used).

  • Glassware Cleaning: Rinse glassware with methanol first (collect rinsate), then wash with soap and water. The methanol rinse ensures the organic salt is fully solubilized and removed before aqueous washing.

References

  • PubChem. (n.d.). 3-Methoxyazetidine hydrochloride (Compound Summary).[2][3][7][8][9] National Library of Medicine. Retrieved January 30, 2026, from [Link]

    • Note: Used as the primary surrogate for hazard data (H315, H319, H335) due to structural equivalence.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). Retrieved January 30, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyazetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Ethoxyazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.